L-3373
Description
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMEGSMKIHDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173164 | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-26-4 | |
| Record name | (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-3373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1951-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-1086 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YC83C05N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NUC-3373 is an innovative phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR), a well-established cytotoxic agent.[1] Developed by NuCana, this novel chemical entity is engineered to overcome the pharmacological and resistance limitations of the widely used fluoropyrimidine, 5-fluorouracil (5-FU), in the treatment of colorectal cancer and other solid tumors.[2][3] By circumventing the key metabolic and transport-related challenges associated with 5-FU, NUC-3373 is designed to offer a more favorable pharmacokinetic profile, enhanced anti-cancer activity, and an improved safety profile.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to NUC-3373 in the context of colorectal cancer.
Core Mechanism of Action: Enhanced Thymidylate Synthase Inhibition
The primary anti-cancer activity of fluoropyrimidines is mediated through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to TS, leading to thymidineless death in cancer cells.[3] However, the efficacy of 5-FU is often hampered by its rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on active transport into cells, and a multi-step intracellular activation process.[7]
NUC-3373 is designed as a pre-activated form of the active metabolite, protected by a phosphoramidate moiety. This structural modification confers several key advantages:
-
Resistance to Degradation: The ProTide structure protects NUC-3373 from enzymatic degradation by DPD, leading to a significantly longer plasma half-life compared to 5-FU.[5]
-
Enhanced Cellular Uptake: NUC-3373 can enter cancer cells independently of nucleoside transporters, which can be downregulated in resistant tumors.[1]
-
Efficient Intracellular Activation: Once inside the cell, NUC-3373 undergoes a controlled intracellular conversion to release high concentrations of the active metabolite, FdUMP.[6]
This leads to a more potent and sustained inhibition of TS, resulting in effective DNA damage and apoptosis in cancer cells.[3]
Preclinical Data
In Vitro Cytotoxicity
NUC-3373 has demonstrated potent cytotoxic activity across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values for NUC-3373 are presented in the table below.
| Cell Line | NUC-3373 IC50 (µM) |
| HCT116 | 29 |
| SW480 | 56 |
Table 1: In Vitro Cytotoxicity of NUC-3373 in Colorectal Cancer Cell Lines
Superior Intracellular Metabolism and Target Engagement
Studies have shown that NUC-3373 generates significantly higher intracellular levels of the active metabolite FdUMP compared to equimolar concentrations of 5-FU. This leads to a more potent and sustained inhibition of thymidylate synthase.
Induction of DNA Damage and Immunogenic Cell Death
Beyond its direct cytotoxic effects, NUC-3373 has been shown to induce DNA damage and promote immunogenic cell death. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP.[6] The release of these molecules can enhance the activation of immune cells, including natural killer (NK) cells and lymphocytes, suggesting a potential for synergy with immunotherapies.[6]
Clinical Development in Colorectal Cancer
NUC-3373 has been evaluated in several clinical trials involving patients with advanced colorectal cancer.
NuTide:301: A Phase 1 Study in Advanced Solid Tumors
This first-in-human, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of NUC-3373 monotherapy in patients with advanced solid tumors who were refractory to standard therapies.[8][9]
Key Findings:
-
Favorable Safety Profile: NUC-3373 was generally well-tolerated. The most common treatment-related adverse events were fatigue, nausea, and infusion-related reactions.[8]
-
Prolonged Half-Life: NUC-3373 demonstrated a significantly longer plasma half-life of approximately 9.7 hours compared to 8-14 minutes for 5-FU.[10]
-
Recommended Phase 2 Dose (RP2D): The RP2D was established at 2500 mg/m² administered weekly.[8][9]
-
Preliminary Efficacy: While no objective responses were observed with monotherapy in this heavily pre-treated population, stable disease was achieved in several patients, with some experiencing prolonged progression-free survival.[9][10]
| Parameter | NuTide:301 Study |
| Number of Patients | 59 (43 weekly, 16 alternate-weekly) |
| Median Prior Lines of Therapy | 3 (range 0-11) |
| Most Common Tumor Types | Colorectal (46%), Esophagogastric (10%), Pancreatic (7%) |
| Recommended Phase 2 Dose | 2500 mg/m² weekly |
| Best Overall Response | Stable Disease |
Table 2: Summary of NuTide:301 Study [8][9]
NuTide:302: A Phase 1b/2 Study in Combination Therapy
This study is evaluating NUC-3373 in combination with standard chemotherapy regimens and biologics in patients with advanced colorectal cancer who have progressed on prior fluoropyrimidine-containing therapies. The study has explored NUC-3373 in combination with leucovorin and either oxaliplatin (NUFOX) or irinotecan (NUFIRI), with or without bevacizumab.[11][12]
Key Findings:
-
Encouraging Anti-Tumor Activity: In heavily pre-treated patients, the NUFOX and NUFIRI regimens demonstrated promising anti-tumor activity.[11]
-
Disease Control: At the ESMO 2022 conference, the disease control rates for the NUFOX and NUFIRI regimens were reported to be 80% and 55%, respectively.[11] In an earlier cohort of the NuTide:302 study, a disease control rate of 62% was reported in the efficacy-evaluable population.
-
Prolonged Progression-Free Survival: Several patients achieved a progression-free survival of longer than six months.[11]
-
Favorable Safety Profile: The combination regimens were generally well-tolerated, with lower rates of common fluoropyrimidine-related toxicities such as neutropenia and hand-foot syndrome compared to historical data for standard FOLFIRI/FOLFOX.[11]
| Regimen | Disease Control Rate | Patients with PFS > 6 months |
| NUFOX | 80% | 3 |
| NUFIRI | 55% | 3 |
Table 3: Efficacy Data from NuTide:302 (ESMO 2022) [11]
NuTide:323: A Randomized Phase 2 Study
This study was designed to evaluate NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab (NUFIRI-bev) compared to the standard FOLFIRI-bev regimen in the second-line treatment of patients with metastatic colorectal cancer. However, the study was discontinued as a pre-planned interim analysis indicated it was unlikely to meet its primary endpoint of superior progression-free survival.[13]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of NUC-3373 for the desired duration.
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot for Protein Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Conclusion
NUC-3373 represents a promising next-generation fluoropyrimidine with a distinct mechanism of action designed to overcome the limitations of 5-FU. Its favorable pharmacokinetic profile, enhanced target engagement, and potential to induce an anti-tumor immune response have been demonstrated in preclinical and early-phase clinical studies in colorectal cancer. While the discontinuation of the NuTide:323 trial highlights the challenges in developing new therapies for this complex disease, ongoing and future studies will further elucidate the clinical potential of NUC-3373 in combination with other anti-cancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of colorectal cancer.
References
- 1. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. nucana.com [nucana.com]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]
- 11. NuCana Presents Favorable Data on NUC-3373 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 12. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 13. onclive.com [onclive.com]
NUC-3373: An In-depth Technical Guide on its Pharmacology and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a ProTide designed to overcome the pharmacological limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By bypassing the key resistance mechanisms associated with 5-FU, such as transport, activation, and breakdown, NUC-3373 delivers high intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP). This targeted delivery leads to a more potent inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of NUC-3373, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacology
Mechanism of Action
NUC-3373 is designed as a pre-activated form of FUDR-MP, the active metabolite responsible for inhibiting thymidylate synthase (TS).[1] Unlike 5-FU, which requires a complex and often inefficient multi-step activation pathway, NUC-3373 is engineered to release FUDR-MP directly within the cancer cell.[2] This process is independent of nucleoside transporters for cellular uptake and does not rely on phosphorylation by thymidine kinase (TK).[2][3]
Once inside the cell, the phosphoramidate moiety of NUC-3373 is cleaved, releasing high concentrations of FUDR-MP.[2][4] FUDR-MP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with TS.[5] This covalent binding inhibits the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA synthesis.[6] The depletion of dTMP leads to an imbalance in the nucleotide pool, DNA damage, and ultimately, "thymineless death" of the cancer cell.[7]
Furthermore, preclinical studies have shown that NUC-3373 is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[2][3] This resistance contributes to its improved pharmacokinetic profile and reduced formation of toxic metabolites.
Advantages over 5-Fluorouracil (5-FU)
NUC-3373 offers several key advantages over conventional 5-FU therapy:
-
Enhanced Intracellular Concentration of Active Metabolite: NUC-3373 achieves significantly higher intracellular levels of the active metabolite FUDR-MP compared to 5-FU.[4][8][9] In vitro studies have reported up to 363-fold higher intracellular concentrations of FUDR-MP with NUC-3373 than with 5-FU.[4]
-
Bypassing Resistance Mechanisms: It overcomes the primary mechanisms of 5-FU resistance, including impaired cellular uptake and inefficient conversion to its active form.[10][11]
-
Reduced Formation of Toxic Metabolites: NUC-3373 administration leads to markedly lower levels of the toxic metabolites fluorouridine triphosphate (FUTP) and fluoro-β-alanine (FBAL), which are associated with common 5-FU-related toxicities like hand-foot syndrome, neutropenia, mucositis, and diarrhea.[12][13]
-
Improved Safety Profile: The reduced generation of toxic metabolites contributes to a more favorable safety profile for NUC-3373.[14]
-
Potent TS Inhibition: The high intracellular concentrations of FUDR-MP result in a more potent and sustained inhibition of TS.[15]
Preclinical Activity
In vitro studies have demonstrated the superior potency of NUC-3373 over 5-FU in various cancer cell lines.
| Cell Line | Drug | IC50 (µM) |
| HCT116 (Colorectal Cancer) | NUC-3373 | 29[9] |
| SW480 (Colorectal Cancer) | NUC-3373 | 56[9] |
Table 1: In vitro cytotoxicity of NUC-3373 in colorectal cancer cell lines.
Pharmacokinetics
Clinical studies, primarily the Phase I NuTide:301 trial, have characterized the pharmacokinetic profile of NUC-3373 in patients with advanced solid tumors.
Absorption and Distribution
NUC-3373 is administered via intravenous infusion.[1][16] Plasma concentrations of NUC-3373 demonstrate dose-proportionality.[1]
Metabolism and Elimination
NUC-3373 exhibits a significantly longer plasma half-life of approximately 9.4 to 10 hours, compared to the very short half-life of 5-FU (8-14 minutes).[4][10][13] This prolonged half-life allows for a more convenient administration schedule. The clearance of NUC-3373 has been reported to be approximately 3.4 L/hr.[4]
Intracellular Pharmacokinetics
A key feature of NUC-3373 is its efficient generation of intracellular FUDR-MP. In the 500mg/m² cohort of the NuTide:301 study, the mean intracellular Cmax and AUC0-24 of FUDR-MP were 4.2 pmol/10^6 cells and 16.5 pmol/10^6 cells/hr, respectively.[4] The intracellular half-life of FUDR-MP was approximately 14.3 hours, with the metabolite still detectable 48 hours post-infusion.[4]
| Parameter | Value | Source |
| Plasma Half-life (t1/2) | ~9.4 - 10 hours | [4][10][13] |
| Clearance | 3.4 ± 0.6 L/hr | [4] |
| Intracellular FUDR-MP Cmax | 4.2 pmol/10^6 cells | [4] |
| Intracellular FUDR-MP AUC0-24 | 16.5 pmol/10^6 cells/hr | [4] |
| Intracellular FUDR-MP Half-life (t1/2) | 14.3 ± 1.7 hours | [4] |
Table 2: Pharmacokinetic parameters of NUC-3373 from the NuTide:301 study.
Experimental Protocols
Quantification of Intracellular Nucleotides by LC-MS
Objective: To measure the intracellular concentrations of NUC-3373 metabolites, including FUDR-MP.
Methodology:
-
Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured to a desired confluency and treated with specified concentrations of NUC-3373 or 5-FU for various time points.[7][17]
-
Cell Lysis and Extraction: Cells are harvested and lysed to release intracellular contents. Proteins are precipitated, and the supernatant containing the nucleotides is collected.
-
LC-MS/MS Analysis: The nucleotide extracts are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][17]
-
Chromatography: Separation of nucleotides is achieved using a suitable column and gradient elution.
-
Mass Spectrometry: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and daughter ions of the target nucleotides.
-
-
Data Analysis: The concentration of each nucleotide is determined by comparing its peak area to that of a known standard curve.
Western Blot for Thymidylate Synthase (TS) Ternary Complex Formation
Objective: To visualize and quantify the formation of the TS-FUDR-MP-5,10-methylenetetrahydrofolate ternary complex, which indicates TS inhibition.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with NUC-3373 or 5-FU. Following treatment, cells are lysed to extract total protein.[7][17]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[5]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for thymidylate synthase. This antibody can detect both free TS (around 36 kDa) and the TS in the ternary complex (shifted to a higher molecular weight, around 38 kDa).[7][15]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of complexed TS to free TS can then be calculated.[5]
Visualizations
NUC-3373 Signaling Pathway
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. nucana.com [nucana.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 15. oncology.ox.ac.uk [oncology.ox.ac.uk]
- 16. experts.umn.edu [experts.umn.edu]
- 17. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
NUC-3373: A ProTide-Enhanced Thymidylate Synthase Inhibitor for Advanced Cancers
An In-depth Technical Guide on the Discovery and Development of NUC-3373
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR) engineered to overcome the pharmacological limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Developed using ProTide technology, NUC-3373 is designed for more efficient intracellular delivery of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), thereby enhancing its therapeutic index.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of NUC-3373, intended for professionals in the fields of oncology research and drug development.
The ProTide Approach: Overcoming 5-FU Resistance
Conventional fluoropyrimidines like 5-FU and its oral prodrug capecitabine are mainstays in the treatment of various solid tumors. However, their efficacy is often hampered by complex metabolic pathways and the development of resistance. These agents require cellular uptake via nucleoside transporters and a multi-step enzymatic conversion to the active FdUMP. This process can be inefficient and is susceptible to resistance mechanisms, including impaired transport, deficient activation, and rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[2][4]
NUC-3373's ProTide technology circumvents these limitations by attaching a phosphoramidate moiety to FUDR.[5] This chemical modification protects the molecule from premature degradation and facilitates its entry into tumor cells independently of nucleoside transporters.[2] Once inside the cell, the ProTide group is cleaved, releasing high concentrations of the active FdUMP.[6] This targeted delivery mechanism leads to a more potent inhibition of thymidylate synthase (TS), the key enzyme responsible for DNA synthesis and repair.[4][7]
Mechanism of Action
NUC-3373 exerts its anti-cancer effects primarily through the potent inhibition of thymidylate synthase.[4] The intracellular release of FdUMP leads to the formation of a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate.[5] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. The resulting "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][7]
Furthermore, preclinical studies have revealed that NUC-3373 possesses immunomodulatory properties. It has been shown to induce the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP, from cancer cells.[4][8] This can enhance the immunogenicity of tumors, leading to the activation of natural killer (NK) cells and cytotoxic T lymphocytes, thereby potentiating anti-tumor immune responses.[8]
Preclinical Development
In vitro studies across a range of cancer cell lines have demonstrated the superior anti-proliferative activity of NUC-3373 compared to 5-FU.[6] Notably, NUC-3373 was shown to generate significantly higher intracellular levels of FdUMP than 5-FU.[7]
| Cell Line | NUC-3373 EC50 (µM) | 5-FU EC50 (µM) |
| HT29 (Colorectal) | Data not available | Data not available |
| SW620 (Colorectal) | Data not available | Data not available |
| HCT-116 (Colorectal) | Data not available | Data not available |
Quantitative EC50 values from preclinical studies were not consistently available in the searched literature.
Clinical Development
NUC-3373 has undergone extensive clinical evaluation in a series of studies to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity.
NuTide:301: A Phase 1 Dose-Escalation Study
This first-in-human study enrolled patients with advanced solid tumors who were refractory to standard therapies.[1] The study evaluated both weekly and bi-weekly dosing schedules of NUC-3373 monotherapy.[9]
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD and recommended Phase 2 dose (RP2D) was established at 2500 mg/m² administered weekly.[1]
-
Safety and Tolerability: NUC-3373 was generally well-tolerated. The most common treatment-related adverse events were fatigue, nausea, diarrhea, and infusion-related reactions.[9] Notably, the incidence of severe myelosuppression and hand-foot syndrome, common dose-limiting toxicities of 5-FU, was low.[5]
-
Pharmacokinetics: NUC-3373 demonstrated a favorable pharmacokinetic profile with a plasma half-life of approximately 9.7 to 10 hours, a significant improvement over the 8-14 minute half-life of 5-FU.[4] This allows for a more convenient and shorter infusion time.[5]
-
Anti-Tumor Activity: While the primary objective was safety, encouraging signals of anti-tumor activity were observed, with many patients achieving stable disease.[1]
| Parameter | Value |
| Number of Patients | 59 (43 weekly, 16 bi-weekly)[1] |
| Median Prior Lines of Therapy | 3 (range: 0-11)[1] |
| Prior Fluoropyrimidine Exposure | 74%[1] |
| Most Common Grade 3 TRAE | Raised transaminases (<10%)[1] |
| Best Overall Response | Stable Disease[1] |
NuTide:302: A Phase 1b Study in Colorectal Cancer
This study is evaluating NUC-3373 in combination with standard-of-care agents, including leucovorin, oxaliplatin, and irinotecan, in patients with advanced colorectal cancer.[10] Interim results have shown that NUC-3373 in combination is well-tolerated and has demonstrated a disease control rate of 62% in heavily pre-treated patients.[10]
NuTide:303: A Phase 1b/2 Study in Combination with Pembrolizumab
This ongoing modular study is investigating NUC-3373 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[8] Early data has shown promising and durable responses, including a complete tumor lesion reduction in a patient with urothelial carcinoma and a significant partial response in a patient with metastatic melanoma who was resistant to prior pembrolizumab therapy.[8]
| Study | Combination | Key Efficacy Signal |
| NuTide:303 (Module 1) | NUC-3373 + Pembrolizumab | Objective Response Rate: 22%, Disease Control Rate: 67%[11] |
| NuTide:303 (Module 2) | NUC-3373 + Docetaxel | 2 patients achieved stable disease for >6 months[11] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Metabolite Analysis
Objective: To quantify the intracellular concentrations of NUC-3373 and its metabolites, including FdUMP.
Methodology:
-
Human colorectal cancer cell lines (e.g., HCT116, SW480) are treated with sub-IC50 doses of NUC-3373 or 5-FU for a specified duration (e.g., 6 hours).[5]
-
Cells are harvested and washed with ice-cold PBS.
-
Metabolites are extracted using a suitable solvent (e.g., methanol/water mixture).
-
The extracts are then analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
Specific instrument parameters, such as the type of mass spectrometer, column, and mobile phase gradients, would be detailed in the original study protocols but are not fully available in the public search results.
Western Blot for Thymidylate Synthase Ternary Complex Formation
Objective: To qualitatively and quantitatively assess the inhibition of thymidylate synthase by observing the formation of the covalent ternary complex.
Methodology:
-
Cancer cells are treated with varying concentrations of NUC-3373 or 5-FU.[5]
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein concentrations are determined using a BCA assay.[5]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for thymidylate synthase.
-
A secondary antibody conjugated to a fluorescent dye is used for detection.
-
The free TS (around 36 kDa) and the FdUMP-TS-cofactor ternary complex (shifted to a higher molecular weight of approximately 38 kDa) are visualized and quantified.[5]
Visualizations
Caption: Intracellular activation and mechanism of action of NUC-3373.
Caption: Comparison of the metabolic pathways of 5-FU and NUC-3373.
Caption: Workflow for Western blot analysis of TS complex formation.
Conclusion
NUC-3373 represents a significant advancement in the development of fluoropyrimidine-based chemotherapy. By leveraging ProTide technology, it overcomes key mechanisms of 5-FU resistance, leading to a more favorable pharmacokinetic profile, enhanced target inhibition, and a manageable safety profile. Clinical data to date have demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The ongoing clinical development of NUC-3373 holds the potential to offer a valuable new treatment option for patients with a variety of advanced solid tumors.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucana.com [nucana.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. researchgate.net [researchgate.net]
NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NUC-3373 is a novel phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR), engineered to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU). As a potent and targeted inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair, NUC-3373 offers a promising new avenue in cancer therapy. This technical guide provides a comprehensive overview of NUC-3373, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. By delivering the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), more efficiently into cancer cells, NUC-3373 demonstrates enhanced potency and a more favorable safety profile compared to 5-FU.
Introduction: The Role of Thymidylate Synthase in Oncology
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Due to the high proliferative rate of cancer cells, which necessitates a constant supply of nucleotides, TS is a well-established and critical target for anticancer therapies.[1] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors, including colorectal and other gastrointestinal malignancies.[2]
However, the clinical utility of 5-FU is hampered by several pharmacological challenges. Its conversion to the active metabolite, FdUMP, is often inefficient and it is susceptible to rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[2] Furthermore, its mechanism of action is not entirely specific, leading to the formation of toxic metabolites such as fluorouridine triphosphate (FUTP) and fluoro-β-alanine (FBAL), which contribute to dose-limiting toxicities like neutropenia, mucositis, and hand-foot syndrome.[1]
NUC-3373 was designed to circumvent these limitations. As a ProTide, it is a pre-activated form of FUDR that is protected by a phosphoramidate moiety. This chemical modification allows NUC-3373 to bypass the need for conventional nucleoside transporters and enzymatic activation steps that can be points of resistance for 5-FU.[2] The result is a more efficient generation of intracellular FdUMP, leading to a more potent and sustained inhibition of TS and a reduction in the formation of toxic metabolites.[2]
Mechanism of Action of NUC-3373
NUC-3373's primary mechanism of action is the potent inhibition of thymidylate synthase. Once inside the cell, the phosphoramidate group is cleaved, releasing high intracellular concentrations of FdUMP.[3] FdUMP is a close structural analog of the natural TS substrate, deoxyuridine monophosphate (dUMP), and acts as a competitive inhibitor. The binding of FdUMP to TS, in the presence of the cofactor N5,N10-methylenetetrahydrofolate, forms a stable ternary covalent complex, effectively blocking the enzyme's catalytic activity.
The inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA synthesis and repair.[1] This "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Furthermore, preclinical studies have shown that NUC-3373 treatment leads to the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA, further contributing to DNA damage and cell death.[2]
A key advantage of NUC-3373 over 5-FU is its reduced conversion to the toxic metabolite FUTP, which is incorporated into RNA and is a major contributor to the side effects of 5-FU.[2] This more targeted mechanism of action is believed to be responsible for the improved safety profile of NUC-3373 observed in clinical trials.
Figure 1: Mechanism of action of NUC-3373 as a thymidylate synthase inhibitor.
Data Presentation
Preclinical Data: In Vitro Potency
NUC-3373 has demonstrated superior potency compared to 5-FU in various cancer cell lines. This is attributed to its ability to generate significantly higher intracellular levels of the active metabolite, FdUMP.
| Cell Line | Drug | IC50 (µM) | Source |
| HCT116 (Colorectal) | NUC-3373 | 29 | [3] |
| 5-FU | ~19.87 | [4] | |
| SW480 (Colorectal) | NUC-3373 | 56 | [3] |
| 5-FU | ~19.85 | [4] | |
| Note: IC50 values for 5-FU are from a separate study and are provided for comparative context. Experimental conditions may vary between studies. |
Pharmacokinetic Profile
Clinical studies have revealed a favorable pharmacokinetic profile for NUC-3373, characterized by a significantly longer plasma half-life compared to 5-FU. This allows for a more convenient administration schedule.
| Parameter | NUC-3373 | 5-FU |
| Plasma Half-life | 9.7 hours | 8-14 minutes |
| Source:[5] |
Clinical Efficacy
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating encouraging signs of anti-cancer activity in heavily pre-treated patient populations.
| Trial | Treatment | Patient Population | Key Efficacy Results |
| NuTide:301 | NUC-3373 Monotherapy | Advanced Solid Tumors | Best overall response of stable disease.[6][7] |
| NuTide:302 | NUC-3373 + Standard Therapies | Advanced/Metastatic Colorectal Cancer | Disease Control Rate of 62% in the efficacy-evaluable population.[8] |
| NuTide:303 (Module 1) | NUC-3373 + Pembrolizumab | Advanced Solid Tumors | Objective Response Rate of 22% and a Disease Control Rate of 67% in the efficacy evaluable population.[9] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize NUC-3373 as a thymidylate synthase inhibitor.
Figure 2: General experimental workflow for preclinical evaluation of NUC-3373.
Cell Growth and IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-3373 and compare its cytotoxicity to 5-FU.
-
Methodology:
-
Cancer cell lines (e.g., HCT116, SW480) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of NUC-3373 or 5-FU.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.
-
The absorbance is measured, and the data is used to generate dose-response curves, from which the IC50 values are calculated.
-
Quantification of Intracellular Metabolites by LC-MS
-
Objective: To measure the intracellular concentrations of FdUMP and other metabolites to understand the metabolic activation of NUC-3373.
-
Methodology:
-
Cancer cells are cultured and treated with NUC-3373 or 5-FU for a specified time.
-
Cells are harvested, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
-
The cell extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the levels of FdUMP, dUMP, and other relevant nucleotides.
-
Western Blotting for Thymidylate Synthase Binding and DNA Damage
-
Objective: To assess the extent of TS inhibition and the induction of DNA damage in response to NUC-3373 treatment.
-
Methodology:
-
Cells are treated with NUC-3373 or 5-FU.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for:
-
Thymidylate Synthase (to observe the formation of the ternary complex, which appears as a band shift).
-
Phospho-Chk1 (p-Chk1) and gamma-H2AX (γH2AX) as markers of DNA damage and activation of the DNA damage response pathway.
-
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Signaling Pathways and Downstream Effects
The inhibition of thymidylate synthase by NUC-3373 triggers a cascade of downstream cellular events, primarily centered around the DNA damage response (DDR).
Figure 3: Simplified signaling pathway of the DNA damage response induced by NUC-3373.
The depletion of dTMP leads to imbalances in the nucleotide pool and stalls DNA replication forks, resulting in DNA strand breaks. This damage activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 orchestrate a cell cycle arrest, typically in the S-phase, to allow time for DNA repair. However, if the damage is too extensive, these signaling pathways can trigger programmed cell death, or apoptosis.
Conclusion and Future Directions
NUC-3373 represents a significant advancement in the field of thymidylate synthase inhibition. Its innovative ProTide design enables it to overcome key resistance mechanisms associated with 5-FU, leading to more efficient delivery of the active anti-cancer metabolite and a more favorable safety profile. Preclinical and clinical data have consistently demonstrated its potential as a potent and targeted anti-cancer agent.
Ongoing and future research will continue to explore the full potential of NUC-3373. Combination therapies, particularly with immune checkpoint inhibitors and other targeted agents, are a promising area of investigation. Further elucidation of the molecular determinants of response and resistance to NUC-3373 will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this novel therapy. The continued development of NUC-3373 holds the promise of a more effective and better-tolerated treatment option for a wide range of cancers.
References
- 1. onclive.com [onclive.com]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucana.com [nucana.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. nucana.com [nucana.com]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer - Inderes [inderes.dk]
- 9. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
An In-depth Technical Guide to the Molecular Targets of NUC-3373 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR) engineered to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a ProTide, NUC-3373 is designed to bypass the key resistance mechanisms associated with 5-FU, leading to a more favorable pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the molecular targets of NUC-3373 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Molecular Target: Thymidylate Synthase (TS)
The primary molecular target of NUC-3373 is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] TS is often upregulated in cancer cells to meet the high demand for DNA synthesis, making it a key target for anticancer therapies.[1]
NUC-3373 is designed to efficiently deliver the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells.[1] Intracellularly, the phosphoramidate moiety of NUC-3373 is cleaved, releasing high concentrations of FdUMP.[2] FdUMP then forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), leading to the inhibition of TS activity.[3] This inhibition depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP) and a decrease in deoxythymidine triphosphate (dTTP). The consequences of this are twofold:
-
"Thymineless Death": The depletion of dTTP stalls DNA replication and repair, leading to cell cycle arrest and apoptosis.[3]
-
DNA Damage: The increased dUTP/dTTP ratio leads to the misincorporation of uracil into DNA by DNA polymerases. The subsequent attempts by DNA repair mechanisms, such as uracil DNA glycosylase (UNG), to remove the uracil can lead to DNA strand breaks and further DNA damage.[3]
Quantitative Analysis of NUC-3373 Activity
Intracellular FdUMP Generation and TS Inhibition
NUC-3373 generates significantly higher intracellular concentrations of the active metabolite FdUMP compared to 5-FU.[3] This leads to a more potent and sustained inhibition of TS.
| Cell Line | Treatment (6h) | Mean FdUMP Concentration (pmol/10^6 cells) |
| HCT116 | NUC-3373 (10 µM) | ~15 |
| 5-FU (10 µM) | ~0.5 | |
| SW480 | NUC-3373 (25 µM) | ~30 |
| 5-FU (25 µM) | ~1 |
Data adapted from McKissock et al., 2023.[3]
Cytotoxicity Profile
NUC-3373 demonstrates potent cytotoxic activity across a range of cancer cell lines, with significantly lower EC50 values compared to 5-FU.
| Cell Line | Cancer Type | NUC-3373 EC50 (µM) |
| HCT116 | Colorectal | 29 |
| SW480 | Colorectal | 56 |
Data adapted from McKissock et al., 2022.[4]
Signaling Pathways and Mechanisms of Action
The mechanism of action of NUC-3373 and its advantages over 5-FU can be visualized through the following signaling pathway.
Caption: NUC-3373 bypasses 5-FU resistance mechanisms.
Immunomodulatory Effects of NUC-3373
Beyond its direct cytotoxic effects, NUC-3373 has been shown to modulate the tumor microenvironment by inducing immunogenic cell death (ICD).[1] This process involves the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
Key immunomodulatory effects of NUC-3373 include:
-
Release of DAMPs: NUC-3373 treatment leads to the release of DAMPs such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP from cancer cells.[1]
-
Enhanced Immune Cell Activation: The release of DAMPs can enhance the activation of first-line defense immune cells, including natural killer (NK) cells.[5]
-
Increased MHC Class II Expression: NUC-3373 has been observed to increase the expression of MHC Class II molecules on cancer cells, potentially enhancing antigen presentation to T-helper cells.[1]
These immunomodulatory properties suggest that NUC-3373 may synergize with immunotherapies, such as immune checkpoint inhibitors.
Caption: NUC-3373 induces an anti-tumor immune response.
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of NUC-3373 or 5-FU for 72 hours.
-
Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization: Wash the plates with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Intracellular FdUMP Quantification by LC-MS
-
Cell Treatment: Treat cancer cells with NUC-3373 or 5-FU for the desired time points.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and extract the intracellular metabolites using a cold extraction solution (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extracts to pellet the cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS). Use a standard curve of FdUMP to quantify its concentration in the samples.
-
Data Normalization: Normalize the FdUMP concentration to the cell number or total protein content.[3]
Western Blot for TS-FdUMP Ternary Complex and DNA Damage (γH2AX)
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against TS and γH2AX (a marker for DNA double-strand breaks).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
DAMPs Release Assay (Flow Cytometry for Calreticulin)
-
Cell Treatment: Treat cancer cells with NUC-3373 or a positive control (e.g., oxaliplatin) for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with an antibody against calreticulin (CRT) and a viability dye.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed CRT.[6]
Natural Killer (NK) Cell Activation Assay (Flow Cytometry)
-
Co-culture: Co-culture NUC-3373-pretreated cancer cells with human peripheral blood mononuclear cells (PBMCs) or an NK cell line (e.g., NK-92).
-
Cell Staining: Harvest the cells and stain with antibodies against NK cell markers (e.g., CD56) and activation markers (e.g., CD107a for degranulation and IFN-γ for cytokine production).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of activated NK cells.[6][7]
Preclinical and Clinical Overview
NUC-3373 has demonstrated promising anti-tumor activity in both preclinical and clinical settings.
Preclinical Xenograft Models
In human colorectal cancer mouse xenograft models, NUC-3373 showed greater tumor growth inhibition compared to 5-FU.[8]
Clinical Trials
NUC-3373 is being evaluated in several clinical trials (the NuTide series) as a monotherapy and in combination with other anti-cancer agents.
| Trial ID | Phase | Indication | Key Findings |
| NuTide:301 (NCT02723240) | I | Advanced Solid Tumors | Well-tolerated with a recommended Phase 2 dose (RP2D) of 2500 mg/m² weekly. Best overall response was stable disease.[9] |
| NuTide:303 (NCT05714553) | Ib/II | Advanced Solid Tumors (in combination with pembrolizumab) | Objective response rate of 22% and a disease control rate of 67% in evaluable patients.[10] |
Conclusion
NUC-3373 is a rationally designed anti-cancer agent that effectively targets thymidylate synthase, a cornerstone of cancer therapy. By overcoming the key resistance mechanisms associated with 5-FU, NUC-3373 delivers higher concentrations of the active metabolite FdUMP to cancer cells, resulting in potent TS inhibition, DNA damage, and apoptosis. Furthermore, its ability to induce an immunogenic response opens up new avenues for combination therapies. The data presented in this technical guide underscore the potential of NUC-3373 as a significant advancement in the treatment of various solid tumors.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. nucana.com [nucana.com]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NUC-3373 ProTide Technology: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
NUC-3373 is a novel phosphoramidate ProTide designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By leveraging ProTide technology, NUC-3373 delivers the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells, enhancing its efficacy and safety profile. This guide provides a detailed technical overview of NUC-3373, its mechanism of action, and the underlying ProTide technology for an audience of researchers, scientists, and drug development professionals.
Core Concepts of ProTide Technology
The ProTide (PROdrug + nucleoTIDE) approach is a prodrug strategy designed to deliver nucleoside monophosphate analogues into cells, bypassing the need for the initial, often rate-limiting, phosphorylation step required by many nucleoside analogue drugs.[1][2] This technology masks the negatively charged phosphate group with lipophilic moieties, allowing the molecule to passively diffuse across the cell membrane.
The key components of a ProTide are:
-
An aryl group (often phenoxy)
-
An amino acid ester
-
A phosphoramidate bond linking the amino acid to the phosphate group of the nucleoside analogue.[3]
Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[3]
NUC-3373: A ProTide of 5-Fluorodeoxyuridine (FUDR)
NUC-3373 is a ProTide of 5-fluorodeoxyuridine (FUDR).[4] Standard fluoropyrimidines like 5-FU require a complex multi-step activation process to be converted to FdUMP, the inhibitor of thymidylate synthase (TS).[5] This process can be inefficient and is a common mechanism of drug resistance. NUC-3373 is designed to bypass these steps by delivering FdUMP directly.
Intracellular Activation of NUC-3373
The intracellular activation of NUC-3373 follows a sequential enzymatic cleavage process:
Mechanism of Action of NUC-3373
The primary mechanism of action of NUC-3373 is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[5] By generating high intracellular concentrations of FdUMP, NUC-3373 potently inhibits TS, leading to a depletion of the thymidine nucleotide pool.[5] This disruption in DNA synthesis ultimately results in DNA damage and cancer cell death.[5]
Furthermore, FdUMP can be further phosphorylated to FdUTP, which can be misincorporated into DNA, causing additional DNA damage and replicative stress.[5]
Quantitative Data Summary
| Parameter | NUC-3373 | 5-FU | Cell Lines | Reference |
| IC50 | More potent | - | HCT116, SW480 | [6] |
| Intracellular FdUMP Levels | Substantially higher | Lower | HCT116, SW480 | [4] |
| Plasma Half-life | ~10 hours | 8-14 minutes | In vivo | [5][7] |
| Infusion Time | 2 hours | 46 hours | Clinical | [4] |
Experimental Protocols
Intracellular Metabolite Analysis by LC-MS
Objective: To quantify the intracellular concentrations of NUC-3373 and its metabolites, such as FdUMP.
Methodology:
-
Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured to approximately 80% confluency.[6] Cells are then treated with sub-IC50 concentrations of NUC-3373 or 5-FU for a specified time (e.g., 6 hours).[6]
-
Metabolite Extraction: Following treatment, cells are washed with ice-cold PBS, and metabolites are extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Separation is typically achieved on a C18 column with a gradient elution. Mass spectrometry is performed in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for each metabolite.
-
Data Analysis: Metabolite concentrations are normalized to the total protein content or cell number for each sample.
Western Blot for DNA Damage and TS Inhibition
Objective: To assess the effect of NUC-3373 on DNA damage markers and the formation of the FdUMP-TS ternary complex.
Methodology:
-
Protein Extraction: Cells are treated with NUC-3373 or 5-FU, and whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as γH2AX (a marker of DNA double-strand breaks) and Thymidylate Synthase.[6]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin). The formation of the FdUMP-TS-5,10-methylenetetrahydrofolate ternary complex can be observed as a shift in the molecular weight of the TS band.[6]
Clinical Development and Future Directions
NUC-3373 has undergone Phase I clinical trials (NuTide:301) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[8] The results from these trials have shown that NUC-3373 is well-tolerated and has a favorable pharmacokinetic profile.[8] Ongoing and future studies are focused on evaluating NUC-3373 in combination with other anti-cancer agents and in specific cancer types.[9]
The ProTide technology represents a significant advancement in the design of nucleoside analogue drugs. NUC-3373, as a ProTide of FUDR, demonstrates the potential of this technology to create more effective and safer cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of NUC-3373.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Intracellular Activation of NUC-3373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUC-3373 is a novel phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR) engineered to overcome the key pharmacological limitations of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). By delivering the pre-activated anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells, NUC-3373 bypasses the primary mechanisms of 5-FU resistance, including enzymatic degradation, reliance on nucleoside transporters for cellular uptake, and the necessity for intracellular enzymatic activation. This guide provides a detailed overview of the intracellular activation pathway of NUC-3373, its mechanism of action, comparative efficacy data against 5-FU, and the experimental protocols used to elucidate these properties.
Introduction: Overcoming the Limitations of 5-Fluorouracil
For over six decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors. However, its clinical utility is hampered by significant pharmacological challenges. Over 85% of an administered 5-FU dose is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), limiting the amount of drug available to cancer cells.[1] Furthermore, 5-FU relies on a complex, multi-step enzymatic pathway for its conversion to the active cytotoxic metabolite, FdUMP.[2] Resistance can emerge from deficiencies in this activation pathway or from the upregulation of drug efflux transporters.[3]
NUC-3373 is a rationally designed ProTide that circumvents these issues. Its phosphoramidate moiety protects the molecule from DPD-mediated degradation and facilitates its entry into cells independently of nucleoside transporters.[4][5] Once inside the cell, the ProTide is cleaved, releasing high concentrations of FdUMP.
The Intracellular Activation Pathway of NUC-3373
The activation of NUC-3373 within the cancer cell is a multi-step enzymatic process designed to efficiently release the active FdUMP molecule.
-
Cellular Uptake: NUC-3373 enters the cell, bypassing the need for dedicated nucleoside transporters that are often a point of resistance for 5-FU.[5]
-
Ester Cleavage: Intracellular esterases, such as carboxypeptidases, hydrolyze the ester bond of the amino acid moiety, forming an unstable intermediate.
-
Cyclization and Aryl Group Displacement: The amino group of the intermediate cyclizes, attacking the phosphorus atom and displacing the aryl masking group (e.g., naphthyl).
-
Phosphoramidate Bond Hydrolysis: The resulting cyclic intermediate is hydrolyzed by a phosphoramidase, such as a Histidine Triad (HINT) protein (e.g., HINT1), which cleaves the P-N bond.
-
Release of Active FdUMP: This final cleavage step releases the active anti-cancer metabolite, FdUMP, directly into the cytoplasm.[6]
This efficient intracellular conversion leads to substantially higher concentrations of the active metabolite compared to conventional 5-FU treatment.[7]
Mechanism of Action: Potent Thymidylate Synthase Inhibition
The primary mechanism of action of NUC-3373 is the potent inhibition of thymidylate synthase (TS).[8]
-
TS Inhibition: The generated FdUMP binds to TS, forming a stable ternary complex with the folate cofactor 5,10-methylenetetrahydrofolate. This binding blocks the enzyme's active site.[9]
-
dTMP Depletion: The inhibition of TS prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo source of thymidine required for DNA synthesis and repair.[8]
-
DNA Damage: The resulting "thymineless death" leads to an imbalance in the nucleotide pool, uracil misincorporation into DNA, DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][10]
-
Immunogenic Effects: NUC-3373 has also been shown to promote the release of immunogenic damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), and increase the expression of MHC Class II molecules, suggesting it can potentiate an anti-tumor immune response.[8]
Quantitative Data: NUC-3373 vs. 5-FU
Preclinical and clinical studies have consistently demonstrated the superior pharmacological profile of NUC-3373 compared to 5-FU. The data below is summarized from studies in human colorectal cancer (CRC) cell lines.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | NUC-3373 | 5-FU | Fold Difference | Reference(s) |
|---|---|---|---|---|
| Plasma Half-life | ~10 hours | 8-14 minutes | >40x longer | [8] |
| Intracellular FdUMP Generation | High | Low | Up to 363x higher | [7] |
| Toxic Metabolite (FUTP) Generation | Not detectable | Present | - | [9] |
| Toxic Metabolite (FBAL) Generation | Markedly lower | High | - |[8] |
Table 2: In Vitro Potency in Colorectal Cancer Cell Lines
| Parameter | NUC-3373 | 5-FU | Notes | Reference(s) |
|---|---|---|---|---|
| Anti-proliferative Activity (EC₅₀) | Highly Potent | Less Potent | Up to 330x greater activity | [11] |
| TS Binding (HCT116 cells) | 0.1 µM | 10 µM | Concentration for equivalent binding | [9] |
| Free Intracellular FdUMP | High | Low | ~50x higher levels | [9] |
| dUMP Accumulation | High | Low | ~5x greater increase |[9] |
Experimental Protocols
The characterization of NUC-3373's intracellular activation and mechanism of action relies on several key experimental techniques.
Intracellular Metabolite Quantification by LC-MS/MS
This protocol is adapted from studies on HCT116 and SW480 colorectal cancer cells.[12]
Objective: To quantify the intracellular levels of NUC-3373, FdUMP, dUMP, and FUTP.
Methodology:
-
Cell Culture and Treatment: Plate 2 x 10⁵ HCT116 or 3 x 10⁵ SW480 cells in 10 cm dishes. After 48 hours, treat with desired concentrations of NUC-3373 or 5-FU for 6 hours.
-
Metabolite Extraction:
-
Wash, trypsinize, and pellet the cells.
-
Resuspend the pellet in 500 µL of 80% ice-cold LC-MS grade methanol.
-
Vortex and incubate at -80°C for 20 minutes.
-
Centrifuge at maximum speed for 5 minutes.
-
Transfer 480 µL of the supernatant to a new tube for analysis.
-
-
Sample Preparation:
-
Prepare calibration standards for each metabolite in an untreated cell supernatant matrix.
-
Add an internal standard solution to each sample and standard.
-
Evaporate samples to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 75 µL of 20% acetonitrile.
-
-
LC-MS/MS Analysis:
-
Analyze samples using a UPLC system coupled to a Q-TOF mass spectrometer (e.g., Waters Xevo G2-XS).
-
Utilize an electrospray ionization (ESI) source in both positive and negative ionization modes.
-
Analyze in both full scan TOF mode (50–800 m/z) and targeted multiple reaction monitoring (MRM) mode for precise quantification.
-
Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay
This protocol is a standard method for determining drug-induced cytotoxicity and IC₅₀ values.[2][13]
Objective: To measure the growth-inhibitory effects of NUC-3373.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of NUC-3373 or control compounds for a specified incubation period (e.g., 72-96 hours).
-
Cell Fixation:
-
Discard the culture medium.
-
Gently add 50-100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Measurement:
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.
-
Calculate cell survival as a percentage of the untreated control.
-
Thymidylate Synthase (TS) Ternary Complex Formation by Western Blot
This protocol describes a representative method for assessing the binding of FdUMP to TS.[10][14]
Objective: To detect the formation of the stable TS-FdUMP ternary complex, which indicates target engagement.
Methodology:
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% or 12% SDS-polyacrylamide gel. The TS ternary complex migrates slower than free TS, appearing as a higher molecular weight band.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human TS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
A band shift or the appearance of a higher molecular weight band in drug-treated samples indicates the formation of the TS ternary complex.
-
Conclusion
NUC-3373 represents a significant advancement in fluoropyrimidine-based chemotherapy. Its ProTide design enables it to effectively bypass the canonical resistance mechanisms that limit the efficacy and safety of 5-FU. By ensuring efficient, transporter-independent cellular uptake and direct intracellular generation of high concentrations of the active metabolite FdUMP, NUC-3373 achieves a more potent and sustained inhibition of thymidylate synthase. This leads to a targeted, DNA-directed mode of action, a more favorable safety profile with reduced formation of toxic metabolites, and the potential for enhanced immunogenic cell death. The technical data and methodologies outlined in this guide underscore the robust preclinical rationale supporting the continued clinical development of NUC-3373 as a potential replacement for 5-FU in the treatment of solid tumors.
References
- 1. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The activity of carboxypeptidase Y toward substrates with basic P1 amino acid residues is drastically increased by mutational replacement of leucine 178 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucana.com [nucana.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
NUC-3373: A Technical Guide on its Mechanism of Action in DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), engineered to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU).[1] By generating significantly higher intracellular concentrations of the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), NUC-3373 demonstrates a more potent and targeted mechanism of action.[1][2] This guide provides an in-depth technical overview of NUC-3373's effects on DNA damage and repair, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Mechanism of Action: Potent Thymidylate Synthase Inhibition and DNA Damage
NUC-3373's primary mechanism of action is the potent inhibition of thymidylate synthase (TS), a critical enzyme for de novo thymidine synthesis required for DNA replication and repair.[1][3] This inhibition leads to a state of "thymineless death" in cancer cells.
Enhanced Intracellular Activation
Unlike 5-FU, NUC-3373 is designed to bypass key resistance mechanisms.[4][5] Its phosphoramidate moiety protects it from degradation by dihydropyrimidine dehydrogenase (DPD) and facilitates its entry into cancer cells independently of nucleoside transporters.[6] Once inside the cell, it is efficiently converted to high levels of FdUMP.[7][8]
Dual DNA-Damaging Effects
NUC-3373 inflicts DNA damage through two primary routes:
-
Thymidine Depletion: By potently inhibiting TS, NUC-3373 depletes the intracellular pool of deoxythymidine monophosphate (dTMP), leading to imbalances in the nucleotide pool, disruption of DNA synthesis, and ultimately, DNA damage.[3][9]
-
DNA Misincorporation: The active metabolite of NUC-3373, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP).[3][7] This leads to replicative stress, DNA strand breaks, and the activation of DNA damage response (DDR) pathways.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the superior potency and distinct metabolic profile of NUC-3373 compared to 5-FU.
Table 1: Comparative In Vitro Cytotoxicity of NUC-3373 and 5-FU
| Cell Line | Drug | IC50 (µM) | Fold Difference (5-FU/NUC-3373) |
| HCT116 | NUC-3373 | Data not specified | Up to 330x more active than 5-FU across multiple cell lines[4] |
| SW480 | NUC-3373 | Data not specified | |
| Multiple Cancer Cell Lines | NUC-3373 | Data not specified |
Note: Specific IC50 values for HCT116 and SW480 were not provided in the search results, but the significant increase in potency is consistently reported.
Table 2: Intracellular Metabolite Generation
| Metabolite | Drug | Relative Concentration Increase (vs. 5-FU) |
| FdUMP | NUC-3373 | 363-fold higher[4] |
Table 3: Pharmacokinetic Profile
| Parameter | NUC-3373 | 5-FU |
| Plasma Half-life | ~10 hours[3] | 8-14 minutes[8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of NUC-3373 on DNA damage and repair.
Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Cells are treated with sub-IC50 doses of NUC-3373 or 5-FU for specified time points (e.g., 24 hours).[2][7]
Western Blot Analysis for DNA Damage Markers
-
Objective: To detect and quantify the expression of proteins involved in the DNA damage response.
-
Procedure:
-
Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against DNA damage markers such as γH2AX and phosphorylated Chk1 (p-Chk1).[7][8] A loading control like β-actin is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Metabolite Analysis
-
Objective: To measure the intracellular concentrations of NUC-3373 metabolites, such as FdUMP.[1][2]
-
Procedure:
-
Metabolite Extraction: Following drug treatment, cells are washed with ice-cold saline, and metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
-
Sample Preparation: The extracted metabolites are centrifuged to remove cell debris, and the supernatant is collected and dried.
-
LC-MS Analysis: The dried metabolite extract is reconstituted and injected into an LC-MS system for separation and quantification of specific metabolites.
-
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-3373.[9]
-
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of NUC-3373 or 5-FU for a specified duration (e.g., 72 hours).
-
Cell Fixation and Staining: Cells are fixed with trichloroacetic acid and stained with SRB dye.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with NUC-3373's mechanism of action.
Caption: NUC-3373's dual mechanism of inducing DNA damage.
Caption: DNA damage response pathway activated by NUC-3373.
Caption: Experimental workflow for Western blot analysis.
Immunomodulatory Effects of NUC-3373
Beyond its direct cytotoxic effects, NUC-3373 has been shown to modulate the tumor microenvironment and potentiate anti-tumor immune responses.[3][10] The DNA damage induced by NUC-3373 leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) and high mobility group box 1 (HMGB1).[3] These molecules act as "danger signals" that can enhance the activation of immune cells, including natural killer (NK) cells and T cells.[10] Furthermore, NUC-3373 treatment has been shown to upregulate the expression of PD-L1 on cancer cells, providing a rationale for its combination with immune checkpoint inhibitors like pembrolizumab.[7][8]
Clinical Development and Future Directions
NUC-3373 has demonstrated a favorable safety profile and promising anti-cancer activity in clinical trials, both as a monotherapy and in combination with other agents, in patients with advanced solid tumors.[3][6][11] Ongoing studies are further evaluating its efficacy in various cancer types and in combination with standard-of-care chemotherapies and immunotherapies.[12][13] The unique mechanism of action and favorable pharmacokinetic profile of NUC-3373 position it as a promising next-generation fluoropyrimidine with the potential to improve outcomes for cancer patients.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucana.com [nucana.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biopharmaboardroom.com [biopharmaboardroom.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Facebook [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
NUC-3373: An In-Depth Technical Guide to Early Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of NUC-3373, a novel thymidylate synthase (TS) inhibitor. NUC-3373 is a phosphoramidate ProTide of 5-fluoro-2'-deoxyuridine (FUDR), designed to overcome the limitations of conventional fluoropyrimidines like 5-fluorouracil (5-FU). This document details the core mechanism of action, in vitro and in vivo efficacy, and the immunomodulatory properties of NUC-3373, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action: Bypassing 5-FU Resistance
NUC-3373 is engineered to efficiently deliver the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells.[1][2] This targeted delivery system bypasses the key resistance mechanisms that limit the efficacy of 5-FU, such as enzymatic degradation and reliance on cellular transporters for uptake.[3][4] Unlike 5-FU, NUC-3373 does not require intracellular activation by thymidine kinase and is resistant to degradation by dihydropyrimidine dehydrogenase (DPD).[3][4]
Signaling Pathway of NUC-3373 vs. 5-FU
The following diagram illustrates the distinct intracellular pathways of NUC-3373 and 5-FU, highlighting the streamlined activation of NUC-3373 and its direct inhibition of thymidylate synthase.
In Vitro Studies: Potency and Cellular Effects
Cell Viability Assays
NUC-3373 demonstrated significantly greater potency than 5-FU in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of NUC-3373 vs. 5-FU
| Cell Line | Cancer Type | NUC-3373 IC50 (µM) | 5-FU IC50 (µM) | Fold Difference |
| HCT116 | Colorectal | 29 | >100 | >3.4 |
| SW480 | Colorectal | 56 | >100 | >1.8 |
| HT29 | Colorectal | 15 | >100 | >6.7 |
Data compiled from preclinical posters and publications.[5][6]
Experimental Protocol: Cell Viability Assay
-
Cell Lines: HCT116, SW480, and HT29 human colorectal cancer cell lines.
-
Seeding: Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a range of concentrations of NUC-3373 or 5-FU for 96 hours.
-
Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.
-
Data Analysis: IC50 values were calculated from dose-response curves using non-linear regression.
Intracellular Metabolite Analysis
LC-MS analysis confirmed that NUC-3373 treatment leads to substantially higher intracellular concentrations of the active metabolite FdUMP and lower levels of the toxic metabolite FUTP compared to 5-FU.[2]
Table 2: Intracellular Metabolite Concentrations after Treatment
| Metabolite | NUC-3373 Treatment | 5-FU Treatment |
| FdUMP (active) | Significantly higher | Lower |
| FUTP (toxic) | Markedly lower | Higher |
Qualitative summary from preclinical studies.[2]
Experimental Protocol: LC-MS/MS for Metabolite Quantification
-
Cell Culture and Treatment: HCT116 and SW480 cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.
-
Metabolite Extraction: Intracellular metabolites were extracted using a cold methanol/water solution.
-
LC-MS/MS Analysis: Samples were analyzed by liquid chromatography-tandem mass spectrometry to quantify the levels of FdUMP, FUTP, and other related metabolites.
-
Data Normalization: Metabolite concentrations were normalized to the total protein content of each sample.[1]
Thymidylate Synthase (TS) Inhibition and DNA Damage
Western blot analysis demonstrated that NUC-3373 treatment leads to a more potent and sustained inhibition of TS, as evidenced by the formation of the TS ternary complex.[2] This inhibition of TS leads to a depletion of thymidine, resulting in DNA damage, cell cycle arrest, and apoptosis.[7]
Experimental Protocol: Western Blot for TS Complex and DNA Damage
-
Cell Lysis: Treated and untreated cells were lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TS and γH2AX (a marker of DNA double-strand breaks).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used for visualization.[2]
In Vivo Studies: Tumor Growth Inhibition
While specific protocols from peer-reviewed publications on NUC-3373's early preclinical xenograft studies are not publicly available in full detail, conference abstracts and company presentations have reported significant anti-tumor activity in colorectal cancer xenograft models. These studies have consistently shown that NUC-3373 administered at equimolar doses to 5-FU results in significantly greater tumor growth inhibition.
Experimental Workflow: Xenograft Tumor Model
Immunomodulatory Effects of NUC-3373
Preclinical studies have revealed that NUC-3373 possesses immunomodulatory properties, suggesting a potential for synergy with immunotherapies.[8]
Induction of Immunogenic Cell Death (ICD)
NUC-3373 treatment has been shown to induce the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP, from cancer cells.[9] The release of these DAMPs can promote an anti-tumor immune response.[10]
Experimental Protocol: DAMPs Release Assay
-
Cell Treatment: Colorectal cancer cells (HCT116 and SW480) were treated with sub-IC50 doses of NUC-3373.
-
Calreticulin (CRT) Exposure: Surface exposure of CRT was measured by flow cytometry using an anti-CRT antibody.
-
HMGB1 Release: Release of HMGB1 into the cell culture supernatant was quantified by ELISA.
-
ATP Release: Extracellular ATP levels were measured using a luciferase-based bioluminescence assay.[10]
Activation of Natural Killer (NK) Cells
In vitro co-culture experiments have demonstrated that NUC-3373-treated cancer cells enhance the activation of natural killer (NK) cells.[10] This is characterized by increased expression of the degranulation marker LAMP1 and production of interferon-gamma (IFNγ) by the NK cells.[10]
Experimental Protocol: NK Cell Activation Assay
-
Co-culture: Human colorectal cancer cells were treated with NUC-3373 for 24 hours. The drug was then washed out, and the cancer cells were co-cultured with the NK-92 MI cell line.
-
Flow Cytometry: After co-culture, NK cells were harvested and analyzed by flow cytometry for the surface expression of LAMP1 (CD107a) and intracellular IFNγ.[10]
Signaling Pathway: NUC-3373 Induced Immune Response
Conclusion
The early preclinical studies of NUC-3373 have established its profile as a potent and targeted thymidylate synthase inhibitor with a distinct mechanism of action that overcomes key resistance pathways associated with 5-FU. In vitro studies have consistently demonstrated its superior potency in killing cancer cells and its ability to generate high intracellular levels of the active anti-cancer metabolite, FdUMP, while minimizing the production of toxic metabolites. Furthermore, emerging evidence highlights the immunomodulatory properties of NUC-3373, suggesting its potential for combination with immunotherapies to enhance anti-tumor responses. These compelling preclinical findings have provided a strong rationale for the ongoing clinical development of NUC-3373 in various cancer types.
References
- 1. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death | PLOS One [journals.plos.org]
- 3. Preclinical In Vitro and In Vivo Evaluation of [18F]FE@SUPPY for Cancer PET Imaging: Limitations of a Xenograft Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nucana.com [nucana.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with NUC-3373
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Developed to overcome the limitations of 5-FU, NUC-3373 is designed for enhanced efficacy, a more favorable safety profile, and improved administration.[1] As a potent inhibitor of thymidylate synthase (TS), NUC-3373 disrupts DNA synthesis and repair, leading to cancer cell death.[2] Preclinical studies have demonstrated that NUC-3373 generates significantly higher intracellular levels of the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), compared to 5-FU.[3] This leads to more potent TS inhibition and DNA-directed damage.[1][3] Furthermore, NUC-3373 has been shown to induce immunogenic cell death, suggesting a potential for combination therapies with immunomodulatory agents.[4]
These application notes provide detailed protocols for key in vitro assays to evaluate the cellular effects of NUC-3373, focusing on colorectal cancer cell lines HCT116 and SW480, which have been instrumental in its preclinical characterization.[3]
Data Presentation
Cytotoxicity of NUC-3373 vs. 5-FU in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for NUC-3373 and 5-FU in HCT116 and SW480 colorectal cancer cell lines after 96 hours of treatment, as determined by the Sulforhodamine B (SRB) assay.[3]
| Cell Line | Compound | IC50 (µM) |
| HCT116 | NUC-3373 | ~25 |
| 5-FU | Not explicitly stated in reviewed sources | |
| SW480 | NUC-3373 | ~50 |
| 5-FU | Not explicitly stated in reviewed sources |
Note: The IC50 values are approximate and based on data from preclinical studies.[5] Researchers should determine the IC50 for their specific cell line and experimental conditions.
Effects of NUC-3373 on Cell Cycle Distribution
NUC-3373 has been shown to induce a prolonged S-phase arrest in colorectal cancer cells. The following table illustrates the typical effects on cell cycle distribution in SW480 cells after a 6-hour treatment with a sub-IC50 dose of NUC-3373, as analyzed by flow cytometry.[6]
| Treatment | Time Point | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 6h | Representative Control Values | Representative Control Values | Representative Control Values |
| NUC-3373 (sub-IC50) | 24h | Decreased | Increased | Variable |
| 48h | Decreased | Sustained Increase | Variable |
Signaling Pathways and Experimental Workflows
NUC-3373 Mechanism of Action
Caption: Intracellular activation of NUC-3373 and its downstream effects.
Experimental Workflow for In Vitro Evaluation of NUC-3373
Caption: A phased approach for the in vitro characterization of NUC-3373.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is used to assess the inhibitory effect of NUC-3373 on the proliferation of adherent cancer cell lines.
Materials:
-
HCT116 or SW480 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NUC-3373 (stock solution in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Wash buffer: 1% (v/v) acetic acid
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of NUC-3373 in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 96 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of DNA Damage by Western Blotting
This protocol details the detection of DNA damage markers, γH2AX and phosphorylated Chk1 (p-Chk1), in response to NUC-3373 treatment.[6]
Materials:
-
HCT116 or SW480 cells
-
6-well plates
-
NUC-3373
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-γH2AX, Rabbit anti-p-Chk1, Mouse anti-β-actin (loading control). Note: Optimal antibody dilutions should be determined empirically.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with sub-IC50 concentrations of NUC-3373 or vehicle control for 6, 24, and 48 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following NUC-3373 treatment.[6]
Materials:
-
HCT116 or SW480 cells
-
6-well plates
-
NUC-3373
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with sub-IC50 concentrations of NUC-3373 or vehicle control for 6, 24, and 48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend in 0.5 mL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 4: In Vitro Co-culture Cytotoxicity Assay
This protocol assesses the ability of NUC-3373 to enhance the killing of cancer cells by immune cells (PBMCs).[7]
Materials:
-
HCT116 or SW480 cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Complete RPMI-1640 medium
-
NUC-3373
-
96-well plates
-
Cytotoxicity detection kit (e.g., LDH release assay) or flow cytometer with viability dyes
Procedure:
-
Cancer Cell Pre-treatment: Seed HCT116 or SW480 cells in a 96-well plate. After 24 hours, treat the cells with sub-IC50 concentrations of NUC-3373 or vehicle control for 24 hours.[7]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: After the 24-hour pre-treatment, wash the cancer cells to remove the drug. Add PBMCs to the wells at a recommended effector-to-target (E:T) ratio (e.g., 10:1, but should be optimized).
-
Incubation: Co-culture the cells for 48-72 hours at 37°C, 5% CO2.[7]
-
Cytotoxicity Assessment (LDH Assay):
-
Centrifuge the plate and collect the supernatant.
-
Measure LDH release according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis.
-
-
Cytotoxicity Assessment (Flow Cytometry):
-
Gently harvest all cells.
-
Stain with antibodies to distinguish cancer cells from immune cells (e.g., EpCAM for cancer cells, CD45 for PBMCs) and a viability dye (e.g., 7-AAD).
-
Analyze by flow cytometry to determine the percentage of dead cancer cells.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of NUC-3373. By systematically evaluating its cytotoxicity, mechanism of action, and immunomodulatory effects, researchers can gain valuable insights into the therapeutic potential of this promising anti-cancer agent. The provided data and workflows serve as a guide for designing and executing robust preclinical studies.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana Presents Favorable Data on NUC-3373 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 5. nucana.com [nucana.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preclinical Application Notes for NUC-3373: Dosage and Administration in Experimental Models
For the attention of: Researchers, scientists, and drug development professionals.
Topic: NUC-3373 Dosage and Administration in Mouse Models
Note on In Vivo Studies in Mouse Models: Preclinical evaluation of NUC-3373 in mouse models has not been conducted. This is due to the high levels of esterases present in mice which rapidly degrade the phosphoramidate moiety of NUC-3373[1]. Consequently, this document focuses on the extensive in vitro studies that have been performed to characterize the activity and mechanism of action of NUC-3373 in human cancer cell lines.
Introduction
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU)[2][3]. By delivering the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), more efficiently into cancer cells, NUC-3373 demonstrates a more potent and targeted mechanism of action[2][4]. These application notes provide a detailed overview of the preclinical in vitro protocols and data for NUC-3373.
Mechanism of Action
NUC-3373 is designed to bypass the complex and often inefficient activation pathways of 5-FU. Its phosphoramidate moiety protects it from degradation by dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes over 85% of administered 5-FU[1][2]. Once inside the cell, the phosphoramidate group is cleaved, releasing high intracellular levels of FdUMP[2][4].
FdUMP acts as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair[2][4]. Inhibition of TS leads to a depletion of dTMP and an accumulation of deoxyuridine monophosphate (dUMP). This imbalance disrupts DNA synthesis, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis[2][4]. Furthermore, NUC-3373 has a more DNA-targeted action compared to 5-FU, with minimal incorporation of its metabolites into RNA, which is associated with some of the toxic side effects of 5-FU[1][2].
Caption: NUC-3373 mechanism of action.
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative data from comparative studies between NUC-3373 and 5-FU in human colorectal cancer (CRC) cell lines.
Table 1: Comparative IC50 Values in Human Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HCT116 | 5-FU | 19.7 (15.1–24.9) |
| HCT116 | NUC-3373 | 22.3 (19.6–25.6) |
| SW480 | 5-FU | 44.6 |
| SW480 | NUC-3373 | 67.9 |
| Data presented as mean (95% confidence interval where applicable). Data from[2]. |
Table 2: Effect of Thymidine and Uridine Rescue on IC50 Values in HCT116 Cells
| Treatment Condition | 5-FU IC50 (µM) | NUC-3373 IC50 (µM) |
| Control | 19.7 | 22.3 |
| + Thymidine | 15.8 | > 100 |
| + Uridine | 27.3 | 22.9 |
| Data from[2]. |
Table 3: Intracellular Metabolite Levels Following Treatment
| Cell Line | Treatment (25 µM) | FdUMP AUC (pmol x hour / 10^6 cells) | FUTP AUC (pmol x hour / 10^6 cells) |
| HCT116 | 5-FU | 1.4 | Detectable |
| HCT116 | NUC-3373 | 114.3 | Not Detectable |
| SW480 | 5-FU | 6.36 | Detectable |
| SW480 | NUC-3373 | 250.6 | Not Detectable |
| AUC: Area Under the Curve. Data from[2]. |
Experimental Protocols
The following are detailed protocols for key in vitro experiments performed with NUC-3373.
Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal cancer cell lines HCT116 (microsatellite instable) and SW480 (microsatellite stable) are commonly used[2].
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: NUC-3373 and 5-FU are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentrations of NUC-3373 or 5-FU for the indicated duration of the experiment (e.g., 6, 24, or 48 hours)[2][5].
Western Blot for Thymidylate Synthase (TS) Ternary Complex Formation
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for total TS overnight at 4°C. The formation of the TS ternary complex is visualized as a molecular weight shift of the TS protein (from ~36 kDa for free TS to ~38 kDa for the bound complex)[2][5].
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control[2][5].
Mass Spectrometry for Intracellular Metabolite Analysis
-
Metabolite Extraction: After drug treatment, cells are washed with ice-cold PBS and metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
-
Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried.
-
LC-MS/MS Analysis: The dried metabolite samples are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of FdUMP, dUMP, and FUTP[2][5].
Caption: In vitro experimental workflow.
Immunomodulatory Effects
Recent studies have indicated that NUC-3373 can induce immunogenic cell death (ICD)[1][6][7][8][9]. In vitro, NUC-3373 has been shown to promote the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high-mobility group box 1 (HMGB1), and ATP, from cancer cells[1][4]. This can enhance the activation of immune cells, including natural killer (NK) cells[1][6][7][8][9]. These findings provide a rationale for combining NUC-3373 with immunotherapies like PD-1 inhibitors[1][6][7][8][9].
Conclusion
While the lack of in vivo mouse model data is a notable limitation, the comprehensive in vitro studies provide strong evidence for the distinct and advantageous pharmacological profile of NUC-3373 compared to 5-FU. Its efficient intracellular delivery of FdUMP, potent inhibition of thymidylate synthase, and DNA-targeted mechanism of action, coupled with its potential immunomodulatory effects, underscore its promise as a novel anti-cancer agent. The protocols and data presented herein should serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death | PLOS One [journals.plos.org]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. NuCana Announces Encouraging Data for NUC-3373 in [globenewswire.com]
- 8. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 9. nucana.com [nucana.com]
Measuring NUC-3373 Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR), designed to overcome the limitations and resistance mechanisms associated with the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a ProTide, NUC-3373 is pre-activated and protected from degradation, leading to the generation of high intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][2] FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in cancer cells. Preclinical studies have demonstrated that NUC-3373 exhibits a more targeted DNA mode of action and greater tumor inhibition in human colorectal cancer mouse xenograft models compared to 5-FU.
This document provides detailed application notes and protocols for measuring the efficacy of NUC-3373 in xenograft models, a crucial step in the preclinical evaluation of this next-generation antifolate.
Data Presentation: Efficacy of NUC-3373 in a Colorectal Cancer Xenograft Model
The following table summarizes the quantitative data from a preclinical study comparing the efficacy of NUC-3373 and 5-FU in a human colorectal cancer xenograft model.
| Cell Line | Tumor Type | Animal Model | Treatment | Dose & Schedule | Primary Endpoint | Outcome |
| HT-29 | Colorectal Adenocarcinoma | Immunodeficient Mice | NUC-3373 | Not specified | Tumor Volume (mm³) | Superior inhibition of tumor growth compared to 5-FU |
| HT-29 | Colorectal Adenocarcinoma | Immunodeficient Mice | 5-FU | Not specified | Tumor Volume (mm³) | Less effective tumor growth inhibition |
| HT-29 | Colorectal Adenocarcinoma | Immunodeficient Mice | Vehicle Control | Not specified | Tumor Volume (mm³) | Uninhibited tumor growth |
Note: While the precise dosage and schedule for this specific xenograft study were not detailed in the available public materials, other in vivo studies have utilized NUC-3373 at doses around 8 mg/kg/day for 5 consecutive days. This information can be used as a starting point for dose-ranging studies.
Experimental Protocols
This section outlines the key experimental protocols for establishing and evaluating the efficacy of NUC-3373 in a cell line-derived xenograft (CDX) model.
Cell Culture
-
Cell Lines: Human colorectal adenocarcinoma cell lines, such as HCT116 and SW480, are recommended based on in-vitro studies.
-
Culture Medium: Grow cells in McCoy's 5A Medium (for HCT116) or Leibovitz's L-15 Medium (for SW480), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 (for HCT116) or without CO2 (for SW480).
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Xenograft Model Establishment
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks of age.
-
Cell Preparation: Harvest logarithmically growing cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel™ at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (L x W^2)/2, where L is the longest dimension and W is the shortest dimension.
NUC-3373 Administration and Efficacy Evaluation
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or PBS)
-
NUC-3373 (dose to be determined by dose-ranging studies, administered intravenously or intraperitoneally)
-
5-FU (as a comparator, at a clinically relevant dose and schedule)
-
-
Dosing Schedule: Administer the treatments according to a predefined schedule (e.g., daily for 5 days, or twice weekly for 3 weeks).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. Calculate TGI as a percentage using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Survival Analysis: In some studies, treatment can be continued to monitor the impact on overall survival.
-
Visualizations
NUC-3373 Mechanism of Action
Caption: Intracellular activation of NUC-3373 to FdUMP and subsequent inhibition of Thymidylate Synthase.
General Xenograft Workflow
Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate drug efficacy.
References
Application Notes: Western Blot Analysis of Thymidylate Synthase Inhibition by NUC-3373
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a well-established inhibitor of thymidylate synthase (TS).[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][4] Upregulation of TS is frequently observed in various cancers, making it a key target for chemotherapeutic agents.[1] NUC-3373 is designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU) by bypassing key resistance mechanisms associated with drug transport, activation, and breakdown.[5][6][7] It generates higher intracellular concentrations of the active metabolite, fluorodeoxyuridine monophosphate (FdUMP), leading to more potent and sustained inhibition of TS.[8][9] This application note provides a detailed protocol for utilizing Western blot analysis to evaluate the effects of NUC-3373 on thymidylate synthase expression and the formation of the inhibitory ternary complex.
Mechanism of Action of NUC-3373
NUC-3373 is designed for efficient intracellular delivery and conversion to FdUMP. This active metabolite forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, which effectively inhibits the enzyme's function. This leads to a depletion of the dTMP pool, resulting in "thymineless death," DNA damage, and cell cycle arrest in cancer cells.[2][8] Studies have shown that NUC-3373 is a more potent inhibitor of TS than 5-FU.[9] Interestingly, treatment with NUC-3373 has also been observed to induce the expression of TS and cause its translocation from the nucleus to the cytoplasm.[10]
NUC-3373 Mechanism of Action
Quantitative Data Summary
The following table summarizes the comparative potency of NUC-3373 and 5-FU in inhibiting thymidylate synthase in colorectal cancer cell lines.
| Cell Line | Compound | Concentration for Equivalent TS Binding | Reference |
| HCT116 | NUC-3373 | 0.1 µM | [9] |
| 5-FU | 10 µM | [9] | |
| SW480 | NUC-3373 | 0.5 µM | [9] |
| 5-FU | 10 µM | [9] |
This data highlights that significantly lower concentrations of NUC-3373 are required to achieve the same level of TS inhibition as 5-FU.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 are suitable for these studies.[2][8]
-
Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116, DMEM for SW480) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with sub-IC50 concentrations of NUC-3373 or 5-FU for various time points (e.g., 6, 12, 24, 48 hours).[9] A vehicle-treated control (e.g., DMSO) should be included.
Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[11]
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.[3]
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative expression levels of thymidylate synthase.
Western Blot Experimental Workflow
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 5. ascopubs.org [ascopubs.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of NUC-3373 and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of NUC-3373, its primary active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and other related metabolites in cultured cancer cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine designed to overcome the limitations of traditional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[1][2] This method is crucial for researchers in drug metabolism, pharmacokinetics, and cancer pharmacology to accurately assess the intracellular concentration of these key analytes, thereby aiding in the evaluation of the efficacy and metabolic profile of NUC-3373. The protocol described herein includes detailed procedures for sample preparation, LC-MS/MS parameters, and data analysis, providing a robust framework for preclinical research.
Introduction
NUC-3373 is a next-generation anticancer agent designed to bypass the key resistance mechanisms associated with 5-FU.[1] It is engineered to generate high intracellular concentrations of the active anti-cancer metabolite, FdUMP, which is a potent inhibitor of thymidylate synthase (TS).[1] Unlike 5-FU, NUC-3373 is designed to avoid the generation of toxic metabolites such as 5-fluorouridine triphosphate (FUTP), which is associated with RNA-related toxicities, and α-fluoro-β-alanine (FBAL), which is linked to hand-foot syndrome.
Accurate quantification of NUC-3373 and its metabolites is essential for understanding its pharmacological advantages over 5-FU. This application note details a validated LC-MS/MS method for the simultaneous quantification of NUC-3373, FdUMP, and the endogenous nucleotide 2'-deoxyuridine-5'-monophosphate (dUMP) in cancer cell lines. Additionally, parameters for the analysis of the toxic metabolite FUTP are included for comparative studies.
Experimental
Sample Preparation: Intracellular Metabolite Extraction
This protocol is adapted from the method described by Bré et al., 2023.[1]
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, SW480)
-
Cell culture reagents
-
NUC-3373 and 5-FU
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade methanol, ice-cold
-
LC-MS grade acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., NUC-1031, ¹³C₁₀¹⁵N₅-dATP, ¹⁵N₅-AMP)
-
Eppendorf tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Plate human colorectal cancer cells (e.g., 2 x 10⁵ HCT116 or 3 x 10⁵ SW480 cells) in 10 cm dishes and allow them to adhere for 48 hours.[1]
-
Drug Treatment: Treat the cells with the desired concentrations of NUC-3373 or 5-FU for the specified duration (e.g., 6 hours).[1]
-
Cell Harvesting:
-
Wash the cells with ice-cold PBS.
-
Trypsinize and centrifuge the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.[1]
-
Transfer to an Eppendorf tube and centrifuge again.
-
-
Metabolite Extraction:
-
Discard the PBS and resuspend the cell pellet in 500 µL of 80% ice-cold LC-MS grade methanol.[1]
-
Vortex the sample and incubate at -80 °C for 20 minutes.[1]
-
Centrifuge at maximum speed for 5 minutes.
-
Transfer 480 µL of the supernatant to a fresh tube for LC-MS analysis.[1]
-
Store the extracts at -80 °C until analysis.[1]
-
-
Sample Processing for LC-MS/MS:
Liquid Chromatography
LC System: Waters Acquity H-Class UPLC system or equivalent.[1]
| Parameter | Value |
| Column | Hypercarb (50 mm × 2.1 mm, 5 µm particle size) |
| Mobile Phase A | 200 mM ammonium bicarbonate |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-100% B over 10 minutes |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Note: Chromatographic conditions should be optimized for your specific LC system.
Mass Spectrometry
MS System: Waters Xevo G2-XS Q-TOF or equivalent triple quadrupole mass spectrometer.[1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Note: MS parameters should be optimized for your specific instrument.
MRM Transitions and Retention Times
The following table summarizes the MRM transitions and expected retention times for the target analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Expected Retention Time (min) |
| NUC-3373 | 509.1 | 325.0 | Positive | ~5.8 |
| FdUMP | 325.0 | 97.0 | Negative | ~3.2 |
| dUMP | 307.0 | 97.0 | Negative | ~3.1 |
| FUTP | 501.0 | 403.0 | Negative | ~4.5 |
| FBAL | 120.0 | 76.0 | Positive | ~1.5 |
Note: Retention times are approximate and may vary depending on the specific chromatographic conditions.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range | LLOQ |
| NUC-3373 | 0.05–20 nM | 0.05 nM |
| FdUMP | 5.00–2000 nM | 5.00 nM |
| dUMP | 50.0–20,000 nM | 50.0 nM |
| FUTP | 1- 400 nM | 1 nM |
Data derived from Bré et al., 2023.[1]
Table 2: Accuracy and Precision
| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| NUC-3373 | LLOQ | <15 | <15 | 85-115 |
| Low QC | <15 | <15 | 85-115 | |
| Mid QC | <15 | <15 | 85-115 | |
| High QC | <15 | <15 | 85-115 | |
| FdUMP | LLOQ | <15 | <15 | 85-115 |
| Low QC | <15 | <15 | 85-115 | |
| Mid QC | <15 | <15 | 85-115 | |
| High QC | <15 | <15 | 85-115 |
Acceptance criteria based on typical FDA guidelines for bioanalytical method validation.
Visualizations
NUC-3373 Metabolic Pathway
Caption: Intracellular metabolism of NUC-3373 to its active form, FdUMP.
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of NUC-3373 metabolites.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive tool for the quantitative analysis of NUC-3373 and its key metabolites in a preclinical research setting. This detailed protocol enables researchers to accurately assess the intracellular metabolic profile of this novel anticancer agent, facilitating further investigation into its mechanism of action and pharmacological advantages. The provided experimental parameters and performance characteristics serve as a valuable resource for laboratories involved in the development and evaluation of new cancer therapeutics.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by NUC-3373
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR) developed as a targeted inhibitor of thymidylate synthase (TS). As a ProTide, NUC-3373 is designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU) by bypassing resistance mechanisms associated with drug transport and activation.[1] Its mechanism of action involves the intracellular generation of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), which potently inhibits TS.[2][3] This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
Flow cytometry is a powerful technique to assess the effects of anti-cancer agents on cell cycle progression. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by NUC-3373 using flow cytometry and presents data from preclinical studies in a clear, tabular format.
Mechanism of Action Leading to Cell Cycle Arrest
NUC-3373 is designed for efficient delivery of the active metabolite FdUMP into cancer cells. Once inside the cell, the phosphoramidate moiety is cleaved, releasing FdUMP. FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP). The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs) and increased misincorporation of uracil into DNA. This process induces DNA damage and triggers cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle, where DNA replication occurs.[2][4]
Quantitative Data on NUC-3373 Induced Cell Cycle Arrest
The following tables summarize the quantitative data from flow cytometry analysis of human colorectal cancer cell lines treated with NUC-3373. Sub-IC50 doses of NUC-3373 were used to treat the cells for 6 hours, followed by analysis at different time points. The data demonstrates a significant increase in the proportion of cells in the S-phase of the cell cycle following NUC-3373 treatment.
Table 1: Cell Cycle Distribution of SW480 Cells Treated with NUC-3373 (5 µM)
| Time Point | Cell Cycle Phase | Control (%) | NUC-3373 (%) |
| 6h | G1 | 55.4 | 46.5 |
| S | 31.9 | 43.1 | |
| G2/M | 12.7 | 10.4 | |
| 24h | G1 | 54.3 | 27.5 |
| S | 33.1 | 63.2 | |
| G2/M | 12.6 | 9.3 | |
| 48h | G1 | 54.9 | 20.1 |
| S | 33.8 | 68.9 | |
| G2/M | 11.3 | 11.0 |
Data adapted from a study on SW480 cells treated with sub-IC50 doses of NUC-3373.[2]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by NUC-3373 using propidium iodide staining and flow cytometry.
Experimental Workflow
I. Cell Culture and Treatment
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116 or SW480) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Cell Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
NUC-3373 Treatment: The day after seeding, treat the cells with the desired concentration of NUC-3373 (e.g., sub-IC50 doses). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
II. Cell Harvesting and Fixation
-
Harvesting: After the treatment period, aspirate the media and wash the cells with 1X Phosphate Buffered Saline (PBS).
-
Trypsinization: Add trypsin-EDTA to detach the cells from the plate. Once detached, neutralize the trypsin with complete media.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold 1X PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 1X PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
III. Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Discard the ethanol and wash the cell pellet with 1X PBS.
-
Staining Solution: Prepare a staining solution containing Propidium Iodide (final concentration 50 µg/ml) and RNase A (final concentration 100 µg/ml) in 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µl of the PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
IV. Flow Cytometry Data Acquisition and Analysis
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically around 617 nm).
-
Gating: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Cell Cycle Analysis: Analyze the DNA content histograms of the single-cell population. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
NUC-3373 effectively induces S-phase cell cycle arrest in cancer cells by potently inhibiting thymidylate synthase. The protocols and data presented in this application note provide a comprehensive guide for researchers to utilize flow cytometry as a robust method for evaluating the cellular effects of NUC-3373. This information is valuable for preclinical and clinical development, aiding in the characterization of NUC-3373's mechanism of action and its potential as a novel anti-cancer therapeutic.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
NUC-3373 Combination Therapies: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NUC-3373, a novel thymidylate synthase (TS) inhibitor, and its application in combination with other chemotherapy and immunotherapy agents. This document details the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant experiments to guide further research and development.
Introduction to NUC-3373 and ProTide Technology
NUC-3373 is a next-generation nucleotide analog developed using NuCana's proprietary ProTide technology.[1][2] This technology masks a pre-activated monophosphate form of the parent drug, in this case, 5-fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), the active metabolite of 5-fluorouracil (5-FU).[1][3] This design allows NUC-3373 to bypass key resistance mechanisms associated with 5-FU, such as enzymatic degradation by dihydropyrimidine dehydrogenase (DPD) and reliance on nucleoside transporters for cellular uptake.[1][2][4] Consequently, NUC-3373 achieves significantly higher intracellular concentrations of the active metabolite FdUMP, leading to more potent and sustained inhibition of thymidylate synthase.[1][3][5]
Mechanism of Action
NUC-3373 exerts its anti-cancer effects through a dual mechanism:
-
Potent Thymidylate Synthase (TS) Inhibition: As the primary mechanism, the intracellularly delivered FdUMP binds to and inhibits thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine, an essential component of DNA.[6] Inhibition of TS leads to a depletion of the thymidine pool, disruption of DNA synthesis and repair, and ultimately, "thymineless death" of cancer cells.[5][6]
-
Induction of Immunogenic Cell Death (ICD): NUC-3373-induced DNA damage and cellular stress lead to the release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1).[6][7] The surface exposure of these molecules acts as a signal to the immune system, promoting the activation of dendritic cells and natural killer (NK) cells, and enhancing lymphocyte-mediated tumor cell killing.[7][8] This immunomodulatory effect provides a strong rationale for combining NUC-3373 with immune checkpoint inhibitors.[7]
Preclinical and Clinical Data Summary
NUC-3373 has been evaluated as a monotherapy and in combination with various agents in both preclinical models and clinical trials, demonstrating a favorable safety profile and promising anti-tumor activity.
Table 1: Summary of Key Preclinical Findings
| Combination Agent | Cancer Model | Key Findings | Citation(s) |
| Pembrolizumab (anti-PD-1) | Colorectal Cancer (CRC) cell lines (HCT116, SW480) co-cultured with immune cells | NUC-3373 potentiates the effects of PD-1 inhibitors by promoting the release of DAMPs and enhancing tumor cell death. | [7] |
| Oxaliplatin | Colorectal Cancer (CRC) cell lines | Synergy observed in vitro. The proposed mechanism involves NUC-3373-induced DNA damage potentiating the effects of oxaliplatin. | [5] |
| Irinotecan | N/A | Investigated in clinical trials based on the standard of care for colorectal cancer. Preclinical synergy data is not extensively published. | [9] |
| Docetaxel | Lung Cancer | Investigated in clinical trials. Preclinical data suggests potential for combination therapy. | [7][10] |
Table 2: Summary of Key Clinical Trial Data for NUC-3373 Combination Therapies
| Clinical Trial | Combination Regimen | Cancer Type | Key Efficacy Data | Citation(s) |
| NuTide:303 (Module 1) | NUC-3373 + Leucovorin + Pembrolizumab | Advanced Solid Tumors (heavily pre-treated, PD-(L)1 experienced) | Objective Response Rate (ORR): 22% (evaluable population). Disease Control Rate (DCR): 67% (evaluable population). Notable responses include a 100% reduction in target lesion size in a urothelial carcinoma patient and an 81% reduction in a metastatic melanoma patient who remained progression-free at 23 months. | [7][11] |
| NuTide:302 | NUC-3373 + Leucovorin + Oxaliplatin (NUFOX) or Irinotecan (NUFIRI) | Advanced Colorectal Cancer (heavily pre-treated) | Encouraging signs of clinical activity, including tumor shrinkage and prolonged disease stabilization. A fluoropyrimidine-refractory patient showed a 28% reduction in target lesions. Four out of seven patients who received first-line oxaliplatin-based therapy had a longer Progression-Free Survival (PFS) on second-line NUFIRI-bevacizumab. | [1][10] |
| NuTide:303 (Module 2) | NUC-3373 + Leucovorin + Docetaxel | Advanced/Metastatic Non-Small Cell Lung Cancer (NSCLC) or Pleural Mesothelioma | Two patients achieved stable disease for over 6 months. | [11] |
Signaling Pathways and Experimental Workflows
Diagram 1: NUC-3373 ProTide Activation and Mechanism of Action
Caption: Intracellular activation of NUC-3373 and its dual mechanism of action.
Diagram 2: Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing the synergistic effects of NUC-3373 in combination.
Detailed Experimental Protocols
The following are representative protocols based on published methodologies for studying NUC-3373. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-3373 alone and in combination with another agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NUC-3373 (dissolved in DMSO)
-
Combination agent (e.g., oxaliplatin, irinotecan, dissolved in an appropriate solvent)
-
96-well clear-bottom cell culture plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of NUC-3373 and the combination agent at 2x the final desired concentrations. For combination studies, prepare a matrix of concentrations.
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for untreated controls and vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes. Measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot for DNA Damage Markers (γH2AX)
Objective: To detect the induction of DNA double-strand breaks by NUC-3373 treatment through the phosphorylation of H2AX (γH2AX).
Materials:
-
HCT116 or SW480 cells
-
6-well cell culture plates
-
NUC-3373
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-γH2AX (p-Ser139), Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with sub-IC50 concentrations of NUC-3373 for 6 to 24 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-Actin antibody for a loading control.
Protocol 3: Flow Cytometry for Calreticulin (CRT) Surface Exposure
Objective: To quantify the surface exposure of the DAMP calreticulin on cancer cells following NUC-3373 treatment.
Materials:
-
HCT116 or SW480 cells
-
NUC-3373
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye (e.g., Zombie NIR™)
-
Anti-Calreticulin antibody (conjugated to a fluorophore like APC or PE)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NUC-3373 at various concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation buffer.
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Wash and then stain with the anti-Calreticulin antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the median fluorescence intensity (MFI) of Calreticulin staining in the treated versus control groups.
-
Conclusion
NUC-3373 represents a significant advancement over traditional fluoropyrimidines, with a more favorable pharmacokinetic profile and a dual mechanism of action that includes both direct cytotoxicity and immune system activation. Its demonstrated synergy with immune checkpoint inhibitors and potential for combination with other standard-of-care chemotherapies make it a promising candidate for further development in a variety of solid tumors. The protocols outlined in these notes provide a foundation for researchers to further investigate the therapeutic potential of NUC-3373 in combination regimens.
References
- 1. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer - Inderes [inderes.dk]
- 7. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 8. nucana.com [nucana.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. NuCana Announces Encouraging Initial Data from Phase 1b/2 Modular Study of NUC-3373 in Combination with Pembrolizumab or Docetaxel | Nasdaq [nasdaq.com]
- 11. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming NUC-3373 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-3373. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is NUC-3373 and how does it differ from 5-FU?
NUC-3373 is a novel phosphoramidate nucleotide analogue, or ProTide, of 5-fluorodeoxyuridine (FUDR), the active metabolite of 5-fluorouracil (5-FU).[1] It is designed to overcome the key mechanisms of resistance associated with 5-FU.[2] Unlike 5-FU, NUC-3373 does not require active transport into the cell or enzymatic activation to exert its cytotoxic effects. It is also resistant to degradation by dihydropyrimidine dehydrogenase (DPD), a key enzyme in 5-FU catabolism.[1][3] This leads to significantly higher intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine-monophosphate (FUDR-MP or FdUMP), which is a potent inhibitor of thymidylate synthase (TS).[4]
Q2: What is the primary mechanism of action of NUC-3373?
The primary mechanism of action of NUC-3373 is the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair.[4] By generating high intracellular levels of FdUMP, NUC-3373 effectively inhibits TS, leading to depletion of the deoxythymidine monophosphate (dTMP) pool. This disrupts DNA synthesis and repair, ultimately causing cancer cell death.[3] Additionally, NUC-3373 has been shown to induce DNA damage and promote the release of damage-associated molecular patterns (DAMPs), suggesting it may also modulate the tumor microenvironment and potentiate anti-tumor immune responses.[5][6]
Q3: My cancer cell line is resistant to 5-FU. Is it likely to be sensitive to NUC-3373?
In many cases, yes. NUC-3373 was specifically designed to bypass the common mechanisms of 5-FU resistance.[2] These include:
-
Reduced drug transport: NUC-3373 can enter cells independently of nucleoside transporters that 5-FU relies on.[1]
-
Impaired activation: NUC-3373 is a pre-activated form of the active metabolite and does not depend on the enzymatic activation steps required for 5-FU.[1]
-
Increased drug catabolism: NUC-3373 is resistant to degradation by DPD.[3]
Therefore, cell lines that have developed resistance to 5-FU through one or more of these mechanisms are likely to remain sensitive to NUC-3373.
Q4: Can cancer cell lines develop resistance to NUC-3373?
While NUC-3373 overcomes many of the resistance mechanisms of 5-FU, acquired resistance to NUC-3373 itself is theoretically possible, as with any anti-cancer agent. As a ProTide, its intracellular activation is dependent on the enzyme histidine triad nucleotide-binding protein 1 (HINT1) to cleave the phosphoramidate cap. Therefore, mutations or downregulation of HINT1 could be a potential mechanism of resistance.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for NUC-3373 in a sensitive cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock solution concentration and perform serial dilutions accurately. Use a freshly prepared stock solution for each experiment. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can lead to nutrient depletion and contact inhibition, affecting drug sensitivity. |
| Cell Health and Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay-Specific Issues | If using a metabolic-based cytotoxicity assay (e.g., MTT, XTT), ensure the drug incubation time is sufficient to induce cell death and not just cytostatic effects. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a membrane integrity assay (e.g., LDH release) to confirm cytotoxicity.[7] |
| ProTide Activation Issues | While NUC-3373 is designed for efficient intracellular activation, the expression and activity of enzymes like HINT1 can vary between cell lines.[8] If you suspect issues with ProTide activation, consider performing a Western blot to check HINT1 protein levels in your cell line. |
Problem 2: Difficulty in generating a NUC-3373-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with a low concentration of NUC-3373 (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner.[9] Exposing cells to a high, lethal dose may not allow for the selection of resistant clones.[10] |
| Insufficient Duration of Exposure | Generating a resistant cell line is a lengthy process that can take several months.[10] Be patient and allow sufficient time for the selection and expansion of resistant populations at each concentration step. |
| Cell Line Characteristics | Some cell lines may be inherently less prone to developing resistance to a particular drug. If you are consistently unsuccessful with one cell line, consider attempting to generate a resistant model in a different, relevant cell line. |
| Clonal Selection | Once you observe colonies of surviving cells at a higher drug concentration, it is crucial to isolate and expand these individual clones to establish a homogeneously resistant population.[10] |
Problem 3: Inconsistent results in combination therapy experiments with NUC-3373.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Drug Sequencing | The order of drug administration can significantly impact the outcome of combination therapy. Test different sequences (e.g., NUC-3373 followed by the second agent, the second agent followed by NUC-3373, and co-administration). |
| Inappropriate Concentration Ratios | The ratio of the two drugs is critical for achieving synergistic effects. Perform a checkerboard assay with a range of concentrations for both drugs to identify the optimal synergistic ratio. |
| Data Analysis | Use appropriate software and models (e.g., Chou-Talalay method, Bliss independence model) to analyze the combination data and determine if the interaction is synergistic, additive, or antagonistic.[11][12] |
| Cell Line Specificity | The synergistic effect of a drug combination can be cell line-dependent. What is synergistic in one cell line may be additive or even antagonistic in another. |
Experimental Protocols
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is adapted from a study that determined the IC50 values for NUC-3373 in various colorectal cancer cell lines.[13]
Materials:
-
NUC-3373
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an optimized density and allow them to attach overnight.
-
Treat cells with a range of NUC-3373 concentrations for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.
Generation of NUC-3373-Resistant Cancer Cell Lines
This is a general protocol for developing drug-resistant cell lines based on established methods.[9][14][15]
Procedure:
-
Determine the IC50 value of NUC-3373 for the parental cancer cell line.
-
Continuously expose the parental cells to a low concentration of NUC-3373 (e.g., IC10-IC20).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of NUC-3373 in a stepwise manner (e.g., 1.5 to 2-fold increase).[9]
-
At each concentration, allow the cells to stabilize and resume normal growth before the next concentration increase. This process may take several weeks to months.
-
After several months of continuous culture in the presence of a high concentration of NUC-3373, perform a cytotoxicity assay to compare the IC50 value of the resistant cells to the parental cells. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
-
Isolate single-cell clones from the resistant population to establish a homogeneously resistant cell line.
Intracellular Metabolite Extraction for LC-MS Analysis
This protocol provides a general workflow for the extraction of intracellular metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).[16][17][18][19]
Procedure:
-
Culture cells to the desired confluency and treat them with NUC-3373 or vehicle control for the desired time.
-
Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of NUC-3373 in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 50 | 500 | 10 |
| SW480 | 150 | 1800 | 12 |
Table 2: Hypothetical Synergy Analysis of NUC-3373 in Combination with Pembrolizumab
| Cell Line | NUC-3373 IC50 (nM) | Pembrolizumab IC50 (µg/mL) | Combination Index (CI) at ED50 | Interpretation |
| MC38 | 75 | 5 | 0.6 | Synergy |
| B16-F10 | 200 | 10 | 0.9 | Additive |
Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
NUC-3373 Mechanism of Action and Resistance
Caption: NUC-3373 mechanism and potential resistance pathway.
Experimental Workflow for Investigating NUC-3373 Resistance
Caption: Workflow for NUC-3373 resistance studies.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. medrxiv.org [medrxiv.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic enhancement of cell death by triple combination therapy of docetaxel, ultrasound and microbubbles, and radiotherapy on PC3 a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 17. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NUC-3373 Administration: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing NUC-3373 dosage to minimize toxicity while maintaining efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical and clinical experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NUC-3373 and how does it differ from 5-FU?
A1: NUC-3373 is a phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), the active metabolite of 5-fluorouracil (5-FU). Unlike 5-FU, NUC-3373 is designed to bypass the key resistance mechanisms associated with 5-FU. It does not require the same complex enzymatic activation to form its active metabolite, fluorodeoxyuridine monophosphate (FUDR-MP). This results in significantly higher intracellular concentrations of FUDR-MP. The primary target of NUC-3373 is thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. By inhibiting TS, NUC-3373 leads to depletion of thymidine, causing DNA damage and subsequent cancer cell death.[1] A key difference is that NUC-3373 is engineered to avoid the generation of toxic metabolites associated with 5-FU, such as fluorouridine triphosphate (FUTP) and α-fluoro-β-alanine (FBAL), which are responsible for many of the dose-limiting toxicities of 5-FU.[2][3]
Q2: What are the known dose-limiting toxicities (DLTs) of NUC-3373 in monotherapy?
A2: In the Phase I clinical trial (NuTide:301), the dose-limiting toxicities observed with weekly administration of NUC-3373 were Grade 3 transaminitis (inflammation of the liver), Grade 2 headache, and Grade 3 transient hypotension.[4]
Q3: What is the recommended Phase II dose (RP2D) for NUC-3373 as a monotherapy?
A3: The recommended Phase II dose for NUC-3373 administered as a monotherapy is 2500 mg/m² given as an intravenous infusion weekly.[4]
Q4: What is the pharmacokinetic profile of NUC-3373?
A4: NUC-3373 exhibits a favorable pharmacokinetic profile with dose-proportionality. It has a prolonged plasma half-life of approximately 9.4 hours, which is significantly longer than that of 5-FU (8-14 minutes).[5] Intracellularly, the active metabolite FUDR-MP is detectable within 5 minutes of infusion and has a half-life of about 14.3 hours, remaining present at 48 hours post-infusion.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of toxicity are observed in our in vitro cell-based assays.
-
Possible Cause 1: Cell line sensitivity. Different cancer cell lines can exhibit varying sensitivities to NUC-3373. It is crucial to perform a dose-response curve for each new cell line to determine the IC50 (half-maximal inhibitory concentration).
-
Troubleshooting Step 1: Conduct a cell viability assay, such as the Sulforhodamine B (SRB) assay, with a wide range of NUC-3373 concentrations to establish the specific IC50 for your cell line.
-
Possible Cause 2: Off-target effects at high concentrations. While NUC-3373 is designed for targeted delivery, very high concentrations in vitro might lead to off-target effects.
-
Troubleshooting Step 2: Ensure that the concentrations used in your experiments are clinically relevant. Refer to published pharmacokinetic data to guide your dose selection.[5]
Issue 2: Difficulty in detecting the target engagement of NUC-3373 in our experimental model.
-
Possible Cause: Inefficient cell lysis or antibody selection for Western blot analysis of thymidylate synthase (TS).
-
Troubleshooting Step: Optimize your cell lysis protocol to ensure complete protein extraction. Use a validated antibody for TS that is known to work well for Western blotting. It is also important to measure the formation of the TS-ternary complex as an indicator of target engagement.[5]
Data Presentation
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the NuTide:301 Study (NUC-3373 Monotherapy)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Hematological | ||
| Anemia | 39 | 5 |
| Thrombocytopenia | 22 | 2 |
| Neutropenia | 10 | 2 |
| Non-Hematological | ||
| Fatigue | 51 | 7 |
| Nausea | 39 | 2 |
| Diarrhea | 34 | 2 |
| Decreased appetite | 31 | 2 |
| Vomiting | 24 | 2 |
| Constipation | 22 | 0 |
| Abdominal pain | 20 | 2 |
| Pyrexia | 19 | 2 |
| Back pain | 17 | 3 |
| Cough | 17 | 0 |
| Dyspnea | 17 | 3 |
| Headache | 17 | 2 |
| Infusion-related reaction | 15 | 2 |
| Alanine aminotransferase increased | 14 | 7 |
| Aspartate aminotransferase increased | 14 | 5 |
| Dizziness | 12 | 0 |
| Hypotension | 10 | 3 |
Data adapted from the NuTide:301 study publication. The study included 59 patients who received at least one dose of NUC-3373.[4][6]
Note on Combination Therapy (NuTide:302): A detailed, structured table of adverse events with frequencies at different dose levels for the NuTide:302 (combination therapy) trial is not publicly available in the search results. However, qualitative descriptions from the study abstracts indicate a favorable safety profile with no reported cases of neutropenia or hand-foot syndrome of any grade, and no diarrhea or mucositis above Grade 2.[3]
Experimental Protocols
1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of NUC-3373 for the desired experimental time (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Western Blot for Thymidylate Synthase (TS) Detection
This protocol describes the detection of TS protein levels in cell lysates.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. LC-MS/MS for Intracellular Nucleotide Analysis
This method is for the quantification of intracellular FUDR-MP.
-
Cell Extraction: Harvest cells and extract intracellular metabolites using a cold extraction solution (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant. Dry the supernatant under vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., a C18 column) and a gradient elution to separate the metabolites.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification of FUDR-MP. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of FUDR-MP.[7]
Mandatory Visualizations
Caption: Mechanism of action of NUC-3373.
Caption: Experimental workflow for preclinical evaluation of NUC-3373.
Caption: Relationship between NUC-3373 dosage, efficacy, and toxicity.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
NUC-3373 Preclinical Delivery: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NUC-3373 in animal models. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NUC-3373?
NUC-3373 is a phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a nucleoside analog.[1] It is designed to overcome the limitations of the widely used chemotherapy agent 5-fluorouracil (5-FU).[2][3][4] Unlike 5-FU, NUC-3373 does not require the enzyme thymidine kinase for activation and is resistant to degradation by dihydropyrimidine dehydrogenase (DPD).[5] This allows NUC-3373 to generate significantly higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS).[1][2][3][4] Inhibition of TS leads to depletion of thymidine, a critical component of DNA, thereby disrupting DNA synthesis and repair and ultimately causing cancer cell death.[2][4] Additionally, NUC-3373 has been shown to induce immunogenic cell death by promoting the release of damage-associated molecular patterns (DAMPs), which can enhance an anti-tumor immune response.[3]
Q2: What are the main advantages of NUC-3373 over 5-FU in preclinical models?
Preclinical and clinical studies have highlighted several advantages of NUC-3373 compared to 5-FU:
-
Bypasses 5-FU Resistance Mechanisms: NUC-3373's unique activation pathway allows it to circumvent common mechanisms of 5-FU resistance.[6]
-
Higher Intracellular Levels of Active Metabolite: NUC-3373 generates significantly higher intracellular concentrations of the active metabolite FdUMP compared to 5-FU.[7]
-
Improved Pharmacokinetic Profile: NUC-3373 has a longer plasma half-life (approximately 10 hours) compared to 5-FU (8-14 minutes).[6]
-
Favorable Safety Profile: NUC-3373 is designed to avoid the generation of toxic metabolites associated with 5-FU, such as FUTP and FBAL, potentially leading to a better safety profile.[6] In clinical studies, NUC-3373 has shown lower incidences of common 5-FU-related toxicities like neutropenia and hand-foot syndrome.[6]
-
Potent Anti-Tumor Activity: In human colorectal cancer mouse xenograft models, NUC-3373 demonstrated greater tumor inhibition than 5-FU.[5]
Q3: What is a recommended starting dose for NUC-3373 in a mouse xenograft model?
A recommended starting dose for NUC-3373 in a mouse xenograft model has not been explicitly published in the reviewed literature. However, a common practice is to convert the human dose to a mouse-equivalent dose (MED) based on body surface area (BSA). The recommended Phase II dose (RP2D) in humans has been established as 2500 mg/m² weekly.[8]
To convert this to a dose in mg/kg for mice, one can use the following formula:
Mouse Dose (mg/kg) = Human Dose (mg/m²) × (Human Km / Mouse Km)
Standard Km values are approximately 37 for humans and 3 for mice.
Mouse Dose (mg/kg) ≈ 2500 mg/m² × (3 / 37) ≈ 202.7 mg/kg
It is crucial to note that this is an estimated starting dose. Researchers should perform a dose-escalation study in a small cohort of animals to determine the optimal and maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving NUC-3373 | NUC-3373 is a powder with specific solubility characteristics. | For in vitro studies, NUC-3373 can be dissolved in DMSO to create a stock solution.[9] For in vivo administration, a patent for NUC-3373 suggests using a polar aprotic solvent such as dimethyl acetamide (DMA).[10] It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with an aqueous vehicle to the final desired concentration. Always prepare fresh solutions and observe for any precipitation. |
| Precipitation of NUC-3373 in the final formulation | The final concentration of the organic solvent may be too low, or the aqueous vehicle may not be compatible. | The patent for NUC-3373 mentions that formulations with more than one pharmaceutically acceptable solubilizer can be effective.[10] Consider a co-solvent system. Perform small-scale solubility tests with different aqueous vehicles (e.g., saline, PBS, 5% dextrose in water) to find a compatible formulation. Ensure the final solution is clear before administration. |
| Adverse events observed in animals post-injection (e.g., lethargy, weight loss) | The dose may be too high, or the formulation may be causing a reaction. | Immediately reduce the dose for subsequent animals. Monitor the animals closely for signs of toxicity. If using a solvent like DMA, ensure the final concentration is within a tolerated range for the animal model. Consider reformulating with a different vehicle or a lower concentration of the organic solvent. |
| Inconsistent anti-tumor efficacy | Issues with drug delivery, formulation stability, or animal model variability. | Ensure the formulation is prepared consistently and administered accurately (e.g., proper intravenous injection technique). Verify the stability of your formulation over the duration of your experiment. Ensure your animal model is well-characterized and that tumor implantation and growth are consistent across animals. |
| Difficulty with intravenous tail vein injection in mice | Improper technique or vasoconstriction of the tail veins. | Refer to a detailed standard operating procedure for intravenous tail vein injections in mice. Ensure proper restraint of the animal. Warming the mouse's tail with a heat lamp or warm water can help to dilate the veins, making them more accessible for injection. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of NUC-3373 in Humans
| Parameter | Value | Reference |
| Plasma Half-life | ~10 hours | [6] |
| Recommended Phase II Dose (RP2D) | 2500 mg/m² weekly | [8] |
Table 2: In Vitro Efficacy of NUC-3373
| Cell Lines | Observation | Reference |
| Human Colorectal Cancer Cell Lines (HCT116 and SW480) | NUC-3373 generates significantly higher levels of FdUMP compared to 5-FU, leading to more potent inhibition of thymidylate synthase. | [1] |
Experimental Protocols
1. NUC-3373 Formulation for In Vivo Administration (Recommended Starting Protocol)
Disclaimer: This is a recommended starting protocol based on available information. Researchers must optimize the formulation for their specific experimental needs and perform tolerability studies.
-
Initial Solubilization: Aseptically weigh the required amount of NUC-3373 powder. Dissolve the powder in a minimal amount of sterile dimethyl acetamide (DMA).[10]
-
Dilution: In a sterile environment, slowly add a sterile aqueous vehicle (e.g., 0.9% saline or 5% dextrose in water) to the NUC-3373/DMA solution while vortexing to achieve the final desired concentration. The final concentration of DMA should be kept as low as possible and within a range known to be tolerated by the animal model.
-
Final Preparation: Visually inspect the final solution for any precipitation. The solution should be clear. Pass the final solution through a 0.22 µm sterile filter before administration.
-
Stability: Prepare the formulation fresh for each day of dosing. The stability of reconstituted NUC-3373 in various vehicles has not been extensively published; therefore, fresh preparation is recommended to ensure potency.
2. Intravenous (IV) Tail Vein Injection in Mice
This protocol is a summary of best practices. For a detailed procedure, refer to established institutional guidelines or a comprehensive standard operating procedure.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the mouse on a warming pad to maintain body temperature.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the tail with an alcohol swab.
-
Injection: Using a 27-30 gauge needle attached to a syringe containing the NUC-3373 formulation, carefully insert the needle into one of the lateral tail veins.
-
Administration: Inject the solution slowly and steadily. Observe for any swelling at the injection site, which may indicate a subcutaneous injection.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Caption: Mechanism of action of NUC-3373.
Caption: General experimental workflow for NUC-3373 in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. nucana.com [nucana.com]
- 10. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]
Interpreting unexpected results in NUC-3373 experiments
Welcome to the technical support center for NUC-3373 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may be encountered during in vitro experiments with NUC-3373.
FAQ-1: Why am I seeing variable cytotoxicity (IC50 values) with NUC-3373 across different cancer cell lines?
Answer:
It is expected to observe differential sensitivity to NUC-3373 across various cell lines. This variability can be attributed to several factors:
-
p53 Status: Cell lines with wild-type p53, such as HCT116, have been shown to be more sensitive to NUC-3373 compared to cell lines with mutant p53, like SW480.[1]
-
Genetic Background: The overall genetic makeup of a cell line, including the status of mismatch repair pathways, can influence its response to DNA-damaging agents like NUC-3373.
-
Experimental Conditions: Variations in cell culture conditions, such as media composition and passage number, can impact cellular metabolism and drug response. It is crucial to maintain consistent cell culture practices.
Troubleshooting Steps:
-
Verify Cell Line Identity: Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Check p53 Status: If not already known, determine the p53 status of your cell lines, as this is a key determinant of sensitivity.
-
Standardize Culture Conditions: Ensure consistent media, serum batches, and cell passage numbers for all experiments to minimize variability.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
FAQ-2: My NUC-3373-treated cells are not showing the expected level of cell death. What could be the reason?
Answer:
If you are not observing the anticipated cytotoxicity, consider the following possibilities:
-
Thymidine in Media: The primary mechanism of action of NUC-3373 is the inhibition of thymidylate synthase (TS), which blocks the de novo synthesis of thymidine.[2] If your cell culture medium is supplemented with thymidine, it can rescue the cells from the effects of NUC-3373. Standard fetal bovine serum (FBS) can also contain variable levels of thymidine.
-
Incorrect Drug Concentration or Stability: Ensure that your NUC-3373 stock solution is prepared correctly and has not degraded.
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent cytotoxicity. Higher densities may require higher drug concentrations to achieve the same effect.
Troubleshooting Steps:
-
Perform a Thymidine Rescue Experiment: As a critical control, treat a parallel set of cells with NUC-3373 in the presence of exogenous thymidine. A reversal of cytotoxicity will confirm that the drug is active and that its primary effect is on thymidylate synthase inhibition.[3]
-
Use Dialyzed Serum: To minimize the confounding effects of nucleotides in the serum, consider using dialyzed FBS in your experiments.
-
Verify Drug Integrity: Prepare fresh dilutions of NUC-3373 for each experiment and store the stock solution as recommended by the supplier.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.
FAQ-3: I am conducting a combination study with NUC-3373 and another agent, and the results are not what I expected (e.g., antagonism instead of synergy). How should I interpret this?
Answer:
Unexpected outcomes in combination studies can be complex. A notable example is the discontinuation of the Phase 2 NuTide:323 clinical trial, where NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab did not show superior progression-free survival compared to the standard of care.[2][4] This highlights that even with a strong preclinical rationale, clinical outcomes can be unexpected.
Possible Explanations and Troubleshooting:
-
Antagonistic Interaction: The second agent may interfere with the mechanism of action of NUC-3373. For example, if the second agent causes cell cycle arrest in a phase where TS is not highly active, it may reduce the efficacy of NUC-3373.
-
In Vitro vs. In Vivo Discrepancies: The tumor microenvironment, drug metabolism, and pharmacokinetics in an in vivo setting can significantly differ from in vitro conditions.
-
Scheduling of Drug Administration: The order and timing of drug administration can be critical for achieving a synergistic effect.
Experimental Approach:
-
Sequence of Administration: Test different sequences of drug addition (e.g., NUC-3373 first, second agent first, or simultaneous addition) to see if this impacts the outcome.
-
Cell Cycle Analysis: Perform cell cycle analysis to understand how the combination affects cell cycle progression.
-
Consult Preclinical Data: Review preclinical data on the combination of NUC-3373 with other agents. For instance, preclinical studies have suggested potential synergy between NUC-3373 and oxaliplatin.[3]
FAQ-4: I am not detecting the active metabolite (FdUMP) by LC-MS after treating cells with NUC-3373. What could be wrong?
Answer:
The detection of intracellular metabolites like FdUMP can be challenging due to their low abundance and rapid turnover.
Troubleshooting for LC-MS Analysis:
-
Sample Preparation: The efficiency of cell lysis and metabolite extraction is critical. Ensure you are using a validated protocol for nucleotide extraction.
-
Instrument Sensitivity: The LC-MS/MS system must have sufficient sensitivity to detect the expected low concentrations of FdUMP.
-
Chromatographic Separation: Proper chromatographic separation is necessary to distinguish FdUMP from other endogenous nucleotides.
-
Matrix Effects: The complex mixture of cellular components can interfere with the ionization of the target analyte.
Recommendations:
-
Optimize Extraction: Experiment with different cell lysis and metabolite extraction methods to maximize the recovery of FdUMP.
-
Use a Sensitive Instrument: Employ a high-resolution mass spectrometer with a validated method for FdUMP quantification.
-
Include Internal Standards: Use a stable isotope-labeled internal standard for FdUMP to account for variability in sample preparation and instrument response.
Data Presentation
The following tables summarize key quantitative data from in vitro studies with NUC-3373.
Table 1: Comparative in vitro Cytotoxicity of NUC-3373 and 5-FU
| Cell Line | NUC-3373 IC50 (µM) | 5-FU IC50 (µM) | Fold Difference | Reference |
| HCT116 | Value not specified | Value not specified | NUC-3373 is more potent | [1] |
| SW480 | Value not specified | Value not specified | NUC-3373 is more potent | [1] |
Note: Specific IC50 values are often context-dependent and can vary between studies. The general finding is that NUC-3373 is significantly more potent than 5-FU in vitro.
Table 2: Intracellular FdUMP Generation
| Treatment | Cell Line | Intracellular FdUMP Levels | Reference |
| NUC-3373 | HCT116, SW480 | Significantly higher than 5-FU | [3] |
| 5-FU | HCT116, SW480 | Low to undetectable | [3] |
Table 3: Effect of Thymidine and Uridine Rescue on Cytotoxicity
| Treatment | Rescue Agent | Outcome | Reference |
| NUC-3373 | Thymidine | Cytotoxicity is reversed | [3] |
| 5-FU | Thymidine | No reversal of cytotoxicity | [3] |
| 5-FU | Uridine | Cytotoxicity is reversed | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
NUC-3373
-
Adherent cancer cell lines (e.g., HCT116, SW480)
-
96-well plates
-
Complete culture medium
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of NUC-3373 for the desired exposure time (e.g., 72 hours). Include untreated controls.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Western Blot for Thymidylate Synthase (TS) Ternary Complex
This method is used to detect the formation of the covalent complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate, which indicates target engagement.
Materials:
-
NUC-3373 treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TS
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE. The TS ternary complex will appear as a band with a slightly higher molecular weight than free TS.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: LC-MS/MS for Intracellular FdUMP Quantification
This is a highly sensitive method for the absolute quantification of the active metabolite of NUC-3373.
General Workflow:
-
Cell Harvesting and Lysis: After treatment with NUC-3373, harvest the cells and lyse them to release the intracellular contents.
-
Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the nucleotides from other cellular components.
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column to separate FdUMP from other nucleotides.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of FdUMP.
-
Quantification: Use a calibration curve generated with known concentrations of an FdUMP standard and an internal standard to quantify the amount of FdUMP in the samples.
Note: The development and validation of a robust LC-MS/MS method for intracellular nucleotide analysis is complex and requires expertise in bioanalytical chemistry.
Mandatory Visualizations
Signaling and Metabolic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
NUC-3373 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the off-target effects of NUC-3373.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of NUC-3373?
NUC-3373 is a phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR) specifically designed to improve upon the safety profile of 5-fluorouracil (5-FU) by minimizing the generation of toxic metabolites that cause off-target effects.[1][2][3] The primary "off-target" concerns with traditional fluoropyrimidines like 5-FU stem from its metabolic pathway, which produces metabolites responsible for significant toxicities.[1] NUC-3373's design circumvents many of these issues, leading to a more favorable safety profile.[1][4]
The main off-target effects of 5-FU that NUC-3373 is designed to mitigate are:
-
RNA-directed toxicities : Caused by the metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA and leads to issues like myelosuppression and gastrointestinal inflammation.[1][5]
-
Catabolite-related toxicities : Resulting from the breakdown product alpha-fluoro-beta-alanine (FBAL), which is associated with hand-foot syndrome and cardiotoxicity.[1]
NUC-3373, in contrast, is designed for a more DNA-targeted mechanism of action, generating substantially lower levels of FUTP and FBAL.[1][6]
Q2: How does NUC-3373's mechanism of action mitigate the off-target effects seen with 5-FU?
NUC-3373 is engineered to bypass the metabolic pathways that lead to the primary toxicities of 5-FU.[6] Here's a breakdown of the mitigation:
-
Direct Intracellular Delivery : NUC-3373 is designed to be efficiently transported into cancer cells.[7]
-
Avoidance of Catabolism : Unlike 5-FU, over 85% of which is degraded by the enzyme dihydropyrimidine dehydrogenase (DPD) into FBAL, NUC-3373 is protected from this enzymatic breakdown.[1] This significantly reduces the formation of FBAL and its associated toxicities.
-
Preferential DNA-directed Action : NUC-3373 is more efficiently converted to the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[1][5] This leads to a "thymineless death" of cancer cells. Critically, it generates minimal amounts of FUTP, the metabolite responsible for RNA-related toxicities.[1] Studies have shown that while 5-FU's cytotoxicity can be reversed by uridine supplementation (indicating RNA-related effects), NUC-3373-induced cell death is rescued by thymidine, confirming its DNA-specific mechanism.[1][5]
Troubleshooting Guide
Issue: Unexpected toxicities observed in preclinical models or early-phase clinical trials.
While NUC-3373 has a favorable safety profile, some treatment-related adverse events have been reported in clinical studies.
Reported Adverse Events with NUC-3373:
| Adverse Event | Grade | Frequency/Details |
| Raised Transaminases | Grade 3 | Occurred in <10% of patients.[2][3] |
| Headache | Grade 2 | Reported as a dose-limiting toxicity in one patient.[2][3] |
| Transient Hypotension | Grade 3 | Reported as a dose-limiting toxicity in one patient.[2][3] |
| Other Potential Side Effects | Not Specified | Drop in blood cells, chest pain, abnormal heart rhythm, hair loss, skin redness, swelling, numbness, diarrhea, mouth ulcers.[8] |
Mitigation and Monitoring Strategies:
-
Liver Function Monitoring : Given the observation of Grade 3 transaminitis, regular monitoring of liver function tests (ALT, AST) is recommended for patients undergoing treatment with NUC-3373.
-
Blood Pressure Monitoring : Due to the potential for transient hypotension, blood pressure should be monitored, especially during and after infusion.
-
Dose Adjustment : In clinical trials, dose escalation was stopped when the maximum tolerated dose (MTD) was determined, and dose modifications were made for patients experiencing toxicities.[3]
-
Supportive Care : For side effects such as diarrhea or mouth ulcers, standard supportive care measures should be implemented.
Visualizations
Signaling Pathways and Metabolic Activation
The following diagram illustrates the metabolic pathways of 5-FU and NUC-3373, highlighting how NUC-3373 avoids the production of toxic metabolites.
Caption: Metabolic pathways of 5-FU vs. NUC-3373.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines a general approach for comparing the off-target effects of NUC-3373 and 5-FU in a preclinical setting.
Caption: Workflow for comparing NUC-3373 and 5-FU off-target effects.
Key Experimental Protocols
1. Quantification of Intracellular Nucleotides by LC-MS
-
Objective : To measure the levels of FdUMP and FUTP in cancer cells following treatment with NUC-3373 or 5-FU.
-
Methodology :
-
Cell Culture and Treatment : Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured to ~80% confluency.[1][5] Cells are then treated with sub-IC50 concentrations of NUC-3373 or 5-FU for a specified time (e.g., 6 hours).[1]
-
Metabolite Extraction : After treatment, cells are washed with ice-cold saline, and metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis : The extracted metabolites are separated using liquid chromatography and quantified using tandem mass spectrometry (LC-MS/MS). A standard curve with known concentrations of FdUMP and FUTP is used for absolute quantification.
-
2. Western Blot for DNA Damage and TS Inhibition
-
Objective : To assess the downstream effects of NUC-3373 and 5-FU on thymidylate synthase (TS) and the induction of DNA damage.
-
Methodology :
-
Protein Extraction : Cells treated as described above are lysed to extract total protein.
-
SDS-PAGE and Transfer : Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies specific for:
-
Thymidylate Synthase (TS) to observe the covalent binding of FdUMP.
-
Phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
A loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection : Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence.
-
3. Cytotoxicity Rescue Assay
-
Objective : To determine if the cytotoxicity of NUC-3373 is primarily due to DNA- or RNA-directed effects.
-
Methodology :
-
Cell Seeding and Treatment : Cancer cells are seeded in multi-well plates. They are then treated with NUC-3373 or 5-FU.
-
Rescue Condition : Concurrently with the drug treatment, cells are supplemented with either exogenous thymidine (to rescue from "thymineless death") or exogenous uridine (to rescue from RNA-related toxicity).[1][5]
-
Viability Assessment : After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method like the MTT or CellTiter-Glo assay.
-
Analysis : A rescue of cytotoxicity by thymidine indicates a DNA-targeted mechanism, while a rescue by uridine points to RNA-related off-target effects.[1]
-
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Technical Support Center: Enhancing NUC-3373 Efficacy in 5-FU Resistant Tumors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NUC-3373, a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR), in the context of 5-fluorouracil (5-FU) resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NUC-3373 overcomes 5-FU resistance?
A1: NUC-3373 is specifically designed to bypass the key resistance mechanisms that limit the efficacy of 5-FU.[1][2][3][4][5] Unlike 5-FU, NUC-3373 does not require active uptake by nucleoside transporters to enter cancer cells.[2][6][7] It is a pre-activated form of the potent anti-cancer agent FdUMP, meaning it does not rely on intracellular enzymatic activation by thymidine kinase (TK).[1][5][7] Furthermore, NUC-3373 is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that catabolizes 5-FU.[1][5][7] This allows for significantly higher intracellular concentrations of the active metabolite, FdUMP, leading to more potent inhibition of thymidylate synthase (TS).[2][3][6]
Q2: How does the mode of action of NUC-3373 differ from 5-FU regarding DNA and RNA damage?
A2: NUC-3373 exhibits a more targeted DNA-damaging mode of action compared to 5-FU.[8] NUC-3373 leads to higher levels of FdUMP, which, in addition to inhibiting TS, can be converted to FdUTP and misincorporated into DNA, causing DNA damage and cell cycle arrest.[8][9] Conversely, 5-FU treatment results in the formation of FUTP, which is incorporated into RNA and is associated with off-target toxicities like myelosuppression and gastrointestinal inflammation.[3][8] In preclinical studies, FUTP was not detectable in cells treated with NUC-3373.[3][8]
Q3: Is leucovorin (LV) necessary for enhancing NUC-3373 activity?
A3: While leucovorin is often co-administered with 5-FU to enhance the binding of FdUMP to TS, clinical data suggests that NUC-3373's favorable pharmacokinetic and safety profile is not significantly affected by the addition of leucovorin.[10] However, combination regimens of NUC-3373 with leucovorin and other chemotherapeutic agents like oxaliplatin or irinotecan are being investigated in clinical trials.[10][11]
Q4: What is the expected safety profile of NUC-3373 compared to 5-FU?
A4: NUC-3373 is designed to have a more favorable safety profile than 5-FU.[1][8] By avoiding the generation of toxic metabolites like FUTP and FBAL, NUC-3373 is associated with lower rates of common 5-FU-related toxicities such as neutropenia, mucositis, diarrhea, and hand-foot syndrome.[3][9][10] Clinical trials in heavily pre-treated patient populations have shown NUC-3373 to be well-tolerated.[7][12][13]
Troubleshooting Guides
Problem 1: Sub-optimal cytotoxicity of NUC-3373 observed in our 5-FU resistant cell line.
-
Possible Cause 1: Cell line possesses a novel or unexpected resistance mechanism.
-
Troubleshooting Step: Confirm the expression and activity of key proteins in the fluoropyrimidine metabolism pathway. Although NUC-3373 bypasses many common resistance mechanisms, understanding the complete molecular profile of your cell line is crucial. Consider sequencing key genes like TYMS (encoding TS) for potential mutations that might alter FdUMP binding.
-
-
Possible Cause 2: Issues with drug concentration or stability.
-
Troubleshooting Step: Verify the concentration and purity of your NUC-3373 stock solution. Ensure proper storage conditions as recommended by the supplier. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Sub-optimal experimental conditions.
-
Troubleshooting Step: Optimize cell seeding density and treatment duration. Ensure that the cell culture medium does not contain components that might interfere with NUC-3373 activity. For instance, high levels of exogenous thymidine could potentially rescue cells from NUC-3373-induced cytotoxicity.[8][14]
-
Problem 2: Difficulty in detecting a significant increase in DNA damage with NUC-3373 treatment.
-
Possible Cause 1: Insufficient drug exposure time or concentration.
-
Troubleshooting Step: Increase the incubation time or the concentration of NUC-3373. DNA damage is a downstream effect of TS inhibition and FdUTP incorporation, which may require sufficient time to accumulate to detectable levels.
-
-
Possible Cause 2: The chosen DNA damage assay is not sensitive enough.
-
Troubleshooting Step: Employ a more sensitive method for detecting DNA damage. While western blotting for γH2AX is common, consider using techniques like the comet assay or flow cytometry-based detection of DNA damage markers for a more quantitative assessment.
-
-
Possible Cause 3: Efficient DNA repair mechanisms in the cell line.
-
Troubleshooting Step: Investigate the status of key DNA repair pathways in your cell line. Cells with highly efficient DNA repair mechanisms may be able to counteract the DNA damage induced by NUC-3373. Consider co-treatment with inhibitors of specific DNA repair pathways to potentially enhance NUC-3373 efficacy.
-
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of NUC-3373 in a 5-FU resistant cancer cell line.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NUC-3373 and a reference compound (e.g., 5-FU) in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
Assess cell viability using a suitable assay, such as the MTS or resazurin reduction assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves.
-
Determine the EC50 values using non-linear regression analysis.
-
2. Western Blot for Thymidylate Synthase (TS) Ternary Complex Formation
-
Objective: To visualize the inhibition of TS by NUC-3373 through the formation of a stable ternary complex.
-
Methodology:
-
Treat cancer cells with sub-IC50 doses of NUC-3373 or 5-FU for various time points (e.g., 6, 24, 48 hours).[8]
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for TS. The ternary complex will appear as a band with a higher molecular weight (approximately 38 kDa) compared to free TS (approximately 36 kDa).[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Quantification of Intracellular Metabolites by LC-MS
-
Objective: To measure the intracellular levels of FdUMP and other relevant metabolites following treatment with NUC-3373 or 5-FU.[8][15]
-
Methodology:
-
Treat cancer cells with NUC-3373 or 5-FU for a specified duration.
-
Harvest the cells and perform metabolite extraction using a suitable solvent (e.g., ice-cold methanol/water).
-
Separate the metabolites using liquid chromatography (LC) with a column appropriate for polar molecules.
-
Detect and quantify the metabolites using mass spectrometry (MS) in multiple reaction monitoring (MRM) mode, using known standards for each metabolite to generate a standard curve for absolute quantification.
-
Normalize the metabolite levels to the total protein content or cell number of each sample.
-
Quantitative Data Summary
Table 1: Comparative Anti-proliferative Activity (EC50) of NUC-3373 and 5-FU in Various Cancer Cell Lines.
| Cell Line | Cancer Type | NUC-3373 EC50 (µM) | 5-FU EC50 (µM) | Fold Difference |
| HCT-116 | Colorectal | Data not specified | Data not specified | NUC-3373 more cytotoxic[1] |
| SW620 | Colorectal | Data not specified | Data not specified | NUC-3373 more cytotoxic[1] |
| Colo-205-luc | Colorectal | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| HT-29 | Colorectal | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| H1975 | Lung | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| SK-MES-1 | Lung | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| OVCAR3 | Ovarian | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| A2780 | Ovarian | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| CCRF-CEM | Leukemia | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
| HeLa | Cervical | Data not specified | Data not specified | NUC-3373 more cytotoxic[5] |
Note: Specific EC50 values were not consistently available across the searched documents, but the general finding is that NUC-3373 is significantly more cytotoxic than 5-FU across a broad range of cancer cell lines.[1][6]
Table 2: Intracellular FdUMP Generation.
| Treatment | Cell Line | Intracellular FdUMP Levels | Fold Increase vs. 5-FU |
| NUC-3373 | HT-29 | Significantly higher | 363x[2][6] |
| 5-FU | HT-29 | Lower | - |
Table 3: Effect of Thymidine Kinase (TK) and Nucleoside Transporter (hENT1) Inhibition on Cytotoxicity.
| Condition | Drug | Fold Reduction in Cytotoxicity |
| TK Inhibition | NUC-3373 | 4-fold[5] |
| TK Inhibition | FUDR | 136-fold[5] |
| hENT1 Inhibition | NUC-3373 | Mildly affected[1][5] |
| hENT1 Inhibition | FUDR | 63-fold[5] |
Visualizations
Caption: Comparative metabolic pathways of 5-FU and NUC-3373.
Caption: General experimental workflow for evaluating NUC-3373 efficacy.
Caption: Troubleshooting logic for sub-optimal NUC-3373 efficacy.
References
- 1. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 2. nucana.com [nucana.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nucana.com [nucana.com]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent | springermedizin.de [springermedizin.de]
- 15. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NUC-3373 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental outcomes with NUC-3373. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NUC-3373?
A1: NUC-3373 is a phosphoramidate protide of 5-fluoro-2'-deoxyuridine (FUDR). It is designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU).[1] Once inside the cell, NUC-3373 is converted to the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS).[1][2] Inhibition of TS leads to depletion of deoxythymidine monophosphate (dTMP), disruption of DNA synthesis and repair, and ultimately, cancer cell death.[2] Unlike 5-FU, NUC-3373 is designed to bypass the need for membrane transporters for cellular uptake and is resistant to degradation by dihydropyrimidine dehydrogenase (DPD).[3]
Q2: We are observing significant variability in the IC50 values for NUC-3373 across different cancer cell lines. What could be the contributing factors?
A2: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:
-
Basal Thymidylate Synthase (TS) Expression: While NUC-3373's sensitivity is not solely determined by basal TS protein expression, differences in TS levels and activity can contribute to varied responses.[4]
-
Cellular Metabolism: The metabolic state of the cell, including nucleotide pools and the activity of enzymes involved in nucleotide synthesis and salvage pathways, can influence the efficacy of TS inhibitors.
-
Mismatch Repair (MMR) Status: The MMR status of a cell line can impact its sensitivity to fluoropyrimidines.[5][6]
-
Cell Line Specific Characteristics: Doubling time, genetic background, and expression of other relevant proteins can all play a role in the observed sensitivity to NUC-3373.[4]
Q3: Can exogenous thymidine or uridine rescue cells from NUC-3373-induced cytotoxicity?
A3: Exogenous thymidine has been shown to rescue colorectal cancer cell lines from NUC-3373-induced cytotoxicity, confirming that the primary mechanism of cell death is "thymineless death" due to TS inhibition.[1][7] In contrast, uridine supplementation does not rescue cells from NUC-3373, which is a key difference from 5-FU, where uridine can reverse some of its toxic effects.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Optimize seeding density for each cell line to ensure logarithmic growth during the assay period. |
| Reagent Preparation and Storage | Prepare fresh stock solutions of NUC-3373 in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Incubation Time | Optimize the incubation time with NUC-3373 for each cell line. A standard incubation time is 72 hours, but this may need to be adjusted based on the cell line's doubling time. |
| Assay Type | The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and experimental conditions. Be aware of potential interferences; for example, formazan crystals in MTT assays can be difficult to solubilize. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range to minimize phenotypic drift. |
Issue 2: Variability in Western Blot Results for TS Ternary Complex Formation
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.[1] Ensure accurate protein quantification to load equal amounts of protein for each sample. |
| Antibody Quality | Use a validated antibody specific for thymidylate synthase. Titrate the antibody to determine the optimal concentration for detecting both free TS and the FdUMP-TS-CH₂THF ternary complex. |
| Gel Electrophoresis and Transfer | The TS ternary complex appears as a band at a slightly higher molecular weight than free TS.[1] Ensure adequate separation of these bands by using an appropriate percentage acrylamide gel. Optimize transfer conditions to ensure efficient transfer of both proteins to the membrane. |
| Treatment Conditions | The formation of the TS ternary complex is dependent on the concentration and duration of NUC-3373 treatment. Perform a time-course and dose-response experiment to determine the optimal conditions for observing complex formation in your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of NUC-3373 in Colorectal Cancer Cell Lines
| Cell Line | NUC-3373 IC50 (µM) | Key Characteristics |
| HCT116 | 29 | Sensitive to fluoropyrimidines, MSI |
| SW480 | 56 | Less sensitive to fluoropyrimidines, MSS |
Data extracted from a study by NuCana.[4]
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of NUC-3373 or vehicle control (e.g., DMSO) and incubate for 72 hours.
-
Fixation: Gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot for Thymidylate Synthase (TS) Complex Formation
-
Cell Treatment and Lysis: Plate cells and treat with NUC-3373 or 5-FU at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against thymidylate synthase overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The free TS will appear at approximately 36 kDa, and the TS ternary complex will be shifted to a higher molecular weight of around 38 kDa.[1]
Visualizations
Caption: NUC-3373 mechanism of action and signaling pathway.
Caption: A typical in vitro experimental workflow for NUC-3373.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review of genetic factors affecting fluoropyrimidine toxicity - Gmeiner - Precision Cancer Medicine [pcm.amegroups.org]
- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
NUC-3373 degradation pathways and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving NUC-3373. The information provided is based on the chemical properties of phosphoramidate prodrugs and nucleoside analogues.
Frequently Asked Questions (FAQs)
Q1: What is NUC-3373 and what is its mechanism of action?
A1: NUC-3373 is a phosphoramidate ProTide derivative of 5-fluoro-2'-deoxyuridine (FUDR), an anticancer agent.[1] It is designed to overcome resistance mechanisms associated with 5-fluorouracil (5-FU) by delivering the active monophosphate form (FdUMP) directly into tumor cells. This targeted delivery leads to a more potent inhibition of thymidylate synthase, a crucial enzyme for DNA synthesis and repair.[2][3]
Q2: What are the expected advantages of NUC-3373 over 5-FU?
A2: NUC-3373 is engineered for greater stability against enzymatic breakdown in the body, particularly by dihydropyrimidine dehydrogenase (DPD), which rapidly degrades 5-FU.[1] This results in a longer plasma half-life and allows for the generation of higher intracellular concentrations of the active metabolite, FdUMP, in cancer cells.
Q3: How should NUC-3373 be stored?
A3: While specific stability data for NUC-3373 is not publicly available, general recommendations for phosphoramidate prodrugs suggest storage in a cool, dry, and dark place to minimize degradation. For solutions, it is advisable to follow the storage conditions outlined in the product's technical data sheet or certificate of analysis.
Q4: What solvents are recommended for dissolving NUC-3373?
A4: A patent for NUC-3373 formulations describes the use of polar aprotic solvents such as dimethyl acetamide (DMA). The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions to prevent hydrolysis.
Troubleshooting Guide
Unexpected experimental results can often be attributed to the degradation of NUC-3373. The following table provides a guide to common issues, their potential causes related to compound stability, and suggested solutions.
| Issue | Potential Cause Related to Degradation | Recommended Solution |
| Reduced or no biological activity | Degradation of NUC-3373 in stock solution or experimental medium. | Prepare fresh stock solutions in an appropriate anhydrous solvent. Avoid repeated freeze-thaw cycles. Minimize the time the compound spends in aqueous solutions before use. |
| Inconsistent results between experiments | Variable degradation of NUC-3373 due to differences in handling, storage, or experimental conditions. | Standardize all experimental protocols, including solution preparation, storage, and incubation times. Ensure consistent pH and temperature across all experiments. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze a freshly prepared standard solution to confirm the retention time of intact NUC-3373. If degradation is suspected, perform forced degradation studies (see experimental protocols below) to identify potential degradation products. |
Potential Degradation Pathways
The degradation of NUC-3373 can be hypothesized to occur through several pathways, primarily involving the hydrolysis of the phosphoramidate moiety or the glycosidic bond of the FUDR core.
Experimental Protocols
Protocol 1: Preparation and Storage of NUC-3373 Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous polar aprotic solvent such as dimethyl acetamide (DMA) or dimethyl sulfoxide (DMSO).
-
Preparation: Allow the vial of NUC-3373 powder to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize the number of freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.
-
Usage: When using the stock solution, allow the aliquot to thaw completely and vortex gently before dilution into your experimental medium. Avoid prolonged exposure to aqueous environments before initiating the experiment.
Protocol 2: General Workflow for Assessing NUC-3373 Stability
This workflow outlines a general approach for conducting forced degradation studies to understand the stability of NUC-3373 under various stress conditions.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent | springermedizin.de [springermedizin.de]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
Welcome to the technical support center for NUC-3373. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting robust and reproducible cell-based assays with this novel thymidylate synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is NUC-3373 and how does its mechanism of action differ from 5-Fluorouracil (5-FU)?
NUC-3373 is a novel phosphoramidate nucleotide analogue of 5-fluorodeoxyuridine (FUDR) designed to overcome the key resistance mechanisms that limit the efficacy of 5-FU.[1][2][3] Its primary target is thymidylate synthase (TS), a crucial enzyme for DNA replication and repair.[4]
Key differences from 5-FU include:
-
Activation Pathway: NUC-3373 is pre-activated. It does not require phosphorylation by thymidine kinase (TK) to become active. It is designed to bypass resistance mechanisms associated with transport, activation, and breakdown that affect 5-FU.[5][6]
-
Cellular Uptake: It enters cells without relying on nucleoside transporters, which can be downregulated in resistant cells.[6]
-
Metabolite Profile: NUC-3373 generates significantly higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), compared to 5-FU.[1][7] Crucially, it avoids the generation of toxic metabolites like FUTP (which is incorporated into RNA) and FBAL, which are associated with 5-FU's side effects.[4][5]
-
Target Specificity: Due to the lack of FUTP generation, NUC-3373's cytotoxic effects are more specifically targeted to DNA damage and inhibition of DNA synthesis.[7][8]
Diagram: Mechanism of Action of NUC-3373 vs. 5-FU
Caption: Comparative pathways of NUC-3373 and 5-FU activation and metabolism.
Q2: Which cell-based assays are recommended for evaluating NUC-3373 activity?
A multi-assay approach is recommended to fully characterize the effects of NUC-3373.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB, CellTiter-Glo®): To determine the dose-dependent effect of NUC-3373 on cell proliferation and viability and to calculate IC50 values.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): To confirm that cell death occurs via apoptosis, consistent with the drug's mechanism.
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry): To assess cell cycle arrest, typically in the S-phase, which is a hallmark of TS inhibition.[9]
-
Western Blot for TS Complex: To visually confirm the inhibition of Thymidylate Synthase. The active metabolite FdUMP forms a stable ternary complex with TS, which can be detected as a molecular weight shift on a Western blot.[7]
-
Rescue Experiments: To differentiate the mechanism from 5-FU. NUC-3373-induced cytotoxicity should be reversible by the addition of exogenous thymidine, while 5-FU toxicity is rescued by uridine.[8]
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
High variability is a common issue that can obscure the true potency of a compound.[10]
| Potential Cause | Recommended Solution |
| Cell Health & Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Document the passage number for every experiment.[11] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider plating cells in the central wells of a 96-well plate, avoiding the outer "edge effect" wells.[10] |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of NUC-3373 for each experiment from a validated stock solution. Verify pipette calibration. |
| Variable Incubation Time | The effects of antimetabolites are often time-dependent. Use a consistent, pre-determined incubation time (e.g., 72 or 96 hours) for all experiments to allow for sufficient cell cycle progression and drug effect. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. Contamination can drastically alter cellular metabolism and drug response.[11] |
Diagram: Troubleshooting High IC50 Variability
Caption: A logical workflow for diagnosing sources of IC50 variability.
Problem 2: No dose-dependent effect is observed in the cytotoxicity assay.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentrations may be too high (causing 100% cell death at all points) or too low (causing no effect). Perform a broad range-finding experiment (e.g., 1 nM to 100 µM) to identify the active range for your specific cell line.[10] |
| Insufficient Incubation Time | NUC-3373's mechanism relies on disrupting DNA synthesis during cell division. If the incubation period is too short (e.g., 24 hours), the full cytotoxic effect may not be observed. Extend the incubation time to 72-96 hours. |
| Cell Line Resistance | While NUC-3373 is designed to overcome many 5-FU resistance mechanisms, intrinsic or acquired resistance is still possible.[12] Confirm the expression of Thymidylate Synthase (TS) in your cell line. Consider testing a known sensitive cell line (e.g., HCT116) as a positive control.[7] |
| Assay Type Mismatch | A metabolic assay (like MTT) might be confounded if the drug affects metabolism without immediately killing the cells. Confirm results with an assay that measures a different endpoint, such as membrane integrity (LDH release) or ATP content (CellTiter-Glo®).[10] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (SRB Method)
This protocol outlines the measurement of cell viability using the sulforhodamine B (SRB) assay, which quantifies total cellular protein.
-
Cell Plating:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and calculate the required volume for a density of 2,000-5,000 cells/well (optimization may be required).
-
Seed 100 µL of cell suspension into the inner 60 wells of a 96-well plate.
-
Fill the outer wells with 100 µL of sterile PBS or media to minimize evaporation (the "edge effect").[10]
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of NUC-3373 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include vehicle-only wells as a negative control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on a gyratory shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Diagram: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for a typical SRB cytotoxicity assay.
Data Presentation
When reporting results, clear tabulation of quantitative data is essential for comparison.
Table 1: Example IC50 Values for 5-FU in Different Cancer Cell Lines
Note: This table contains example data based on published literature for 5-FU to illustrate proper formatting. IC50 values for NUC-3373 should be determined experimentally and will likely be significantly lower.
| Cell Line | Tissue of Origin | Incubation Time (days) | 5-FU IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 3 | 11.3 | [13] |
| HCT116 | Colon Carcinoma | 5 | 1.48 | [13] |
| HT-29 | Colon Carcinoma | 5 | 11.25 | [13] |
| HepG2 | Liver Carcinoma | 2 | ~11.5 (2.2 µg/ml) | [9] |
| MCF-7 | Breast Carcinoma | 2 | > 26 ( > 5 µg/ml) | [9] |
Table 2: Comparative Efficacy of NUC-3373 vs. 5-FU
This table summarizes the qualitative and quantitative advantages of NUC-3373 reported in preclinical studies.
| Parameter | NUC-3373 | 5-FU | Reference |
| In Vitro Potency | Up to 330x greater activity | Baseline | [1] |
| Intracellular FdUMP Generation | 363x higher levels | Baseline | [1] |
| TS Ternary Complex Formation | Equivalent binding at 100-200x lower conc. | Baseline | [7] |
| FUTP (RNA-toxic metabolite) | Not detectable | Detectable | [7] |
| Degradation by DPD | Resistant | >85% degraded | [1][6] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 13. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NUC-3373 vs. 5-FU: A Comparative Analysis of Mechanism of Action
A new contender has emerged in the landscape of cancer therapeutics, aiming to enhance the efficacy and safety profile of one of the most established chemotherapeutic agents, 5-fluorouracil (5-FU). NUC-3373, a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR), is engineered to overcome the inherent limitations of 5-FU. This guide provides a detailed comparison of the mechanisms of action of NUC-3373 and 5-FU, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Mechanism and Metabolism
| Feature | NUC-3373 | 5-Fluorouracil (5-FU) |
| Drug Class | Phosphoramidate ProTide | Pyrimidine Analog |
| Activation | Intracellular cleavage to FUDR-MP (FdUMP) | Multi-step enzymatic conversion to active metabolites (FdUMP, FUTP, FdUTP) |
| Primary Target | Thymidylate Synthase (TS) | Thymidylate Synthase (TS) |
| Potency | More potent inhibitor of TS | Less potent inhibitor of TS |
| Metabolites | High levels of FdUMP, low levels of toxic metabolites (FUTP, FBAL) | Generates FdUMP, but also significant levels of toxic metabolites FUTP and FBAL |
| Mechanism Focus | Primarily DNA-directed damage | Both DNA- and RNA-directed effects |
| Resistance | Designed to bypass key 5-FU resistance mechanisms | Susceptible to resistance via transport, activation, and breakdown pathways |
| Administration | Short infusion time (approx. 2 hours) | Longer infusion time (approx. 46 hours) or bolus injection |
| Half-life | Longer plasma half-life (approx. 10 hours) | Short plasma half-life (8-14 minutes) |
Delving into the Molecular Mechanisms
Both NUC-3373 and 5-FU ultimately exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1] However, the pathways to achieving this, and the subsequent cellular consequences, differ significantly.
The Established Pathway of 5-FU
5-Fluorouracil, a cornerstone of chemotherapy for decades, functions as an antimetabolite.[2] Upon entering a cell, it undergoes a complex series of enzymatic conversions to produce its active metabolites.[3] The main cytotoxic effects are mediated through:
-
Inhibition of Thymidylate Synthase: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[2][4] This complex blocks the enzyme's normal function of converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][6] The depletion of dTMP leads to "thymineless death."[6]
-
Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[2] FUTP is incorporated into RNA, disrupting RNA processing and function.[2][5] FdUTP can be misincorporated into DNA, leading to DNA damage and instability.[3][5]
However, the efficacy of 5-FU is hampered by several factors. Up to 85% of an administered dose is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive and potentially toxic metabolites like fluoro-β-alanine (FBAL).[3][5][7] Furthermore, cancer cells can develop resistance through various mechanisms, including altered transport into the cell and inefficient activation to its cytotoxic forms.[8]
NUC-3373: A More Direct Approach
NUC-3373 is a ProTide, a drug delivery technology designed to release the active anti-cancer metabolite directly inside cancer cells.[9][10] This design circumvents many of the limitations associated with 5-FU.[11][12]
-
Bypassing Resistance Mechanisms: NUC-3373 is designed to be resistant to breakdown by DPD and does not rely on the same nucleoside transporters as 5-FU for cellular uptake.[12] As a phosphoramidate transformation of FUDR, it is already in a more advanced state of activation, bypassing the need for initial enzymatic steps that can be points of resistance.[13][14]
-
Enhanced Generation of the Key Anti-Cancer Metabolite: Experimental data shows that NUC-3373 generates significantly higher intracellular levels of the active metabolite FdUMP compared to 5-FU.[13][15] This leads to a more potent and sustained inhibition of TS.[13][15]
-
A Shift Towards DNA-Directed Damage: A key difference lies in the metabolic profile. NUC-3373 treatment leads to the incorporation of FdUTP into DNA, making it an effective DNA-damaging agent.[16] Conversely, it generates substantially lower levels of the toxic RNA-associated metabolite FUTP.[13][15] This more targeted DNA-directed mechanism may contribute to its improved safety profile, with lower incidences of toxicities like myelosuppression and gastrointestinal inflammation that are linked to RNA damage.[15][17]
Quantitative Comparison of Metabolite Generation and TS Inhibition
In vitro studies using human colorectal cancer cell lines have provided quantitative data highlighting the differences in metabolite production and TS inhibition between NUC-3373 and 5-FU.
| Parameter | NUC-3373 | 5-FU | Fold Difference |
| Intracellular FdUMP Generation | Significantly higher | Lower | >45x greater AUC |
| Intracellular dUMP Accumulation | Pronounced increase | Lower increase | >162x greater AUC |
| FUTP Incorporation into RNA | Minimal | Significant | 42x less |
| FdUTP Incorporation into DNA | Detected | Below limit of quantification | N/A |
| TS Inhibition Potency | High (0.1 µM NUC-3373 ≈ 10 µM 5-FU in HCT116 cells) | Lower | ~100x more potent |
Data compiled from studies on colorectal cancer cell lines.[13][16]
Experimental Methodologies
The following are summaries of the key experimental protocols used to generate the comparative data.
Cell Lines and Treatment
Human colorectal cancer cell lines, such as HCT116 and SW480, were cultured under standard conditions. Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU for various time points (e.g., 6 or 24 hours) to assess metabolic changes and cellular responses.[15][16][17]
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Intracellular metabolites were extracted from treated and untreated cells. The levels of FdUMP, dUMP, FUTP incorporated into RNA (measured as fluorouridine, FUr), and FdUTP incorporated into DNA (measured as fluorodeoxyuridine, FUDR) were quantified using LC-MS and LC-MS/MS.[15][16] This technique allows for the sensitive and specific measurement of drug metabolites within the cell.
Thymidylate Synthase (TS) Inhibition Assay by Western Blot
To assess the extent of TS inhibition, the formation of the ternary complex (TS-FdUMP-CH2THF) was evaluated by Western blot. The "bound" TS runs at a higher molecular weight than the "free" enzyme. Cell lysates from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-TS antibody to visualize the ratio of bound to free TS, indicating the level of enzyme inhibition.[13][15][17]
Cell Cycle Analysis by Flow Cytometry
Cells were treated with NUC-3373 or 5-FU, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing any drug-induced cell cycle arrest.[13]
Signaling and Metabolic Pathway Diagrams
To visually represent the distinct mechanisms of NUC-3373 and 5-FU, the following diagrams have been generated using Graphviz.
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).
Caption: Intracellular activation and mechanism of action of NUC-3373.
Caption: Comparative workflow of NUC-3373 and 5-FU activation and effects.
Conclusion
NUC-3373 represents a rationally designed evolution of fluoropyrimidine-based chemotherapy. By employing ProTide technology, it overcomes several key limitations of 5-FU, including inefficient activation, extensive catabolism, and mechanisms of resistance. The available data indicates that NUC-3373 is a more potent and selective inhibitor of thymidylate synthase with a predominantly DNA-directed mechanism of action. This leads to a more favorable preclinical and clinical profile, with the potential for improved efficacy and a better safety margin compared to 5-FU. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of NUC-3373 in various cancer types.[18][19]
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. sawo-oncology.ch [sawo-oncology.ch]
- 10. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NuCana's NUC-3373 Shows Patient Progression-Free at 23 Months | NCNA Stock News [stocktitan.net]
- 19. onclive.com [onclive.com]
Head-to-head comparison of NUC-3373 and capecitabine
Head-to-Head Comparison: NUC-3373 and Capecitabine
A detailed analysis of two fluoropyrimidine-based antimetabolites, the investigational agent NUC-3373 and the approved drug capecitabine. This guide provides a comparative overview of their mechanisms of action, pharmacokinetics, clinical efficacy, safety profiles, and supporting experimental data for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Activation Pathways
Both NUC-3373 and capecitabine are designed to ultimately inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1][2] However, they achieve this through distinct activation pathways, which fundamentally impacts their efficacy and safety.
Capecitabine is an oral prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).[2][3] This process begins in the liver and culminates within the tumor tissue, leveraging higher concentrations of the enzyme thymidine phosphorylase in cancer cells for the final conversion step.[3][4] Once formed, 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), inhibits TS.[5] Additionally, other metabolites of 5-FU, such as FUTP, can be misincorporated into RNA, contributing to both cytotoxicity and off-target toxicities.[1][6]
NUC-3373 is a phosphoramidate nucleotide analog, a type of ProTide, specifically engineered to bypass the complex activation and breakdown pathways associated with 5-FU and capecitabine.[7][8] It is designed to be resistant to degradation by enzymes like dihydropyrimidine dehydrogenase (DPD) and does not require nucleobase transporters to enter cancer cells.[8][9] Once inside the cell, NUC-3373 is efficiently converted in a single step to the active anti-cancer metabolite FUDR-MP, leading to significantly higher intracellular concentrations of this key metabolite compared to 5-FU.[1][10] This targeted delivery mechanism aims to enhance TS inhibition while minimizing the formation of toxic metabolites like FUTP and FBAL, which are associated with common fluoropyrimidine side effects.[5]
Pharmacokinetic Profile
The structural designs of NUC-3373 and capecitabine lead to distinct pharmacokinetic properties. Capecitabine is administered orally, while NUC-3373 is given via intravenous infusion.[7][11] A key differentiator is the plasma half-life; NUC-3373 has a significantly longer half-life of approximately 9.7-10 hours compared to the very short 8-14 minutes of 5-FU, the downstream product of capecitabine.[1][5][12] This allows for a more convenient administration schedule, such as a 2-hour infusion, compared to the 46-hour continuous infusion often required for 5-FU.[1][12]
| Parameter | NUC-3373 | Capecitabine |
| Administration | Intravenous Infusion[7] | Oral[11] |
| Active Metabolite | FUDR-MP (FdUMP)[1] | 5-FU and its metabolites (incl. FUDR-MP, FUTP)[3][11] |
| Plasma Half-life | ~10 hours[1][5] | Metabolites have short half-lives (e.g., 5-FU: 8-14 mins)[5][12] |
| Metabolism | Intracellular conversion to FUDR-MP[8] | Three-step enzymatic conversion to 5-FU[2][4] |
| Key Advantage | Bypasses 5-FU resistance; generates high FUDR-MP levels[5][8] | Oral bioavailability; tumor-preferential activation[4][11] |
Clinical Efficacy and Activity
Capecitabine is an established chemotherapy agent approved for treating colorectal, metastatic breast, and gastric cancers.[11] NUC-3373 is currently in clinical development, with studies evaluating its safety and efficacy in patients with advanced solid tumors, including those who have become resistant to standard fluoropyrimidine therapies.[5][7]
Early clinical data from the NuTide series of studies suggest that NUC-3373 is clinically active in heavily pre-treated patient populations.
-
NuTide:301 Study: In a Phase I study of 59 patients with advanced solid tumors, NUC-3373 was well-tolerated and showed signs of activity, with stable disease and prolonged progression-free survival observed.[7][8]
-
NuTide:302 Study: In patients with heavily pre-treated metastatic colorectal cancer, NUC-3373 demonstrated a disease control rate of 62%, with some patients experiencing tumor shrinkage and longer progression-free survival than on their prior therapy.[13] One fluoropyrimidine-refractory patient showed a 28% reduction in target lesions.[5]
-
NuTide:303 Study: When combined with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors, NUC-3373 showed encouraging signals of durable activity.[14] This included a 100% reduction in target lesion size in a urothelial carcinoma patient and an 81% reduction in a metastatic melanoma patient who remains progression-free at 23 months.[14][15]
| Feature | NUC-3373 (Investigational) | Capecitabine (Approved) |
| Development Stage | Phase 1/2 Clinical Trials[14] | Approved for clinical use |
| Patient Population | Heavily pre-treated advanced solid tumors, incl. fluoropyrimidine-refractory[5][7] | Colorectal, Metastatic Breast, Gastric Cancers[11] |
| Reported Activity | Tumor shrinkage and prolonged disease stabilization in refractory patients[5][13] | Established efficacy in approved indications |
| Combination Therapy | Being studied with pembrolizumab, oxaliplatin, irinotecan[5][14][16] | Standard of care in various combination regimens |
| Efficacy Data | 62% disease control rate (NuTide:302); Durable responses with pembrolizumab (NuTide:303)[13][14] | Efficacy established in large-scale Phase III trials |
Safety and Tolerability Profile
A significant goal in the design of NUC-3373 was to improve upon the safety profile of traditional fluoropyrimidines. The targeted mechanism is intended to reduce the formation of metabolites responsible for common dose-limiting toxicities.[1][5]
Clinical data for NUC-3373 indicate a favorable safety profile. Notably, there has been a lack of neutropenia and hand-foot syndrome, which are common and often debilitating side effects of capecitabine and 5-FU.[5][12][13] Furthermore, reported rates of diarrhea and mucositis with NUC-3373 appear to be lower and less severe.[5][13] The most common Grade 3 adverse event reported in the Phase I study was raised transaminases, which occurred in less than 10% of patients.[7][8]
In contrast, common side effects of capecitabine include diarrhea, nausea, vomiting, hand-foot syndrome, and myelosuppression.[11][17]
| Adverse Event | NUC-3373 (Reported in Phase I/Ib) | Capecitabine (Known Side Effects) |
| Hand-Foot Syndrome | None reported[5][12][13] | Common[11] |
| Neutropenia | None reported[5][13] | Common (Myelosuppression)[11] |
| Diarrhea | Lower rates, generally Grade 1/2[5] | Common, can be severe[11][17] |
| Mucositis/Stomatitis | Lower rates, generally Grade 1/2[13] | Can be a dose-limiting toxicity |
| Other G3+ Events | Raised transaminases (<10%)[7][8] | Cardiotoxicity, Dehydration[17] |
Immunomodulatory Effects of NUC-3373
Preclinical data have revealed an additional mechanism for NUC-3373: the potentiation of an anti-tumor immune response.[14] In vitro studies have shown that NUC-3373 treatment promotes the release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin and HMGB1, from cancer cells.[1][14] The release of these signals can enhance the activation of first-line immune cells, including Natural Killer (NK) cells, and in combination with a PD-1 inhibitor, can enhance tumor cell death by activating lymphocytes.[14][18] This provides a strong rationale for its combination with immunotherapy agents.[14]
Experimental Protocols
A. Preclinical Assessment of Intracellular Metabolite Generation
This protocol is based on the methodology used to compare the generation of active and toxic metabolites from NUC-3373 and 5-FU in vitro.[6]
-
Objective: To quantify the intracellular levels of FUDR-MP (FdUMP) and FUTP following treatment with NUC-3373 or 5-FU.
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions.[6]
-
Treatment: Cells are treated with sub-IC₅₀ concentrations of NUC-3373 or 5-FU for a specified time course (e.g., 6 hours).[6][10]
-
Metabolite Extraction: Following treatment, cells are washed with ice-cold saline, and metabolites are extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Quantification by LC-MS: The extracted samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intracellular concentrations of FUDR-MP and FUTP.[6]
-
Data Analysis: The levels of each metabolite are normalized to the total protein concentration or cell number to allow for direct comparison between treatment groups. The results typically demonstrate that NUC-3373 generates significantly higher levels of FUDR-MP and lower levels of FUTP compared to equimolar concentrations of 5-FU.[6][10]
B. Clinical Trial Protocol: NuTide:301 Phase I Study
This protocol provides a general overview of the design for the first-in-human study of NUC-3373.[7]
-
Title: A Phase I, open-label, dose-escalation study of NUC-3373 in patients with advanced solid tumors (NuTide:301).[7]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) and schedule for NUC-3373 monotherapy.[7][8]
-
Patient Population: Patients with advanced solid tumors who are refractory to standard therapy.[7]
-
Study Design: A dose-escalation design in two parts.
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) and dose-limiting toxicities (DLTs).[8]
-
Pharmacokinetics (PK): Blood samples are collected to characterize the PK profile of NUC-3373.[7]
-
Anti-tumor Activity: Tumor assessments are performed (e.g., via CT scans) to evaluate response, such as stable disease or tumor shrinkage.[7][9]
-
-
Outcome: The study successfully defined the MTD and RP2D as 2500 mg/m² of NUC-3373 administered weekly.[7][8]
Conclusion
NUC-3373 represents a rationally designed evolution of fluoropyrimidine-based chemotherapy. By employing ProTide technology, it circumvents several key limitations of 5-FU and its oral prodrug, capecitabine. Its mechanism allows for the generation of high intracellular levels of the active metabolite FUDR-MP, leading to potent TS inhibition while avoiding the toxic metabolites associated with significant side effects like hand-foot syndrome and neutropenia.[1][5]
Early clinical data are promising, suggesting NUC-3373 has a more favorable safety profile and demonstrates clinical activity in heavily pre-treated, and often fluoropyrimidine-resistant, cancer patients.[7][13] Furthermore, its potential to induce an immunogenic response opens new avenues for combination therapies.[14] While capecitabine remains a cornerstone of treatment for several cancers, NUC-3373 is a promising investigational agent that may offer a more effective and better-tolerated alternative in the future. Further randomized clinical trials will be necessary to definitively establish its role in cancer therapy.[10]
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. oncodaily.com [oncodaily.com]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 5. ascopubs.org [ascopubs.org]
- 6. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]
- 13. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer | NuCana plc [ir.nucana.com]
- 14. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 15. NuCana's NUC-3373 Shows Patient Progression-Free at 23 Months | NCNA Stock News [stocktitan.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Capecitabine (Xeloda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. biopharmaboardroom.com [biopharmaboardroom.com]
NUC-3373: A Comparative Guide to a Novel Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NUC-3373, a novel thymidylate synthase (TS) inhibitor, with established alternatives, 5-fluorouracil (5-FU) and pemetrexed. The information presented is supported by available preclinical and clinical data to aid in the evaluation of NUC-3373 for research and drug development purposes.
Executive Summary
NUC-3373 is a phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR) designed to overcome key limitations of traditional fluoropyrimidines like 5-FU. It exhibits a distinct pharmacological profile, characterized by its ability to bypass common resistance mechanisms, generate higher intracellular concentrations of the active metabolite FdUMP, and demonstrate a more favorable safety profile. This guide details the comparative in vivo efficacy, mechanism of action, and experimental protocols related to NUC-3373 and its counterparts.
Comparative In Vivo Efficacy
The following tables summarize available quantitative data from in vivo studies, comparing the anti-tumor efficacy of NUC-3373, 5-FU, and pemetrexed in relevant cancer models. It is important to note that direct head-to-head comparisons across all three agents under identical experimental conditions are limited in the public domain. Therefore, the data is presented with detailed context regarding the specific experimental setup.
Table 1: Comparison of Tumor Growth Inhibition in Colorectal Cancer Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NUC-3373 | Human colorectal cancer mouse xenografts | Not specified | Showed greater tumor inhibition than 5-FU. | [1] |
| 5-FU | Human colorectal cancer xenografts (DLD-1) | 40 mg/kg/day, twice a week for 3 weeks | Tumor volumes were reduced compared to control. | [2] |
| 5-FU | Human colorectal cancer xenografts (SW620) | 40 mg/kg/day, twice a week for 3 weeks | Tumor volumes were reduced compared to control. | [2] |
| 5-FU | Human colorectal cancer xenografts (HCT116) | 55 mg/kg, weekly for 3 weeks (as part of FOLFIRI-like treatment) | Significant tumor growth suppression compared to control. | [3] |
Table 2: Comparison of Efficacy in Lung Cancer Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Pemetrexed | EGFR-mutant lung adenocarcinoma xenografts (HCC827) | Not specified | Significantly smaller tumor volume and weight compared to control. | [4] |
| Pemetrexed | Non-small-cell lung cancer xenograft (A549) | 150 mg/kg/twice a week | Decreased percentage of VEGF-positive area. | [5][6] |
Mechanism of Action and Signaling Pathways
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7] Inhibition of TS leads to depletion of dTMP, resulting in "thymineless death" of cancer cells.[8][9]
NUC-3373: A ProTide Approach
NUC-3373 is a ProTide, a phosphoramidate prodrug designed to deliver the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), more efficiently into cancer cells.[10] This design overcomes several resistance mechanisms associated with 5-FU.[11][12][13]
Figure 1: NUC-3373 Mechanism of Action.
5-Fluorouracil (5-FU): A Conventional Fluoropyrimidine
5-FU requires intracellular conversion to several active metabolites, including FdUMP, to exert its cytotoxic effects.[3][14] Its efficacy can be limited by enzymatic degradation and cellular transport mechanisms.[10]
Figure 2: 5-FU Mechanism of Action.
Pemetrexed: A Multi-Targeted Antifolate
Pemetrexed is a multi-targeted antifolate that not only inhibits TS but also other enzymes involved in purine and pyrimidine synthesis, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[15][16][17]
Figure 3: Pemetrexed Mechanism of Action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for in vivo xenograft studies based on the reviewed literature. Specific parameters may vary between individual studies.
Colorectal Cancer Xenograft Model (for NUC-3373 and 5-FU)
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480, DLD-1) are cultured under standard conditions.[2][10]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.[2][18]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 cells) is subcutaneously injected into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.[18][19]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[19]
-
Drug Administration:
-
Endpoint Analysis: The study continues for a defined period, with endpoints including tumor growth inhibition, body weight monitoring, and survival analysis. At the end of the study, tumors may be excised for further analysis.
Lung Cancer Xenograft Model (for Pemetrexed)
-
Cell Lines: Human non-small cell lung cancer cell lines (e.g., HCC827, A549) are used.[5][22]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are utilized.[22]
-
Tumor Implantation: Cancer cells (e.g., 5x10^6 cells) are injected subcutaneously into the axillary region.[22]
-
Tumor Growth Monitoring: Similar to the colorectal model, tumor volumes are measured regularly.[22]
-
Treatment Initiation: Treatment commences when tumors reach a specific volume (e.g., 150 mm³).[22]
-
Drug Administration: Pemetrexed is administered, often in combination with other agents, via intravenous or intraperitoneal injection at specified doses and schedules (e.g., 150 mg/kg twice a week).[5][6]
-
Endpoint Analysis: Key endpoints include tumor volume and weight, tumor growth inhibition rate, and analysis of biomarkers related to apoptosis and angiogenesis.[4][22]
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical in vivo study evaluating an anti-cancer agent.
Figure 4: General Preclinical In Vivo Experimental Workflow.
Conclusion
NUC-3373 presents a promising advancement in thymidylate synthase inhibition. Its unique design allows it to circumvent key resistance mechanisms that limit the efficacy of 5-FU, leading to potentially greater tumor inhibition. While direct, comprehensive comparative in vivo data against both 5-FU and pemetrexed is still emerging, the available evidence suggests a favorable preclinical profile for NUC-3373. Further head-to-head studies will be crucial to fully elucidate its comparative efficacy and potential clinical advantages. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate NUC-3373 within the landscape of thymidylate synthase inhibitors.
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 6. Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell death in response to antimetabolites directed at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorouracil (5-FU) - Immunosuppressants & Antineoplastic Agents for Medicine [picmonic.com]
- 9. Thymidylate synthase inhibition triggers glucose-dependent apoptosis in p53-negative leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 12. researchgate.net [researchgate.net]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 15. Pemetrexed - Wikipedia [en.wikipedia.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer | NuCana plc [ir.nucana.com]
- 21. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NUC-3373: A Novel Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NUC-3373, a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR), with alternative standard-of-care therapies across various cancer types. NUC-3373 is designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU) by generating higher intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS).[1] This guide summarizes preclinical and clinical data, details experimental methodologies, and presents signaling pathways and experimental workflows to offer an objective evaluation of NUC-3373's performance.
Mechanism of Action: A ProTide Approach to Enhanced Efficacy
NUC-3373 is a ProTide, a pre-activated and protected form of FUDR. This chemical modification allows it to bypass the resistance mechanisms that often limit the efficacy of 5-FU. Unlike 5-FU, NUC-3373 does not require activation by thymidine kinase and is resistant to degradation by dihydropyrimidine dehydrogenase (DPD). This results in significantly higher and sustained intracellular levels of FUDR-MP.
The primary mechanism of action of NUC-3373 is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the sole de novo pathway for thymidine synthesis.[1] Inhibition of TS leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication and repair. The resulting nucleotide pool imbalance triggers "thymineless death" in cancer cells. Furthermore, FUDR-MP can be further phosphorylated to FUDR-triphosphate (FdUTP) and misincorporated into DNA, leading to DNA damage and apoptosis.[1]
Recent studies also suggest that NUC-3373 can potentiate an anti-tumor immune response by inducing the release of damage-associated molecular patterns (DAMPs) from cancer cells.
Preclinical Efficacy
In Vitro Cytotoxicity
NUC-3373 has demonstrated superior potency compared to 5-FU in various cancer cell lines. This is attributed to its ability to generate significantly higher intracellular concentrations of the active metabolite, FUDR-MP.
| Cell Line | Cancer Type | NUC-3373 IC50 (µM) | 5-FU IC50 (µM) |
| HCT116 | Colorectal Cancer | 29 | >100 |
| SW480 | Colorectal Cancer | 56 | >100 |
Experimental Protocol: IC50 Determination
-
Cell Culture: Human colorectal cancer cell lines HCT116 and SW480 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of NUC-3373 or 5-FU for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability was assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Clinical Efficacy
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, demonstrating promising activity in heavily pre-treated patient populations.
NuTide:301: Monotherapy in Advanced Solid Tumors
The NuTide:301 study was a Phase 1, open-label, dose-escalation trial of NUC-3373 monotherapy in patients with advanced solid tumors who were refractory to standard therapies.[2][3][4][5][6]
| Cancer Type | Number of Patients | Best Overall Response |
| Advanced Solid Tumors | 59 | Stable Disease |
While no objective responses were observed, a best overall response of stable disease was noted in this heavily pre-treated population, with some patients experiencing prolonged progression-free survival.[3] The recommended Phase 2 dose (RP2D) was determined to be 2500 mg/m² weekly.[3]
Experimental Protocol: NuTide:301 Study
-
Study Design: A Phase 1, open-label, two-part, dose-escalation study.[2]
-
Patient Population: Patients aged ≥18 years with a histologically confirmed solid tumor refractory to standard therapies.[2]
-
Treatment: NUC-3373 was administered as an intravenous infusion on either Days 1, 8, 15, and 22 of a 28-day cycle (Part 1) or on Days 1 and 15 of a 28-day cycle (Part 2).[2][3]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the RP2D and schedule of NUC-3373.[3]
-
Secondary Objectives: To assess the safety, pharmacokinetics, and anti-tumor activity of NUC-3373.[3]
NuTide:302: Combination Therapy in Advanced Colorectal Cancer
The NuTide:302 study is a Phase 1b/2 trial evaluating NUC-3373 in combination with standard-of-care agents (leucovorin, oxaliplatin, irinotecan, and bevacizumab) in patients with advanced colorectal cancer who have progressed on prior fluoropyrimidine-containing therapies.[7][8]
| Treatment Arm | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| NUFIRI-bev (NUC-3373 + Leucovorin + Irinotecan + Bevacizumab) | Second-line CRC | Promising anti-tumor activity, including tumor volume reductions | - | Several patients achieved longer PFS compared to their first-line 5-FU-based therapy |
| NUFOX-bev (NUC-3373 + Leucovorin + Oxaliplatin + Bevacizumab) | Second-line CRC | Promising anti-tumor activity, including numerous patients with tumor volume reductions | - | - |
Standard of Care Comparison: Second-Line Colorectal Cancer
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FOLFIRI + Bevacizumab | 10.1% - 32% | 5.4 - 11.6 months | 14.5 - 21.4 months |
| FOLFOX + Bevacizumab | ~22.7% | ~7.3 months | ~12.9 months |
Experimental Protocol: NuTide:302 Study
-
Study Design: A three-part, Phase 1b study.[9]
-
Patient Population: Patients with advanced colorectal cancer who have relapsed after ≥2 prior lines of fluoropyrimidine-containing therapies.[9]
-
Treatment Arms: Part 1: NUC-3373 with or without leucovorin. Part 2: NUC-3373 + leucovorin with either oxaliplatin (NUFOX) or irinotecan (NUFIRI). Part 3: NUFOX and NUFIRI regimens combined with biologics (e.g., bevacizumab).[9]
-
Primary Objective: To determine the RP2D and schedule of NUC-3373 in combination regimens.[10]
-
Secondary Objectives: To evaluate the safety, pharmacokinetics, and anti-tumor activity of the combination therapies.[10]
NuTide:303: Combination with Pembrolizumab in Advanced Solid Tumors
The NuTide:303 study is a Phase 1b/2 modular trial investigating NUC-3373 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[11][12]
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Responses |
| Advanced Solid Tumors (heavily pre-treated, PD-(L)1 experienced) | 22% | 67% | - 100% reduction in target lesion in a urothelial carcinoma patient- 81% reduction in target lesions in a melanoma patient |
Standard of Care Comparison
| Cancer Type | Treatment | Overall Response Rate (ORR) |
| Advanced Melanoma | Pembrolizumab | 33% - 42% |
| Advanced Urothelial Carcinoma | Gemcitabine + Cisplatin | 36% - 57% |
Experimental Protocol: NuTide:303 Study
-
Study Design: A Phase 1b/2, open-label, multi-arm, parallel cohort, dose-validation and expansion study.[11]
-
Patient Population: Patients with advanced/metastatic solid tumors who have progressed on ≤2 prior therapies, which may have included a prior immunotherapy-containing regimen.[11]
-
Treatment: NUC-3373 in combination with leucovorin and pembrolizumab.[11]
-
Primary Objectives: To determine the safety and tolerability of the combination therapy.
-
Secondary Objectives: To assess the anti-tumor efficacy and pharmacokinetics of the combination.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anti-cancer agent like NUC-3373 in a clinical trial setting.
Conclusion
NUC-3373 represents a promising advancement in fluoropyrimidine-based chemotherapy. Its unique ProTide design enables it to overcome key resistance mechanisms associated with 5-FU, leading to enhanced intracellular concentrations of the active metabolite and a more favorable safety profile. Preclinical data demonstrates superior in vitro potency compared to 5-FU. Clinical trials have shown encouraging signals of anti-cancer activity in heavily pre-treated patients with various solid tumors, both as a monotherapy and in combination with other agents.
The comparative data presented in this guide suggest that NUC-3373, particularly in combination regimens, has the potential to offer a significant benefit to patients, including those who have become refractory to standard fluoropyrimidine therapies. Further randomized controlled trials are necessary to definitively establish its place in the treatment landscape for various cancers. The ongoing and planned studies will provide more robust data on the comparative efficacy and safety of NUC-3373, potentially leading to a new standard of care for patients with solid tumors.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. NuTide: 301 Trial begins recruitment — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
A Comparative Guide to the Anti-Tumor Activity of NUC-3_3_7_3
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a metabolite of the widely used chemotherapy agent 5-fluorouracil (5-FU). It was engineered to overcome the pharmacological limitations of 5-FU, aiming for improved efficacy, a better safety profile, and more convenient administration.[1][2] This guide provides a detailed comparison of NUC-3373 with its predecessor, 5-FU, and discusses its performance in combination therapies, supported by preclinical and clinical data.
Section 1: Comparative Analysis: NUC-3373 vs. 5-Fluorouracil (5-FU)
5-FU has been a cornerstone of cancer treatment for decades, but its efficacy is hampered by significant challenges, including rapid degradation, complex metabolic activation, and mechanisms of cancer cell resistance.[3] NUC-3373 is designed to bypass these hurdles.[4]
Mechanism of Action: A Tale of Two Pathways
Both NUC-3373 and 5-FU ultimately target thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[4] However, their paths to this target are fundamentally different. 5-FU is a prodrug that requires a multi-step intracellular conversion to its active form, fluorodeoxyuridine monophosphate (FdUMP). This process is inefficient and prone to resistance.
NUC-3373, by contrast, is a pre-activated form of FUDR. Its phosphoramidate moiety protects it from degradation by enzymes like dihydropyrimidine dehydrogenase (DPD) and allows it to enter cancer cells without relying on nucleoside transporters.[2] Once inside the cell, it is efficiently converted into high intracellular concentrations of FdUMP, leading to more potent and sustained TS inhibition.[2][5] Furthermore, NUC-3373's mechanism also involves direct DNA damage and the potential to stimulate an anti-tumor immune response.[3]
Pharmacokinetic and Preclinical Superiority
Preclinical studies highlight the significant advantages of NUC-3373's design. In vitro experiments using human colorectal cancer cell lines demonstrated that NUC-3373 generates substantially higher levels of the active metabolite FdUMP compared to 5-FU, resulting in more potent TS inhibition and greater DNA damage.[1][5]
| Parameter | NUC-3373 | 5-Fluorouracil (5-FU) | Reference |
| Plasma Half-life | ~10 hours | 8-14 minutes | [4][6] |
| Administration | Short infusion (~2 hours) | Continuous infusion (up to 46 hours) | [3] |
| Metabolism | Resistant to DPD degradation | >85% degraded by DPD | [2] |
| Cellular Uptake | Independent of nucleoside transporters | Dependent on nucleoside transporters | [2] |
| Activation | Bypasses key resistance enzymes | Requires multi-step enzymatic activation | [2] |
| Active Metabolite (FdUMP) | Generates high intracellular levels | Generates low intracellular levels | [5] |
| Toxic Metabolites (FUTP, FBAL) | Markedly lower generation | High generation, associated with toxicity | [4] |
Section 2: Clinical Performance of NUC-3373
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other standard-of-care agents.
Monotherapy in Advanced Solid Tumors (NuTide:301)
The first-in-human, Phase 1 NuTide:301 study assessed NUC-3373 as a monotherapy in 59 heavily pre-treated patients with advanced solid tumors.[7][8] Key findings include:
-
Favorable Safety: The treatment was well-tolerated, even in patients who had previously relapsed on 5-FU. The most common Grade 3 adverse event was raised transaminases, occurring in less than 10% of patients.[2][8]
-
Promising Activity: While the primary objective was to determine the optimal dose, a best overall response of stable disease was observed, with some patients experiencing prolonged progression-free survival.[2]
-
Dose Establishment: The study established a recommended Phase 2 dose (RP2D) of 2500 mg/m² administered weekly.[2]
Combination Therapies in Colorectal Cancer (NuTide:302)
The Phase 1b NuTide:302 study evaluated NUC-3373 in combination with other agents for advanced colorectal cancer (CRC).[4] The study explored NUC-3373 with leucovorin and either oxaliplatin (NUFOX) or irinotecan (NUFIRI).[4]
-
Encouraging Efficacy: In heavily pre-treated CRC patients, clinical activity was observed, including tumor shrinkage and disease stabilization for up to 5 months. One fluoropyrimidine-refractory patient saw a 28% reduction in target lesions.[4] In later stages of the study, several second-line CRC patients achieved a longer progression-free survival (PFS) on NUC-3373-based regimens compared to their first-line treatment with 5-FU-based therapy.[9]
-
Improved Safety Over Standard Regimens: The safety profile of NUC-3373 combinations appeared favorable when compared to historical data for standard 5-FU regimens like FOLFOX and FOLFIRI. Notably, there was no reported neutropenia or hand-foot syndrome of any grade, and no diarrhea or mucositis above Grade 2 in the initial combination cohorts.[4]
| Regimen | Patient Population | Key Efficacy Results | Reference |
| NUC-3373 ± Leucovorin | Heavily pre-treated metastatic CRC (Part 1) | 62% Disease Control Rate; Partial Response observed. | [10] |
| NUFIRI-bev | Second-line metastatic CRC (Part 3) | Promising anti-tumor activity; several patients achieved longer PFS than on prior first-line 5-FU therapy. | [9] |
| NUFOX-bev | Second-line metastatic CRC (Part 3) | Favorable tolerability and promising anti-tumor activity with tumor volume reductions. | [9] |
It is important to note that the Phase 2 NuTide:323 trial, which evaluated a NUC-3373 combination regimen (NUFIRI-bev) against the standard of care (FOLFIRI-bev) in second-line CRC, was discontinued. A preplanned analysis indicated the study was unlikely to meet its primary endpoint of improved progression-free survival. However, the regimen maintained a favorable safety profile.[11]
Immuno-Oncology Combination (NuTide:303)
The modular NuTide:303 study is investigating NUC-3373 with other agents, including the PD-1 inhibitor pembrolizumab, for advanced solid tumors.[12][13]
-
Durable Responses: In a cohort of 12 heavily pre-treated patients who had previously received PD-1 inhibitors, the combination showed encouraging and durable activity. This included an 81% reduction in target lesions in a patient with metastatic melanoma who remained progression-free at 23 months.[12][14]
-
Synergistic Rationale: Preclinical data support the combination, showing that NUC-3373 promotes the release of immunogenic signals (DAMPs) and enhances the activation of immune cells, providing a strong rationale for synergy with checkpoint inhibitors.[12]
Section 3: Experimental Protocols
In Vitro Analysis of TS Inhibition and DNA Damage
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[1]
-
Treatment: Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.[1]
-
Methodology: Intracellular metabolite levels (including FdUMP) were measured using Liquid Chromatography-Mass Spectrometry (LC-MS). Western blotting was performed to determine the binding of FdUMP to thymidylate synthase (TS) and to assess markers of DNA damage.[1][15]
NuTide:301 Clinical Trial Design (Monotherapy)
-
Study Design: A two-part, Phase 1, open-label, dose-escalation and expansion study.[16][17]
-
Population: Patients with advanced solid tumors refractory to standard therapy.[7]
-
Part 1 (Dose Escalation): Patients were enrolled in cohorts receiving escalating doses of NUC-3373, administered either weekly (Days 1, 8, 15, 22) or fortnightly (Days 1, 15) in 28-day cycles. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7][8]
-
Part 2 (Dose Expansion): A larger number of patients were to be treated at the established RP2D to further evaluate safety and anti-tumor activity.[17]
-
Assessments: Safety, pharmacokinetics (PK), and anti-tumor activity (via CT scans every 2 months) were evaluated.[16]
NuTide:302 Clinical Trial Design (Combination Therapy)
-
Study Design: A three-part, Phase 1b study in patients with advanced CRC who have relapsed after prior fluoropyrimidine-containing therapies.[4]
-
Part 1: Evaluated NUC-3373 with or without leucovorin (LV).[4]
-
Part 2: Dose-escalation cohorts of NUC-3373 + LV in combination with either oxaliplatin (NUFOX) or irinotecan (NUFIRI).[4]
-
Part 3: The selected regimens from Part 2 were combined with biologics such as bevacizumab (anti-VEGF) or agents targeting EGFR.[4]
-
Objectives: To identify the recommended dose, safety, PK/PD, and anti-tumor activity of the combination regimens.[18]
Conclusion
NUC-3373 was rationally designed to overcome the well-documented limitations of 5-FU. Preclinical data robustly demonstrate its superior ability to generate the active anti-cancer metabolite FdUMP, leading to more potent TS inhibition and DNA damage.[5] Clinical studies have confirmed its favorable pharmacokinetic profile and demonstrated a manageable safety profile with encouraging signs of anti-tumor activity, both as a monotherapy and as a backbone of combination therapies, even in heavily pre-treated patient populations.[2][9] While further randomized trials are needed to definitively establish its place in cancer therapy, NUC-3373 represents a promising evolution in the fluoropyrimidine class of anti-cancer agents.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. ascopubs.org [ascopubs.org]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 10. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer - Inderes [inderes.dk]
- 11. onclive.com [onclive.com]
- 12. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharmaboardroom.com [biopharmaboardroom.com]
- 15. researchgate.net [researchgate.net]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. ascopubs.org [ascopubs.org]
NUC-3373: A Favorable Safety Profile Compared to Traditional Fluoropyrimidines
A comprehensive analysis of preclinical and clinical data reveals that NUC-3373, a novel phosphoramidate nucleotide analogue, demonstrates a significantly improved safety profile over traditional fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug capecitabine. This improved tolerability is attributed to its unique mechanism of action, which is designed to overcome the limitations of conventional fluoropyrimidine chemotherapy.
NUC-3373 is a pre-activated form of the active anti-cancer metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP). Unlike 5-FU, NUC-3373 does not require the multi-step enzymatic activation that is often inefficient in cancer cells and can lead to the production of toxic metabolites.[1][2] Furthermore, NUC-3373 is designed to bypass the key resistance mechanisms associated with 5-FU, such as degradation by dihydropyrimidine dehydrogenase (DPD).[2][3] This targeted approach results in higher intracellular concentrations of the active drug and lower levels of off-target toxic metabolites, leading to a more favorable safety profile.[4]
Clinical studies have consistently shown that NUC-3373 is well-tolerated, with a lower incidence and severity of the hallmark toxicities associated with traditional fluoropyrimidines.[3] Notably, patients treated with NUC-3373 have experienced significantly lower rates of hand-foot syndrome, neutropenia, diarrhea, and mucositis.[5]
Comparative Safety Data: NUC-3373 vs. Traditional Fluoropyrimidines
The following tables summarize the adverse event data from clinical trials, providing a quantitative comparison of the safety profiles.
| Adverse Event | NUC-3373 + Leucovorin (NuTide:302, Part 1)[1] | Historical Data: 5-FU/Capecitabine (Front-line Colorectal Cancer)[5] |
| Neutropenia (Any Grade) | 0% | High Incidence |
| Hand-Foot Syndrome (Any Grade) | 0% | Common |
| Diarrhea (Grade 3/4) | Low | Significant Incidence |
| Mucositis/Stomatitis (Grade 3/4) | Low | Significant Incidence |
| Adverse Event (Grade 3 or higher) | NUFIRI-bev (NUC-3373 combination)[6] | FOLFIRI-bev (5-FU combination)[6] |
| Neutropenia | Lower | Higher (28% of participants) |
| Diarrhea | Lower | Higher (46% of participants) |
| Stomatitis (Mouth Sores) | Lower | Higher (21% of participants) |
| Serious Adverse Reactions | 7% (Q1W), 13% (Q2W) | 18% |
Experimental Protocols
NuTide:301: Phase I Dose-Escalation Study of NUC-3373
This Phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and preliminary efficacy of NUC-3373 in patients with advanced solid tumors.[7][8]
-
Study Design: Patients received NUC-3373 as a monotherapy via intravenous infusion. The study consisted of two parts: Part 1 involved a weekly dosing schedule (Days 1, 8, 15, and 22 of a 28-day cycle), and Part 2 utilized a fortnightly schedule (Days 1 and 15 of a 28-day cycle).[8][9]
-
Objectives: The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary objectives included assessing the safety profile, pharmacokinetic parameters, and anti-tumor activity.[7]
-
Methodology: Patients underwent continuous monitoring for treatment-emergent adverse events (TEAEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Dose escalation proceeded in subsequent cohorts of patients based on the safety data from the previous dose level.[9][10]
NuTide:302: Phase Ib Study of NUC-3373 in Combination Therapies
This Phase Ib study assessed the safety and efficacy of NUC-3373 in combination with standard agents used in the treatment of advanced colorectal cancer.[1][11]
-
Study Design: This was a three-part study. Part 1 evaluated NUC-3373 with or without leucovorin. Part 2 investigated NUC-3373 and leucovorin in combination with either oxaliplatin (NUFOX) or irinotecan (NUFIRI). Part 3 planned to combine the selected NUFOX and NUFIRI regimens with biologic agents.[1]
-
Patient Population: Patients with advanced colorectal cancer who had relapsed after two or more prior lines of fluoropyrimidine-containing therapies were enrolled.[11]
-
Objectives: The primary objective was to determine the recommended Phase II dose and schedule for the combination regimens. Secondary objectives included evaluating the safety, pharmacokinetics, and anti-tumor activity of the combinations.[11]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the metabolic pathways of traditional fluoropyrimidines and NUC-3373, as well as a typical experimental workflow for a clinical trial evaluating these agents.
Caption: Metabolic pathways of 5-FU and NUC-3373.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer | NuCana plc [ir.nucana.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of NUC-3373 and 5-FU: Focus on RNA Incorporation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NUC-3373 and 5-fluorouracil (5-FU), two fluoropyrimidine-based anti-cancer agents. The focus is on their differential incorporation into RNA and the resulting mechanistic and safety profiles, supported by experimental data.
Introduction
5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly for gastrointestinal cancers.[1][2] Its therapeutic activity is attributed to the inhibition of thymidylate synthase (TS) and incorporation of its metabolites into both DNA and RNA.[3] However, the clinical utility of 5-FU is often hampered by significant toxicities and resistance mechanisms.[1][4] NUC-3373 is a novel phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR) designed to overcome the limitations of 5-FU.[1][5] By ensuring a more targeted delivery and activation, NUC-3373 aims to enhance the therapeutic window, primarily by minimizing RNA incorporation and its associated toxicities.[1][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental differences between NUC-3373 and 5-FU stem from their distinct metabolic activation pathways.
-
5-FU Metabolism: As a prodrug, 5-FU requires a complex and often inefficient multi-step intracellular activation.[7] It is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase (TS), which blocks DNA synthesis.[7][8]
-
Fluorodeoxyuridine triphosphate (FdUTP): Can be misincorporated into DNA, leading to DNA damage.[9]
-
Fluorouridine triphosphate (FUTP): Is extensively misincorporated into various RNA species. This disruption of RNA synthesis and function is a major contributor to the dose-limiting toxicities of 5-FU, such as myelosuppression and gastrointestinal inflammation.[1][2][9]
-
-
NUC-3373 Metabolism: NUC-3373 is designed using ProTide technology, which protects it from degradation and facilitates efficient entry into cancer cells.[5] Once inside the cell, it is cleaved to directly release high levels of FdUMP.[10] This streamlined activation pathway is designed to:
The diagram below illustrates the divergent metabolic fates of NUC-3373 and 5-FU.
Data Presentation: Quantitative Comparison
Experimental data from studies on human colorectal cancer (CRC) cell lines highlight the significant differences in metabolite generation and subsequent nucleic acid incorporation.
Table 1: Comparison of Intracellular Metabolite Generation
| Metabolite | NUC-3373 | 5-FU | Fold Difference (NUC-3373 vs. 5-FU) | Key Outcome |
| FdUMP (Active anti-cancer metabolite) | Significantly Higher | Lower | >45x greater AUC[9] | More potent TS inhibition[1][8] |
| FUTP (RNA-incorporating metabolite) | Undetectable (LLOQ = 1 nM)[1] | Detectable | N/A | Reduced RNA-mediated toxicity[1][6] |
| dUMP (TS substrate) | Pronounced Increase | Lower Increase | >162x greater AUC[9] | Indicates greater TS inhibition[9] |
LLOQ: Lower Limit of Quantification; AUC: Area Under the Curve
Table 2: Comparison of Incorporation into Nucleic Acids
| Nucleic Acid | Incorporation from NUC-3373 | Incorporation from 5-FU | Key Finding |
| RNA | Max 0.5 pmol/µg RNA[1] | 2.44 to 8.84 pmol/µg RNA[1] | 5-FU leads to up to 42x more incorporation into RNA than NUC-3373.[9] |
| DNA | Detectable (0.06 to 0.62 pmol/µg DNA)[1] | Not Detectable (at equimolar doses)[1] | NUC-3373 has a more DNA-targeted mode of action.[1][9] |
Data derived from in vitro studies on HCT116 and SW480 colorectal cancer cell lines.[1]
Experimental Protocols
The data presented above were generated using the following methodologies.
1. Cell Culture and Treatment:
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[1][2]
-
Drug Exposure: Cells were treated with sub-IC₅₀ concentrations of NUC-3373 or 5-FU.[2] The duration of exposure was typically 6 or 24 hours for metabolite and nucleic acid analysis.[9]
2. Metabolite and Nucleic Acid Analysis:
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) was employed for the sensitive and specific quantification of intracellular metabolites (FdUMP, FUTP, dUMP) and the extent of drug incorporation into RNA and DNA.[1][9]
-
Sample Preparation: Following drug treatment, cells were harvested. For metabolite analysis, intracellular contents were extracted. For nucleic acid analysis, DNA and RNA were isolated, purified, and enzymatically degraded to individual nucleosides for quantification.[3]
The general workflow for these comparative experiments is outlined below.
Cytotoxicity and Rescue Experiments
Further evidence for the differential mechanisms comes from rescue experiments.
-
The cytotoxicity of NUC-3373 was reversed by the addition of exogenous thymidine, which supports a DNA-targeted "thymineless death" mechanism.[1][11]
-
In contrast, 5-FU cytotoxicity was only rescued by supplementation with uridine, confirming that RNA damage (via FUTP) is a critical component of its cell-killing effect and associated toxicities.[1][2]
This fundamental difference in how the drugs kill cancer cells is visualized below.
Conclusion
NUC-3373 represents a rationally designed evolution of fluoropyrimidine therapy. By utilizing ProTide technology, it achieves a more favorable molecular profile compared to 5-FU. The key distinction is its ability to generate high intracellular levels of the active FdUMP metabolite while virtually eliminating the production of FUTP.[1] This leads to a potent, DNA-directed anti-cancer mechanism characterized by robust thymidylate synthase inhibition and minimal RNA incorporation.[1][9] This targeted approach underlies the improved safety profile observed for NUC-3373 in clinical studies, which reports a lower incidence of toxicities commonly associated with 5-FU's effect on RNA.[1][6] These findings support NUC-3373 as a promising alternative with the potential to replace 5-FU in various cancer treatment regimens.[4]
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. ascopubs.org [ascopubs.org]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
NUC-3373: A Meta-Analysis of Clinical Trial Data and Comparative Assessment Against 5-Fluorouracil
A comprehensive review of the novel thymidylate synthase inhibitor, NUC-3373, reveals a promising preclinical profile designed to overcome the limitations of 5-fluorouracil (5-FU). However, clinical trial data, while demonstrating a favorable safety profile, has shown mixed efficacy signals, culminating in the discontinuation of a key Phase 2 study. This guide provides a meta-analysis of available clinical trial data for NUC-3373, a detailed comparison with its predecessor 5-FU, and the experimental protocols underpinning these findings, tailored for researchers, scientists, and drug development professionals.
NUC-3373 is a phosphoramidate transformation of 5-fluoro-2'-deoxyuridine (FUDR) designed to bypass the metabolic pathways and resistance mechanisms associated with 5-FU.[1][2] Preclinical studies have shown that NUC-3373 generates significantly higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), and lower levels of the toxic metabolite fluorouridine triphosphate (FUTP) compared to 5-FU.[3][4] This targeted delivery is intended to enhance anti-tumor activity and improve the safety profile.
Comparative Analysis of NUC-3373 and 5-Fluorouracil
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents. A direct comparison with 5-FU, a cornerstone of chemotherapy for decades, highlights the key differences in their pharmacological properties and clinical outcomes.
Preclinical Efficacy: Intracellular Metabolite Levels
In vitro studies in human colorectal cancer cell lines (HCT116 and SW480) have demonstrated the superior ability of NUC-3373 to generate the active anti-cancer metabolite FdUMP, while producing negligible amounts of the toxic metabolite FUTP, which is associated with many of the side effects of 5-FU.[3][4]
| Metabolite | NUC-3373 vs. 5-FU (AUC in HCT116 and SW480 cells) | Implication |
| FdUMP (active) | Significantly higher levels generated by NUC-3373[3][4] | More potent inhibition of Thymidylate Synthase |
| FUTP (toxic) | Not detectable with NUC-3373; present with 5-FU[3][4] | Potentially fewer RNA-related toxicities |
| dUMP | Greater increase with NUC-3373[3][4] | Indicates more effective TS inhibition |
Clinical Efficacy: A Summary of Key Trials
The clinical development of NUC-3373 has encompassed several studies, with the most notable being the NuTide:301 (monotherapy), NuTide:302 (combination in colorectal cancer), and NuTide:303 (combination with pembrolizumab) trials.
| Clinical Trial | Treatment | Patient Population | Key Efficacy Outcomes |
| NuTide:301 (Phase 1) [1][5][6] | NUC-3373 Monotherapy | 59 patients with advanced solid tumors | Best overall response of stable disease. Recommended Phase 2 Dose (RP2D): 2500 mg/m² weekly. |
| NuTide:302 (Phase 1b) [7] | NUC-3373 + Leucovorin, Oxaliplatin (NUFOX), or Irinotecan (NUFIRI) | Heavily pre-treated metastatic colorectal cancer | Encouraging signs of efficacy, including tumor volume reductions in patients refractory to prior fluoropyrimidine treatment. |
| NuTide:303 (Phase 1b/2) [8][9][10][11] | NUC-3373 + Pembrolizumab | 13 patients with advanced solid tumors (9 efficacy-evaluable) | Objective Response Rate (ORR): 22%; Disease Control Rate (DCR): 67%. Notable responses in individual patients, including a 100% tumor reduction in a urothelial carcinoma patient and an 81% reduction in a melanoma patient who remained progression-free at 23 months.[9][10] |
| NuTide:323 (Phase 2) | NUC-3373 + Leucovorin, Irinotecan, and Bevacizumab (NUFIRI-bev) vs. FOLFIRI-bev | Second-line metastatic colorectal cancer | Discontinued: Unlikely to meet the primary endpoint of superior Progression-Free Survival (PFS) compared to the control arm. |
Clinical Safety and Tolerability
Across the clinical trials, NUC-3373 has generally demonstrated a favorable safety profile, particularly in comparison to the known toxicities of 5-FU.
| Adverse Event Profile | NuTide:301 (Monotherapy)[1] | NuTide:303 (Combination with Pembrolizumab)[11] | Comparison to 5-FU |
| Dose-Limiting Toxicities | Grade 3 transaminitis (2), Grade 2 headache (1), Grade 3 transient hypotension (1) | No Dose-Limiting Toxicities observed | NUC-3373 appears to avoid the classic 5-FU toxicities of neutropenia, mucositis, and hand-foot syndrome.[2] |
| Common Treatment-Related Adverse Events (Grade 1/2) | Fatigue, nausea, diarrhea, infusion-related reactions | Nausea, vomiting, diarrhea | The side effect profile of NUC-3373 appears to be manageable and distinct from that of 5-FU. |
| Grade 3 Adverse Events | Raised transaminases (<10% of patients) | Not specified in detail | Lower rates of severe adverse events compared to historical data for 5-FU-based regimens. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of NUC-3373 and 5-FU, a typical clinical trial workflow for a NUC-3373 study, and a logical comparison of the two drugs.
Caption: Mechanism of Action: NUC-3373 vs. 5-FU.
Caption: Representative NUC-3373 Clinical Trial Workflow.
Caption: Logical Comparison: NUC-3373 vs. 5-FU.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of NUC-3373.
Quantification of Intracellular FdUMP and FUTP by LC-MS/MS
Objective: To quantify the intracellular concentrations of the active metabolite FdUMP and the toxic metabolite FUTP in cancer cells following treatment with NUC-3373 or 5-FU.
Methodology:
-
Cell Culture and Treatment:
-
Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media to 70-80% confluency.
-
Cells are treated with NUC-3373 or 5-FU at various concentrations and for different time points.
-
-
Metabolite Extraction:
-
The culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted using a cold extraction solution (e.g., 80% methanol).
-
The cell lysate is collected and centrifuged to pellet cellular debris.
-
The supernatant containing the metabolites is collected and dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried metabolite extract is reconstituted in a suitable solvent.
-
Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is achieved using a suitable column (e.g., a C18 column for reversed-phase chromatography).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify FdUMP and FUTP based on their unique precursor-to-product ion transitions.
-
Standard curves are generated using known concentrations of FdUMP and FUTP to quantify the metabolites in the cell extracts.
-
Assessment of Thymidylate Synthase (TS) Protein Levels by Western Blot
Objective: To determine the levels of total and FdUMP-bound Thymidylate Synthase (TS) in cancer cells after treatment with NUC-3373 or 5-FU.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
The protein concentration of each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Thymidylate Synthase.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The intensity of the bands corresponding to TS is quantified using densitometry software. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control to normalize the TS protein levels.
-
Conclusion
NUC-3373 represents a rationally designed successor to 5-FU, with a preclinical profile that successfully addresses some of the key limitations of the older drug. Its ability to generate high intracellular concentrations of the active metabolite FdUMP while avoiding the production of the toxic metabolite FUTP is a significant pharmacological advantage. The clinical data to date suggest a favorable safety profile with manageable toxicities, distinct from those of 5-FU.
However, the efficacy of NUC-3373 has shown variability. While promising responses have been observed in some heavily pre-treated patients, particularly in combination with pembrolizumab, the discontinuation of the Phase 2 NuTide:323 study in colorectal cancer indicates that NUC-3373 may not be universally superior to the current standard of care. Further research is needed to identify the patient populations and combination strategies where NUC-3373 may offer a clinical benefit. The ongoing investigation into its immunomodulatory properties may yet unveil its full potential in the evolving landscape of cancer therapy.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. oncology.ox.ac.uk [oncology.ox.ac.uk]
- 7. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 8. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
- 9. NuCana's NUC-3373 Shows Patient Progression-Free at 23 Months | NCNA Stock News [stocktitan.net]
- 10. biopharmaboardroom.com [biopharmaboardroom.com]
- 11. medrxiv.org [medrxiv.org]
Independent Verification of NUC-3373's DNA Damage Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NUC-3373's performance against its primary alternative, 5-Fluorouracil (5-FU), with a focus on the independent verification of its DNA damage mechanism. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to NUC-3373
NUC-3373 is a phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a nucleoside analog. It is designed to overcome the key resistance mechanisms associated with the widely used chemotherapeutic agent, 5-FU.[1] By being pre-activated, NUC-3373 is engineered to bypass the need for enzymatic activation and to be resistant to degradation, leading to a more efficient generation of the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP).[2][3] This active metabolite potently inhibits thymidylate synthase (TS), a crucial enzyme in DNA synthesis and repair, and is also directly misincorporated into DNA, leading to DNA damage and cell death.[4][5]
Mechanism of Action: NUC-3373 vs. 5-FU
The primary mechanism of action for both NUC-3373 and 5-FU is the inhibition of thymidylate synthase (TS). However, key differences in their metabolic activation, intracellular concentration of active metabolites, and downstream effects on DNA and RNA contribute to their distinct efficacy and safety profiles.
NUC-3373:
-
Direct Intracellular Delivery: NUC-3373 is designed for efficient entry into cancer cells and subsequent intracellular release of FdUMP, bypassing the multi-step enzymatic activation required by 5-FU.[6]
-
Potent TS Inhibition: It generates significantly higher intracellular concentrations of FdUMP, leading to a more potent and sustained inhibition of TS.[4][7]
-
DNA-Directed Damage: The primary cytotoxic effect of NUC-3373 is through direct DNA damage, caused by the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) into the DNA strand. This leads to cell cycle arrest and apoptosis.[4][8]
-
Minimal RNA-Directed Toxicity: NUC-3373 produces negligible levels of the toxic metabolite fluorouridine triphosphate (FUTP), which is responsible for the RNA-related side effects commonly seen with 5-FU.[4][8]
5-Fluorouracil (5-FU):
-
Complex Activation Pathway: 5-FU requires a series of enzymatic conversions to its active metabolites, including FdUMP and FUTP. This process can be inefficient and is a common mechanism of drug resistance.
-
Lower Intracellular FdUMP: Due to its complex activation and rapid degradation, 5-FU achieves lower intracellular concentrations of FdUMP compared to NUC-3373.[4]
-
Dual Mechanism of Action: 5-FU's cytotoxicity is mediated by both the inhibition of TS by FdUMP (disrupting DNA synthesis) and the incorporation of FUTP into RNA, which interferes with RNA processing and function.[4][8]
-
RNA-Associated Toxicities: The incorporation of FUTP into RNA is a significant contributor to the toxic side effects of 5-FU, such as mucositis and diarrhea.[4][8]
Quantitative Comparison of Performance
The following tables summarize the key quantitative differences between NUC-3373 and 5-FU based on preclinical studies.
Table 1: Intracellular Active Metabolite (FdUMP) Generation
| Parameter | NUC-3373 | 5-FU | Cell Lines | Reference |
| Intracellular FdUMP Levels (Area Under the Curve - AUC) | Significantly higher | Lower | HCT116, SW480 | [4] |
| Fold Increase in Intracellular FdUMP (Preclinical Model) | ~363-fold higher | Baseline | - | [3] |
| Free FdUMP Levels (AUC in HCT116 cells) | 114.3 | 1.4 | HCT116 | [4] |
| Free FdUMP Levels (AUC in SW480 cells at 25 µM) | 250.6 | 6.36 | SW480 | [4] |
Table 2: Thymidylate Synthase (TS) Inhibition
| Parameter | NUC-3373 | 5-FU | Cell Lines | Reference |
| Potency of TS Inhibition | More potent inhibitor | Less potent | HCT116, SW480 | [7] |
| Concentration for Equivalent TS Binding (HCT116 cells) | 0.1 µM | 10 µM | HCT116 | [4] |
| Concentration for Equivalent TS Binding (SW480 cells) | 0.5 µM | 10 µM | SW480 | [4] |
Table 3: Induction of DNA Damage Markers
| Parameter | NUC-3373 | 5-FU | Cell Lines | Reference |
| Induction of p-Chk1 and γH2AX | Dose-dependent increase | Limited effect at equimolar doses | HCT116, SW480 | [4] |
| S-Phase Cell Cycle Arrest | Sustained arrest | Reverted to normal cycle after 48h | HCT116, SW480 | [7] |
Table 4: Comparison with Pemetrexed
| Parameter | NUC-3373 | Pemetrexed | Reference |
| Potency of TS Inhibition | More potent inhibitor | Less potent | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Intracellular FdUMP Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the extraction and quantification of intracellular metabolites.
-
Cell Culture and Treatment:
-
Seed human colorectal cancer cell lines (e.g., HCT116, SW480) in appropriate culture vessels and grow to ~80% confluency.
-
Treat cells with various concentrations of NUC-3373 or 5-FU for a specified time course (e.g., 6 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the metabolites on a suitable chromatography column (e.g., a C18 column).
-
Use a specific mass transition for FdUMP to detect and quantify its levels.
-
Normalize the quantified FdUMP levels to the total protein concentration or cell number of the corresponding sample.
-
Western Blot for Thymidylate Synthase (TS) Ternary Complex Formation
This protocol describes the detection of the covalent complex formed between TS, FdUMP, and the cofactor 5,10-methylenetetrahydrofolate, which indicates TS inhibition.
-
Cell Lysis and Protein Quantification:
-
Following treatment with NUC-3373 or 5-FU, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The ternary complex will migrate at a slightly higher molecular weight than free TS.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
Quantify the band intensities for both free TS and the TS ternary complex to determine the extent of TS inhibition.
-
Immunofluorescence for γH2AX Foci Formation (DNA Damage)
This protocol details the visualization and quantification of γH2AX foci, a marker of DNA double-strand breaks.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with NUC-3373 or 5-FU for the desired duration.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of NUC-3373 induced DNA damage.
Caption: Experimental workflow for verifying DNA damage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. nucana.com [nucana.com]
Safety Operating Guide
Navigating the Disposal of L-3373: A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. When addressing the disposal of a substance designated as "L-3373," it is imperative to first clarify the nature of the material, as this identifier can lead to two distinct sets of disposal protocols. The designation "this compound" is associated with the chemical compound (2-butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone.[1][2][3] Concurrently, "UN3373" is the United Nations number for "Biological Substance, Category B," which pertains to the transport of diagnostic specimens.[4][5][6][7][8][9]
This guide provides comprehensive disposal procedures for both the chemical compound this compound and for biological materials classified under UN3373, ensuring that researchers, scientists, and drug development professionals can manage these materials safely and effectively.
Section 1: Disposal of Chemical Compound this compound
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | (2-butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone | PubChem |
| CAS Number | 1951-26-4 | Sigma-Aldrich |
| Molecular Formula | C₁₉H₁₆I₂O₃ | PubChem[1] |
| Molecular Weight | 546.14 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocol: General Chemical Waste Disposal
The following protocol outlines the standard steps for the safe disposal of solid chemical waste like this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Treat all waste chemicals as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4]
-
Do not mix solid waste with liquid waste.[10]
-
Segregate incompatible chemicals to prevent reactions. For instance, store acids and bases separately.[11]
-
-
Containerization:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[12] The original container may be used if it is in good condition.[11]
-
The container must have a secure, screw-on cap.[10]
-
Ensure the container is placed in secondary containment to capture any potential leaks.[10]
-
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal Workflow for Chemical this compound
Caption: Workflow for the disposal of chemical this compound.
Section 2: Disposal of UN3373 Biological Substances, Category B
UN3373 refers to biological substances, which are human or animal materials such as blood, tissues, or other potentially infectious materials.[7] The disposal of these materials is governed by regulations for biohazardous waste to prevent the spread of infectious agents.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Liquid Volume | Primary receptacle: ≤ 1 L; Outer packaging: ≤ 4 L | FedEx[9] |
| Maximum Solid Weight | Outer packaging: ≤ 4 kg | FedEx[9] |
| Internal Pressure | Primary or secondary receptacle must withstand 95 kPa | Purolator[7] |
| Outer Packaging Dimensions | At least one surface must be a minimum of 100 mm x 100 mm | FedEx[9] |
Experimental Protocol: Biohazardous Waste Disposal
The following protocol details the steps for the safe disposal of materials classified under UN3373.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and protective eyewear, when handling potentially biohazardous materials.[16]
-
Decontamination of Spills: In case of a spill, clean the area with an appropriate disinfectant, such as a 10% bleach solution.[4][16]
-
Waste Segregation and Collection:
-
Place solid biohazardous waste (e.g., used culture plates, gloves) into a designated, leak-proof biohazard bag (typically red or orange).
-
Place liquid biohazardous waste into a leak-proof container with a secure lid. Consider adding a solidifying agent if necessary.
-
Sharps (e.g., needles, contaminated glassware) must be placed in a puncture-resistant sharps container.[16]
-
-
Packaging for Disposal:
-
Biohazard bags should be securely closed when three-quarters full.
-
Place the sealed biohazard bags and containers into a secondary, rigid, leak-proof container marked with the universal biohazard symbol.
-
-
Storage:
-
Store the biohazardous waste in a designated, secure area away from general traffic until it is collected for disposal.
-
-
Disposal:
-
Biohazardous waste must be treated to render it non-infectious before final disposal. Common treatment methods include autoclaving (steam sterilization) or incineration.
-
Disposal should be carried out by a licensed biohazardous waste management company in accordance with all federal, state, and local regulations.
-
Disposal Workflow for UN3373 Biological Substances
Caption: Workflow for the disposal of UN3373 biological substances.
By carefully distinguishing between the chemical this compound and the biological classification UN3373, and by adhering to the specific disposal protocols for each, laboratory professionals can ensure a safe and compliant working environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | C19H16I2O3 | CID 74769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]
- 3. 1951-26-4|(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone|BLD Pharm [bldpharm.com]
- 4. vumc.org [vumc.org]
- 5. shipmercury.com [shipmercury.com]
- 6. rdiproducts.com [rdiproducts.com]
- 7. Shipping Dangerous Goods UN3373 Biological Substance, Category B | Purolator [purolator.com]
- 8. Biological Substances by Air [un3373.com]
- 9. FedEx | System Down [fedex.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
Essential Safety and Handling Protocols for Compound L-3373
Disclaimer: As "L-3373" does not correspond to a publicly documented chemical substance, this document provides a comprehensive template for the safe handling of a hypothetical, hazardous chemical compound. This guide is intended for researchers, scientists, and drug development professionals. All procedures must be adapted to the specific hazards of the actual compound, as detailed in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The primary line of defense when handling hazardous chemicals is the correct use of Personal Protective Equipment (PPE).[1][2][3] The selection of PPE is contingent on the specific chemical's properties and the nature of the work being conducted.[1]
Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Double-gloving is recommended. | Prevents skin contact with the compound. The specific glove material should be chosen based on its resistance to this compound. |
| Eye and Face Protection | Safety goggles and a face shield.[1][2] | Protects against splashes and aerosols. |
| Respiratory Protection | A fitted respirator (e.g., N95 or higher) or use of a fume hood.[2][4] | Prevents inhalation of powders or vapors. |
| Body Protection | A lab coat, apron, or a chemical-resistant suit.[2][4] | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling hazardous compounds is crucial to ensure the safety of laboratory personnel and the integrity of the research.
Step-by-Step Handling Procedure
-
Preparation:
-
Compound Handling:
-
Don all required PPE before handling the compound.
-
Weigh and handle the solid form of this compound within a fume hood to minimize inhalation risk.
-
When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.[7]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.[7]
Waste Segregation and Disposal
| Waste Type | Container | Disposal Protocol |
| Solid Waste (contaminated gloves, wipes, etc.) | Labeled hazardous waste bag | Segregate from non-hazardous waste.[8] Arrange for professional hazardous waste disposal. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemical-resistant waste container | Do not pour down the drain.[9] Store in a designated waste accumulation area.[10] Follow institutional and local regulations for hazardous waste disposal.[7] |
| Sharps (contaminated needles, etc.) | Puncture-proof sharps container | Dispose of through a certified medical or hazardous waste disposal service.[8] |
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.[6]
Spill Response
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or poses an immediate inhalation hazard.[11]
-
Contain the spill using absorbent materials from a spill kit, working from the outside in.[6]
-
Neutralize if the compound is acidic or basic, following SDS guidelines.[12]
-
Clean up the residue and contaminated materials, placing them in a designated hazardous waste container.[12]
-
Decontaminate the area thoroughly.
-
Report the incident to the laboratory supervisor and the institution's environmental health and safety department.[11]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[11]
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.[11]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of Compound this compound.
References
- 1. hazchemsafety.com [hazchemsafety.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. falseguridad.com [falseguridad.com]
- 5. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
